molecular formula C5H10ClNO2S B3415698 Methyl thiazolidine-2-carboxylate hydrochloride CAS No. 33305-08-7

Methyl thiazolidine-2-carboxylate hydrochloride

Cat. No.: B3415698
CAS No.: 33305-08-7
M. Wt: 183.66 g/mol
InChI Key: YGTQIXUXZVNVKG-UHFFFAOYSA-N
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Description

Thiazolidine-2-carboxylic acid methyl ester hydrochloride is a cyclic secondary amino acid derivative. The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo.>

Properties

IUPAC Name

methyl 1,3-thiazolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-6-2-3-9-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTQIXUXZVNVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NCCS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33305-08-7
Record name Methyl thiazolidine-2-carboxylate hydrochloride
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Record name 33305-08-7
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Foundational & Exploratory

An In-depth Technical Guide to Methyl Thiazolidine-2-carboxylate Hydrochloride: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl thiazolidine-2-carboxylate hydrochloride, a versatile heterocyclic compound with applications in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its characterization and handling.

Introduction: The Significance of the Thiazolidine Moiety

Thiazolidine derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including penicillins and other pharmaceuticals. Their utility often stems from their role as chiral building blocks and their ability to mimic amino acid structures. This compound, as a derivative of thiazolidine-2-carboxylic acid, holds potential as a key intermediate in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties is paramount for its effective application in research and development. The thiazolidine-2-carboxylic acid moiety, for instance, has been noted for its potential angiotensin-converting enzyme (ACE) inhibitor activity in vivo.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. This section details the key physical and chemical characteristics of this compound.

General Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClNO₂S[1][2]
Molecular Weight 183.66 g/mol [1][2][3]
CAS Number 33305-08-7[1][2][3]
Appearance White to off-white crystalline solid[4]
Melting Point 159-163 °C (decomposes)[2][3]
IUPAC Name methyl 1,3-thiazolidine-2-carboxylate;hydrochloride[1]
SMILES COC(=O)C1NCCS1.Cl[1][3]
InChIKey YGTQIXUXZVNVKG-UHFFFAOYSA-N[1][3]
Solubility Profile

Expected Solubility Trend (based on ethyl ester analogue):

  • High Solubility: Water, Methanol, Ethanol

  • Moderate Solubility: Propanol, Isopropanol, Acetone

  • Low Solubility: Ethyl Acetate, Dichloromethane, n-Butanol

  • Insoluble: Hexane

The hydrochloride salt form of the molecule imparts significant polarity, leading to good solubility in polar protic solvents like water and short-chain alcohols. The solubility is expected to decrease as the alkyl chain of the alcohol increases due to the decreasing polarity of the solvent. In polar aprotic solvents like acetone, moderate solubility is expected. The compound is anticipated to have low solubility in nonpolar solvents.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound, based on data for closely related structures and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are as follows:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-OCH₃ ~3.7Singlet3H
-CH(COOCH₃)- ~4.5Triplet1H
-S-CH₂-N- ~3.2 - 3.5Multiplet2H
-N-CH₂-CH₂-S- ~3.0 - 3.3Multiplet2H
-NH₂⁺- Broad singlet2H

Note: The presence of the hydrochloride salt will result in a downfield shift of the protons adjacent to the nitrogen atom. The NH proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts (in ppm) are:

CarbonExpected Chemical Shift (ppm)
C=O (ester) ~170
-CH(COOCH₃)- ~60
-OCH₃ ~52
-S-CH₂-N- ~45
-N-CH₂-CH₂-S- ~30

The FT-IR spectrum reveals the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (ammonium salt) 3200-2800 (broad)Strong
C-H stretch (aliphatic) 2950-2850Medium
C=O stretch (ester) ~1740Strong
C-O stretch (ester) 1250-1150Strong
C-N stretch 1200-1000Medium

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electrospray ionization (ESI) mass spectrum, the expected molecular ion peak for the free base (after loss of HCl) would be at m/z [M+H]⁺ ≈ 148.04.

Chemical Properties and Stability

The chemical reactivity of this compound is primarily dictated by the ester functional group and the thiazolidine ring.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield thiazolidine-2-carboxylic acid and methanol. The rate of hydrolysis is expected to be significant at extreme pH values and elevated temperatures.

  • Ring Stability: The thiazolidine ring is generally stable under neutral and mildly acidic conditions. However, strong reducing agents can potentially cleave the C-S bond. The nitrogen atom, being part of a secondary amine, can undergo further reactions such as acylation or alkylation.

  • Storage and Handling: As a hydrochloride salt, the compound is likely to be a stable, crystalline solid. It should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment should be used during handling.

Experimental Protocols for Characterization

This section provides detailed, step-by-step methodologies for the characterization of this compound.

Synthesis Protocol

A plausible synthesis for this compound involves the esterification of thiazolidine-2-carboxylic acid. A general procedure is outlined below:

Synthesis_Workflow reagents Thiazolidine-2-carboxylic acid Methanol (solvent and reagent) Thionyl chloride (catalyst) reaction Reaction at 0-5 °C, then room temperature (Inert atmosphere) reagents->reaction 1. Add thionyl chloride to methanol 2. Add thiazolidine-2-carboxylic acid workup Evaporation of solvent Washing with diethyl ether reaction->workup Stir overnight product Methyl thiazolidine-2-carboxylate hydrochloride (white solid) workup->product Isolate product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride dropwise to the cooled methanol with vigorous stirring.

  • Once the addition is complete, add thiazolidine-2-carboxylic acid portion-wise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and triturate to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization Protocols

The following workflows outline the standard procedures for the analytical characterization of the synthesized product.

Melting_Point_Workflow sample_prep Grind a small amount of the dry crystalline sample loading Pack the sample into a capillary tube (2-3 mm height) sample_prep->loading measurement Place the capillary tube in a calibrated melting point apparatus loading->measurement result Record the temperature range from the onset of melting to complete liquefaction measurement->result Heat slowly (1-2 °C/min) near the expected melting point NMR_Workflow sample_prep Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) transfer Transfer the solution to a clean, dry NMR tube sample_prep->transfer acquisition Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer transfer->acquisition processing Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H spectrum acquisition->processing analysis Analyze chemical shifts, multiplicities, and integration to confirm the structure processing->analysis

Caption: Workflow for NMR spectroscopic analysis.

FTIR_Workflow sample_prep Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a thin disk measurement Place the KBr pellet in the sample holder and acquire the IR spectrum sample_prep->measurement background Acquire a background spectrum of the empty sample compartment background->measurement Subtract background analysis Identify characteristic absorption bands and assign them to functional groups measurement->analysis

Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.

HPLC_Workflow sample_prep Prepare a stock solution of the sample in a suitable solvent (e.g., water or methanol) and dilute to an appropriate concentration injection Inject the sample solution into the HPLC system sample_prep->injection hplc_setup Set up the HPLC system: - C18 column - Mobile phase (e.g., acetonitrile/water with TFA) - Flow rate (e.g., 1 mL/min) - UV detection (e.g., 210 nm) hplc_setup->injection data_analysis Analyze the resulting chromatogram to determine retention time and purity injection->data_analysis

Caption: Workflow for HPLC analysis.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with standardized protocols for its synthesis and characterization. A thorough understanding of these characteristics is essential for its successful application in the development of novel molecules with therapeutic potential. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this and related compounds.

References

  • PubChem. This compound. [Link]

  • PrepChem. Synthesis of 2-methylthiazolidine-2-carboxylic acid methyl ester. [Link]

  • Qiu, J., et al. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1834–1844. [Link]

  • Gawel, M., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 11(1), 20649. [Link]

Sources

An In-Depth Technical Guide to Methyl Thiazolidine-2-carboxylate Hydrochloride (CAS Number: 33305-08-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl thiazolidine-2-carboxylate hydrochloride, a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Drawing upon established scientific principles and experimental data, this document delves into the compound's synthesis, characterization, reactivity, and known biological relevance, offering valuable insights for its application in research and drug development.

Introduction: The Thiazolidine Scaffold in Drug Discovery

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to proline and the presence of a sulfur atom confer unique physicochemical properties, making it a valuable building block for the synthesis of a diverse array of biologically active molecules.[2] Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] this compound, as a functionalized derivative, serves as a key intermediate and a chiral auxiliary in the synthesis of complex molecules, particularly in the development of peptidomimetics and enzyme inhibitors.[6]

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in experimental workflows.

PropertyValueReference
CAS Number 33305-08-7[7]
Molecular Formula C₅H₁₀ClNO₂S[7]
Molecular Weight 183.66 g/mol [7]
Melting Point 159-163 °C (decomposes)
Appearance White solid
Synonyms Methyl 1,3-thiazolidine-2-carboxylate hydrochloride, Thiazolidine-2-carboxylic acid methyl ester hydrochloride[7]

Structural Elucidation:

The chemical structure of this compound features a thiazolidine ring with a methyl ester group at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of the corresponding carboxylic acid. A reliable and high-yielding protocol involves the reaction of L(-)-thiazolidine-4-carboxylic acid (a positional isomer, though the principle applies) with methanol in the presence of thionyl chloride.[8] This method, known as the Fischer esterification, is a cornerstone of organic synthesis for converting carboxylic acids to esters.[9]

Underlying Principle of Fischer Esterification: The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent tetrahedral intermediate then eliminates a molecule of water to form the ester. The use of an excess of the alcohol can shift the equilibrium towards the product side.

Detailed Experimental Protocol: Esterification of Thiazolidine-2-carboxylic Acid

This protocol is adapted from established procedures for similar esterifications.[8]

Materials and Reagents:

  • Thiazolidine-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous methanol. Cool the flask in an ice bath.

  • Acid Catalyst Preparation: Slowly add thionyl chloride dropwise to the cold methanol with continuous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Addition of Starting Material: Once the addition of thionyl chloride is complete, add thiazolidine-2-carboxylic acid portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Remove the excess methanol using a rotary evaporator.

    • Add a fresh portion of methanol and evaporate again to ensure the removal of any remaining thionyl chloride.

    • Wash the resulting solid residue with anhydrous diethyl ether and decant the ether. Repeat this washing step twice to remove any non-polar impurities.

  • Drying: Dry the final product, this compound, under vacuum to obtain a white solid.

G start Start: Thiazolidine-2-carboxylic acid + Anhydrous Methanol step1 Cool to 0°C in Ice Bath start->step1 Dissolve step2 Slowly add Thionyl Chloride (SOCl₂) (Caution: Exothermic, releases HCl) step1->step2 Catalyst Addition step3 Stir at Room Temperature Overnight (Monitor by TLC) step2->step3 Reaction step4 Rotary Evaporation (Remove excess MeOH and SOCl₂) step3->step4 Work-up step5 Wash with Anhydrous Diethyl Ether (x3) step4->step5 Purification end End: this compound (White Solid) step5->end Isolation

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, methyl 1,3-thiazolidine-4-carboxylate hydrochloride, the following characteristic peaks have been reported (400 MHz, CD₃OD): δ 4.81 (t, J=7.3Hz, 1H, N-CH-CO), 4.46 (d, J=9.2Hz, 1H, S-CH₂-N), 4.40 (d, J=9.8Hz, 1H, S-CH₂-N), 3.88 (s, 3H, COOCH₃), 3.52 (dd, J=7.3, 12.2Hz, 1H, S-CH₂-C), 3.41 (dd, J= 6.1, 12.2Hz, 1H, S-CH₂-C).[8] For the title compound, analogous signals would be expected, with shifts dependent on the substitution at the 2-position.

  • C=O (Ester carbonyl): ~170 ppm

  • -OCH₃ (Ester methyl): ~52 ppm

  • C2 (Thiazolidine ring): ~60-70 ppm

  • C4 (Thiazolidine ring): ~50-60 ppm

  • C5 (Thiazolidine ring): ~30-40 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • N-H stretch (secondary amine hydrochloride): A broad band in the region of 2400-3200 cm⁻¹

  • C-H stretch (alkane): Around 2850-3000 cm⁻¹

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹

  • C-O stretch (ester): In the region of 1000-1300 cm⁻¹

  • C-N stretch: Around 1020-1250 cm⁻¹

  • C-S stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) for the free base (C₅H₉NO₂S) would be expected at m/z 147.19.[7] Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) leading to an acylium ion, and cleavage of the C-C bond adjacent to the carbonyl group. For thiazolidine rings, fragmentation can involve ring opening and loss of small neutral molecules.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile intermediate due to the presence of multiple reactive sites.

Reactivity at the Ester Group

The methyl ester is susceptible to nucleophilic acyl substitution .[10][11] This allows for its conversion into other functional groups, such as amides, by reaction with amines, or hydrolysis back to the carboxylic acid under acidic or basic conditions. This reactivity is fundamental to its use in building more complex molecular architectures.

Reactivity at the Thiazolidine Ring

The secondary amine within the thiazolidine ring can act as a nucleophile. However, under the acidic conditions of the hydrochloride salt, the nitrogen is protonated, reducing its nucleophilicity. The thiazolidine ring itself can be stable under various reaction conditions, but it can also be cleaved under specific circumstances.[12]

Application in Peptide Synthesis

The thiazolidine moiety can serve as a protected form of cysteine in solid-phase peptide synthesis (SPPS) .[13][14] The thiazolidine ring protects the N-terminal amine and the sulfhydryl group of cysteine. This strategy prevents unwanted side reactions during peptide chain elongation. The thiazolidine can be deprotected under mild acidic conditions to reveal the cysteine residue at the desired point in the synthesis.[13]

G cluster_0 Reactivity of Methyl Thiazolidine-2-carboxylate HCl cluster_1 Reactions at the Ester Group cluster_2 Applications in Peptide Synthesis A Methyl Thiazolidine-2-carboxylate HCl B Amide Formation (+ R-NH₂) A->B C Hydrolysis (+ H₂O, H⁺ or OH⁻) A->C F Protected Cysteine (in SPPS) A->F D Thiazolidine-2-carboxamide B->D E Thiazolidine-2-carboxylic Acid C->E G Deprotection (Mild Acid) F->G H N-terminal Cysteine Peptide G->H

Caption: Key reactivity and synthetic applications of this compound.

Biological Relevance and Potential Applications

The thiazolidine scaffold is a well-established pharmacophore. While specific biological data for this compound is limited in publicly available literature, the activities of related compounds provide strong indications of its potential.

Potential as an Angiotensin-Converting Enzyme (ACE) Inhibitor

The parent compound, thiazolidine-2-carboxylic acid, has been investigated for its potential as an angiotensin-converting enzyme (ACE) inhibitor.[6][15] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[15] ACE inhibitors are a major class of drugs used to treat hypertension and heart failure.[16][17] The structural similarity of the thiazolidine ring to proline, a key amino acid in many ACE substrates, is the basis for this potential activity. Further derivatization of this compound could lead to the development of novel ACE inhibitors.

Antimicrobial and Antitumor Activities

Thiazolidinone derivatives, which can be synthesized from thiazolidine precursors, have shown promising antibacterial and antifungal activities .[3][4][5] They have also been investigated for their antitumor properties .[2] The specific biological activity is highly dependent on the substituents on the thiazolidine ring. This compound can serve as a starting material for the synthesis of a library of derivatives to be screened for these activities.

Skin-Whitening Agents

Derivatives of thiazolidine-4-carboxylic acid have been studied as agents to suppress the formation of eumelanin, the dark pigment in the skin.[18] This suggests a potential application in cosmetics and dermatology.

Handling, Storage, and Safety

Handling: this compound is an irritant.[7] It is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt form contributes to its stability.

Safety:

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[7]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[7]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis, combined with the reactivity of its ester and thiazolidine functionalities, makes it an attractive starting material for the creation of diverse molecular libraries. The established biological potential of the thiazolidine scaffold, particularly in the areas of ACE inhibition and antimicrobial activity, provides a strong rationale for the continued exploration of this compound and its derivatives in the quest for new therapeutic agents. This guide has provided a comprehensive technical foundation to support and inspire further research and application of this promising chemical entity.

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Unraveling the Cellular Mechanisms of Thiazolidine Derivatives: A Deep Dive into PPARγ-Dependent and Independent Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a class of compounds with a wide array of pharmacological activities.[1] Among these, the 2,4-thiazolidinedione derivatives, commonly known as thiazolidinediones (TZDs) or "glitazones," have garnered significant attention, primarily as potent insulin-sensitizing agents for the treatment of type 2 diabetes mellitus.[2][3] However, their biological activities extend far beyond glycemic control, with demonstrated anti-inflammatory, antioxidant, and anti-proliferative properties.[4][5] Understanding the intricate molecular mechanisms through which these compounds exert their effects is paramount for optimizing their therapeutic potential and designing next-generation derivatives with improved efficacy and safety profiles.

This guide provides a comprehensive exploration of the cellular mechanisms of action of thiazolidine derivatives. We will dissect the canonical signaling pathway mediated by their primary molecular target, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and delve into the emerging landscape of PPARγ-independent, or "off-target," effects that contribute to their diverse pharmacological profile. The narrative is grounded in field-proven insights, explaining the causality behind the molecular interactions and the experimental choices made to elucidate them.

Part 1: The Canonical Pathway: PPARγ-Dependent Mechanism of Action

The cornerstone of thiazolidinedione activity is their function as high-affinity agonists for PPARγ, a ligand-activated nuclear receptor that acts as a master regulator of lipid metabolism, glucose homeostasis, and adipogenesis.[6][7][8] The discovery that TZDs are potent PPARγ ligands was a seminal moment, providing a clear molecular basis for their insulin-sensitizing effects.[7]

The PPARγ Activation Cascade

The mechanism of PPARγ activation by TZDs is a well-orchestrated nuclear event. As lipophilic molecules, TZDs can cross the cell membrane and enter the nucleus.

  • Ligand Binding: Inside the nucleus, the TZD molecule binds directly to the ligand-binding pocket (LBP) of PPARγ. This binding event induces a critical conformational change in the receptor.[9]

  • Heterodimerization: This conformational shift promotes the dissociation of co-repressor proteins and facilitates the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[10][11]

  • PPRE Binding & Gene Transcription: The activated PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6][12]

  • Co-activator Recruitment: This DNA binding event, in turn, recruits a suite of co-activator proteins (such as SRC-1 and p300/CBP), which possess histone acetyltransferase activity.[11] This leads to chromatin remodeling and the initiation of transcription of downstream target genes.

The diagram below illustrates this canonical signaling pathway.

PPARg_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD_out Thiazolidinedione (TZD) PPARg PPARγ TZD_out->PPARg Enters Nucleus & Binds Receptor RXR RXR PPARg->RXR Heterodimerization CoRepressor Co-Repressor PPARg->CoRepressor dissociation PPRE PPRE PPARg->PPRE RXR->PPRE Binds DNA RXR->PPRE DNA Target Gene DNA PPRE->DNA CoActivator Co-Activators (e.g., SRC-1, p300) PPRE->CoActivator Recruitment mRNA mRNA CoActivator->mRNA Initiates Transcription Gene_Expression Modulation of Gene Expression mRNA->Gene_Expression Cellular_Response Cellular Response (e.g., Insulin Sensitization, Anti-inflammation) Gene_Expression->Cellular_Response

Caption: Canonical PPARγ signaling pathway activated by thiazolidinediones.

Physiological Consequences of PPARγ Activation

The transcriptional regulation initiated by TZD-activated PPARγ results in profound physiological changes:

  • Improved Insulin Sensitivity: PPARγ activation upregulates the expression of genes involved in insulin signaling and glucose metabolism, most notably Glucose Transporter Type 4 (GLUT4) and c-Cbl-associated protein (CAP).[13] This enhances glucose uptake into skeletal muscle and adipose tissue, thereby lowering blood glucose levels.[2][13]

  • Adipocyte Differentiation and Lipid Metabolism: TZDs promote the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids.[8] This "lipid steal" phenomenon reduces circulating fatty acids and ectopic lipid accumulation in the liver and muscle, which is a key contributor to insulin resistance.[8]

  • Anti-inflammatory Effects: A significant part of the anti-inflammatory action of TZDs is mediated by a process called transrepression. The activated PPARγ receptor can inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[10][12] This prevents the transcription of inflammatory cytokines (e.g., TNF-α, IL-6), contributing to the anti-atherogenic and anti-inflammatory properties of these compounds.[10][14]

CompoundTargetBinding Affinity (Kd)Potency (EC50)Reference
RosiglitazonePPARγ~30 nM~43 nM[7][15]
PioglitazonePPARγ~470 nM~330 nM[15]
BRL49653PPARγ~40 nMNot Specified[7]

Table 1: Binding Affinities and Potencies of Select Thiazolidinediones for PPARγ.

Part 2: Beyond the Canon: PPARγ-Independent and Off-Target Mechanisms

While PPARγ agonism is the primary mechanism, a growing body of evidence reveals that thiazolidine derivatives can influence cellular function through pathways independent of this nuclear receptor.[16][17] These off-target effects are crucial for understanding the full spectrum of their biological activity, including both therapeutic potential and potential side effects.

Key PPARγ-independent pathways include:

  • Modulation of Kinase Signaling Cascades: Several studies have shown that TZDs can influence key signaling pathways like PI3K/Akt and MAPK, which are central to cell proliferation, survival, and apoptosis.[16][17] This action is particularly relevant to their anti-cancer effects.

  • Inhibition of JNK Pathway: TZDs such as rosiglitazone have been shown to inhibit the c-Jun NH2-terminal kinase (JNK) signaling pathway.[18] Since JNK activation is linked to insulin resistance, its inhibition represents another avenue through which TZDs can enhance insulin sensitivity.[18]

  • Upregulation of IGF-1R: In human aortic smooth muscle cells, rosiglitazone and pioglitazone were found to up-regulate the Insulin-like Growth Factor-1 Receptor (IGF-1R) in a PPARγ-independent manner, which may contribute to their cardiovascular effects.[19]

  • Direct Enzyme Inhibition: Certain thiazolidine derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and various tyrosine kinases, contributing to their anti-inflammatory and anti-cancer properties.[20][21]

Off_Target_Mechanisms cluster_pathways PPARγ-Independent Pathways cluster_outcomes Cellular Outcomes TZD Thiazolidinedione Derivative JNK JNK Pathway TZD->JNK Inhibits PI3K_Akt PI3K/Akt Pathway TZD->PI3K_Akt Modulates MAPK MAPK Pathway TZD->MAPK Modulates Other_Enzymes Other Enzymes (COX-2, HDACs) TZD->Other_Enzymes Inhibits Insulin_Res ↓ Insulin Resistance JNK->Insulin_Res Apoptosis ↑ Apoptosis (in Cancer Cells) PI3K_Akt->Apoptosis Proliferation ↓ Cell Proliferation MAPK->Proliferation Inflammation ↓ Inflammation Other_Enzymes->Inflammation

Caption: Overview of PPARγ-independent mechanisms of thiazolidine derivatives.

These alternative mechanisms highlight the versatility of the thiazolidine scaffold and suggest that derivatives could be specifically designed to target these pathways, potentially separating the metabolic benefits from unwanted side effects like weight gain.[22]

Part 3: Experimental Validation: A Protocol for Assessing PPARγ Activation

Elucidating the mechanisms described above requires robust and validated experimental systems. A cornerstone technique for quantifying the activation of nuclear receptors like PPARγ is the luciferase reporter gene assay. This self-validating system provides a direct readout of a compound's ability to induce transcription via the receptor of interest.

Detailed Protocol: PPARγ Luciferase Reporter Gene Assay

This protocol describes a method to measure the agonist activity of a test compound (e.g., a thiazolidine derivative) on PPARγ in a cellular context.

Principle: Cells are co-transfected with two plasmids: an expression vector for PPARγ and a reporter vector containing multiple copies of a PPRE sequence upstream of a luciferase gene. If the test compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., U2OS, HEK293T) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15]

    • Seed cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transient Transfection:

    • Prepare a transfection mix. For each well, combine:

      • 50 ng of PPARγ expression plasmid.

      • 50 ng of 3xPPRE-luciferase reporter plasmid.

      • 5 ng of a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization).

      • Transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol in serum-free media.

    • Remove media from cells and add the transfection mix. Incubate for 4-6 hours.

    • Replace the transfection mix with complete growth media and incubate for an additional 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolidine test compound and a positive control (e.g., Rosiglitazone) in appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration is ≤ 0.1%.

    • Remove media from cells and add media containing the various concentrations of the test compounds, positive control, or vehicle control.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove media from the wells.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Caption: Experimental workflow for a PPARγ luciferase reporter assay.

Conclusion

The mechanism of action of thiazolidine derivatives is a compelling example of targeted pharmacology that also embraces significant molecular complexity. While their role as potent PPARγ agonists is well-established and central to their therapeutic effects in type 2 diabetes, a comprehensive understanding must also include the growing list of PPARγ-independent pathways they modulate. This dual activity profile presents both challenges and opportunities. It necessitates careful consideration of off-target effects during drug development but also opens new avenues for creating pleiotropic agents that can address complex diseases like cancer and chronic inflammation. Future research focused on designing derivatives that selectively engage specific pathways—for instance, activating PPARγ2 but not PPARγ1 to avoid weight gain—will be key to unlocking the full therapeutic potential of this remarkable chemical scaffold.

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An In-depth Technical Guide to the Potential Biological Activities of Thiazolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, represents a cornerstone in the field of medicinal chemistry.[1] Its unique structural features and synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of thiazolidine-containing compounds, offering mechanistic insights and practical experimental protocols for researchers, scientists, and drug development professionals. We will delve into the established and emerging therapeutic applications of these versatile molecules, from their well-known role in managing metabolic disorders to their promising potential in oncology, infectious diseases, and inflammatory conditions.

Section 1: Antidiabetic Activity - The Thiazolidinedione Legacy

The most prominent members of the thiazolidine family are the thiazolidinediones (TZDs), also known as "glitazones," which have revolutionized the treatment of type 2 diabetes mellitus.[2][3][4]

Mechanism of Action: PPARγ Agonism

TZDs exert their antidiabetic effects primarily by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[2][3][5]

The PPARγ Signaling Pathway:

  • Ligand Binding: TZDs, as synthetic ligands, bind to and activate PPARγ.[6]

  • Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[6]

  • PPRE Binding: This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]

  • Gene Transcription: This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism.[5]

This process ultimately leads to enhanced insulin sensitivity in key metabolic tissues like adipose tissue, muscle, and the liver.[2][5] TZDs improve the body's response to insulin, rather than stimulating insulin secretion.[3]

PPAR_gamma_pathway TZD Thiazolidinedione (TIZD) PPARG PPARγ TZD->PPARG Binds & Activates PPARG_RXR PPARγ-RXR Heterodimer PPARG->PPARG_RXR RXR RXR RXR->PPARG_RXR PPRE PPRE (DNA) PPARG_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Effects Improved Insulin Sensitivity Glucose & Lipid Homeostasis Target_Genes->Metabolic_Effects Leads to

Caption: Thiazolidinedione activation of the PPARγ pathway.

Key Metabolic Effects

The activation of PPARγ by TZDs results in a cascade of beneficial metabolic changes:

Metabolic EffectMechanismReference
Improved Insulin Sensitivity Increased glucose uptake in muscle and adipose tissue, and reduced hepatic glucose production.[2][7]
Adipocyte Differentiation Promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[7][7]
Lipid Metabolism Modulation Increases fatty acid uptake by adipocytes, thereby reducing circulating free fatty acids.[2][3][2][3]
Adipokine Secretion Favorably alters the secretion of adipokines, notably increasing adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[2][3][2][3]

Section 2: Anticancer Activity - A Multifaceted Approach to Tumor Suppression

Emerging evidence has highlighted the significant anticancer potential of thiazolidine-containing compounds, particularly thiazolidinones and their derivatives.[8][9] Their antitumor effects are mediated through both PPARγ-dependent and -independent mechanisms, affecting critical cellular processes like proliferation, apoptosis, and angiogenesis.[6][9]

Mechanisms of Anticancer Action

Thiazolidinones employ a variety of strategies to inhibit cancer progression:

  • Induction of Apoptosis: A primary mechanism involves the initiation of programmed cell death in cancer cells.[6] This can be triggered through PPARγ activation, leading to downstream effects on apoptotic pathways.[6]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints.[6] This is achieved by modulating the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[6]

  • Inhibition of Key Enzymes: Thiazolidinone derivatives have been shown to inhibit several enzymes crucial for cancer cell survival and proliferation, including:

    • Carbonic Anhydrases: Involved in pH regulation and tumor progression.[8]

    • Protein Tyrosine Kinases (PTKs): Key components of signaling pathways that regulate cell growth and differentiation.[8]

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical for angiogenesis, the formation of new blood vessels that supply tumors.[8]

    • Epidermal Growth Factor Receptor (EGFR): A member of the tyrosine kinase family that, when overexpressed, can lead to uncontrolled cell growth.[8]

Anticancer_Mechanisms cluster_mechanisms Anticancer Effects Thiazolidinone Thiazolidinone Compound PPARG_Dep PPARγ-Dependent Thiazolidinone->PPARG_Dep PPARG_Indep PPARγ-Independent Thiazolidinone->PPARG_Indep Apoptosis Induction of Apoptosis PPARG_Dep->Apoptosis CellCycleArrest Cell Cycle Arrest PPARG_Dep->CellCycleArrest Enzyme_Inhibition Enzyme Inhibition (e.g., VEGFR, EGFR) PPARG_Indep->Enzyme_Inhibition Tumor_Suppression Tumor Growth Suppression Apoptosis->Tumor_Suppression CellCycleArrest->Tumor_Suppression Enzyme_Inhibition->Tumor_Suppression

Caption: Anticancer mechanisms of thiazolidinone compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10][11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment:

    • Prepare a stock solution of the thiazolidine-containing compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to various final concentrations in the cell culture medium.[11] The final DMSO concentration should typically not exceed 0.5%.[11]

    • Treat the cells with this series of concentrations for 24, 48, or 72 hours.[11] Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for an additional 4 hours at 37°C.[11] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 3: Antimicrobial and Antiviral Activities - Combating Infectious Diseases

The thiazolidine scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.[1]

Antibacterial and Antifungal Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of various thiazolidine derivatives.[12][13] These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][13] Some derivatives have even exhibited significant activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14]

Antiviral Potential

Thiazolidine-containing compounds, particularly thiazolides like nitazoxanide, have demonstrated broad-spectrum antiviral activity.[15][16]

  • Anti-HIV Activity: Thiazolides have been shown to inhibit HIV-1 replication in vitro.[15] This is associated with the activation of innate immune responses and the upregulation of several interferon-stimulated genes (ISGs).[15]

  • Anti-Influenza Activity: Nitazoxanide and its active metabolite, tizoxanide, inhibit the replication of influenza A viruses.[16] Their mechanism involves interfering with the maturation of viral hemagglutinin, a key protein for viral entry into host cells.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.[19]

    • Prepare a suspension of the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[19]

  • Serial Dilution of the Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazolidine-containing compound in a liquid growth medium.[18]

  • Inoculation:

    • Inoculate each well with a predefined amount of the standardized microbial suspension.[18]

  • Incubation:

    • Incubate the plate under appropriate conditions (temperature and duration) for the specific microorganism being tested.

  • MIC Determination:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17][18]

AST_Workflow Start Start Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilution of Thiazolidine Compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Antimicrobial Susceptibility Testing.

Section 4: Anti-inflammatory Activity - Targeting the Arachidonic Acid Cascade

Thiazolidine derivatives have also emerged as promising anti-inflammatory agents, primarily by targeting enzymes involved in the arachidonic acid metabolic pathway.[20]

Dual COX/LOX Inhibition

A significant advancement in anti-inflammatory drug design is the development of dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), the two major enzymes in the arachidonic acid cascade.[20][21]

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2.[20][22] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[20][22]

  • Lipoxygenase (LOX): Catalyzes the production of leukotrienes, which are potent inflammatory mediators.[20][21]

By simultaneously inhibiting both COX and LOX pathways, thiazolidine-based compounds can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to selective COX-2 inhibitors.[21]

Experimental Protocol: Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the inhibitory potential of a compound against a specific enzyme.[23][24]

General Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare a reaction buffer containing the purified enzyme (e.g., COX-2 or 5-LOX), the substrate for the enzyme, and a detection reagent.

    • Prepare serial dilutions of the thiazolidine-containing test compound.

  • Reaction Initiation:

    • Add the test compound to the reaction mixture and pre-incubate for a specific period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection:

    • Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence, or luminescence) that is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the enzyme activity against the concentration of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion and Future Perspectives

The thiazolidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. From the well-established antidiabetic thiazolidinediones to the promising anticancer, antimicrobial, and anti-inflammatory derivatives, these compounds demonstrate a broad and potent range of biological activities. The ongoing exploration of structure-activity relationships and the elucidation of their diverse mechanisms of action will undoubtedly pave the way for the development of next-generation thiazolidine-based drugs with enhanced efficacy and safety profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this remarkable heterocyclic system.

References

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An In-depth Technical Guide to Methyl Thiazolidine-2-carboxylate Hydrochloride as a Proline Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proline, the only proteinogenic secondary amino acid, imparts unique conformational constraints on polypeptide chains, making it a critical determinant of protein structure and function. Proline analogs, synthetic molecules that mimic its structure, are invaluable tools in chemical biology and drug discovery for modulating peptide conformation, enhancing stability, and introducing novel functionalities. This guide provides a comprehensive technical overview of methyl thiazolidine-2-carboxylate hydrochloride, a sulfur-containing analog of proline. We delve into its structural characteristics, synthesis, and characterization, and explore its applications in peptide engineering and as a scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this proline mimetic.

Introduction: The Unique Role of Proline and the Utility of Its Analogs

Proline's distinctive pyrrolidine ring restricts the backbone dihedral angle (φ) to approximately -63°, significantly reducing the conformational flexibility of a polypeptide chain compared to acyclic amino acids.[1] This rigidity is fundamental to the formation of specific secondary structures, such as β-turns, and is crucial for protein folding and stability.[2] The peptide bond preceding a proline residue (Xaa-Pro) can exist in either a cis or trans conformation, with the cis-trans isomerization often being a rate-limiting step in protein folding.[2]

Proline analogs are chemical structures that mimic proline while introducing targeted modifications to its molecular features.[3][4] These modifications—such as substituting ring atoms, altering ring size, or adding functional groups—allow scientists to fine-tune the physicochemical properties of peptides and proteins.[4] They serve as powerful tools for studying structure-activity relationships, improving metabolic stability, and designing novel therapeutics.[5]

This compound is a heterocyclic proline analog where the β-methylene group (Cβ) of the proline ring is replaced by a sulfur atom.[6] This substitution classifies its parent acid, thiazolidine-2-carboxylic acid, as β-thiaproline.[6] The introduction of the thioether linkage profoundly influences the ring's conformation and electronic properties, offering a unique tool for chemical and biological investigations.

Physicochemical Properties and Structural Analysis

The core distinction between proline and methyl thiazolidine-2-carboxylate lies in the substitution of a carbon atom with sulfur. This change alters ring pucker, bond lengths, and electronegativity, which in turn influences how the molecule interacts within a larger peptide structure.

Key Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 33305-08-7[7][8]
Molecular Formula C₅H₁₀ClNO₂S[7]
Molecular Weight 183.66 g/mol [7][8]
Melting Point 159-163 °C (decomposes)[8][9]
IUPAC Name methyl 1,3-thiazolidine-2-carboxylate;hydrochloride[7]
SMILES COC(=O)C1NCCS1.Cl[7]
InChI Key YGTQIXUXZVNVKG-UHFFFAOYSA-N[7][8]
Structural Comparison with Proline

The structural analogy to proline is the foundation of the molecule's function. The five-membered ring is retained, but the presence of sulfur at the β-position introduces significant conformational and electronic differences. The thioether bond is longer than a C-C bond, and sulfur is less electronegative than carbon, which can alter the kinetics of cis/trans isomerization of the preceding peptide bond.[2]

G cluster_proline Proline Structure cluster_thiazolidine Methyl Thiazolidine-2-carboxylate Structure P_N N P_CA P_N->P_CA P_H2N H₂⁺ P_N->P_H2N P_CB P_CA->P_CB P_COO COO⁻ P_CA->P_COO P_CG P_CB->P_CG P_CD P_CG->P_CD P_CD->P_N T_N N T_CA T_N->T_CA T_H2N H₂⁺ T_N->T_H2N T_S S (replaces Cβ) T_CA->T_S Analog Position T_COOMe COOMe T_CA->T_COOMe T_C4 C4 (replaces Cγ) T_S->T_C4 T_C5 C5 (replaces Cδ) T_C4->T_C5 T_C5->T_N

Figure 1: Structural comparison of Proline and its Thiazolidine Analog.

Synthesis and Characterization

The synthesis of this compound is typically achieved via esterification of the corresponding carboxylic acid. The following protocol is a well-established method.[10]

Synthesis Protocol

This procedure details the esterification of L-Thioproline (thiazolidine-4-carboxylic acid, a related isomer often used in syntheses) to its methyl ester hydrochloride. A similar pathway applies for the 2-carboxylate isomer.

Rationale: Thionyl chloride (SOCl₂) serves as an excellent reagent for this transformation. It reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side product formation. The final product is isolated as a stable hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add distilled methanol (e.g., 20 mL).

  • Reagent Addition: Cool the flask in an ice bath to below 5 °C. Slowly add thionyl chloride (SOCl₂) dropwise (e.g., 5.2 mL, 73.4 mmol) to the methanol. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Stir the mixture for 10 minutes.

  • Substrate Addition: Add the starting material, such as L-thioproline (e.g., 2.7 g, 20.0 mmol), to the reaction mixture portion-wise while maintaining the low temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add fresh methanol and evaporate again to remove any residual thionyl chloride byproducts. Repeat this step two more times.

    • Wash the resulting solid residue with diethyl ether twice, decanting the ether each time. This removes non-polar impurities.

    • Dry the final white solid product under a high vacuum. A yield of ~99% can be expected.[10]

G cluster_workflow Synthesis Workflow start 1. Cool Methanol (Ice Bath, <5°C) add_socl2 2. Add Thionyl Chloride (Dropwise) start->add_socl2 Forms HCl in situ add_substrate 3. Add Thioproline (Portion-wise) add_socl2->add_substrate Activates Esterification react 4. Stir Overnight (Room Temperature) add_substrate->react evaporate 5. Evaporate Solvent (Rotary Evaporator) react->evaporate wash 6. Wash with Diethyl Ether evaporate->wash Removes Impurities dry 7. Dry Under Vacuum wash->dry

Figure 2: Synthesis workflow for Methyl Thiazolidine-2-carboxylate HCl.
Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected ResultRationale
¹H NMR (400 MHz, MeOD-d₄) δ: ~4.8 (t, 1H, N-CH-CO), ~4.4 (m, 2H, S-CH₂-N), ~3.9 (s, 3H, COOCH₃), ~3.5 (m, 2H, S-CH₂-C). Note: Specific shifts are for the 4-carboxylate isomer but are representative.[10]Confirms the proton environment and structural integrity. The singlet at ~3.9 ppm is characteristic of the methyl ester group.
¹³C NMR Expected peaks for the carbonyl carbon (~170 ppm), Cα, ring carbons, and the methyl ester carbon (~53 ppm).Provides a carbon skeleton map of the molecule.
Mass Spec (ESI+) m/z = 148.04 [M+H]⁺ for the free base (C₅H₉NO₂S).Confirms the molecular weight of the parent molecule.[11]
FT-IR Strong C=O stretch (~1740 cm⁻¹), N-H stretch (~3000-3200 cm⁻¹), C-S stretch (~600-700 cm⁻¹).Identifies key functional groups present in the molecule.

Applications in Research and Development

The utility of this compound stems from its ability to act as a proline surrogate, enabling novel investigations in peptide science and medicinal chemistry.

Peptide and Protein Engineering

Incorporating proline analogs is a powerful strategy to create peptidomimetics with enhanced properties.

Causality: By replacing a proline residue with a thiazolidine analog, researchers can systematically probe the role of the proline ring in protein folding and function. The altered ring geometry and electronics of the thiazolidine can stabilize a specific backbone conformation, influence the cis/trans isomer ratio, or increase resistance to proteolytic degradation. Thiazolidine-2-carboxylic acid has been shown to be activated by aminoacyl-tRNA synthetases and incorporated into polypeptides, acting as a competitive inhibitor of proline.[6]

Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a standard solid support resin (e.g., Wang or Rink Amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and add it to the resin.

  • Analog Incorporation: At the desired position in the peptide sequence, use Fmoc-protected thiazolidine-2-carboxylic acid instead of Fmoc-Pro-OH. The hydrochloride salt of the methyl ester can be hydrolyzed to the acid and then protected for this use.

  • Iteration: Repeat the deprotection and coupling steps until the full peptide sequence is synthesized.

  • Cleavage and Deprotection: Use a cleavage cocktail (e.g., Trifluoroacetic acid/TIPS/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Analysis: Confirm the final product's mass and purity using LC-MS and analytical HPLC.

G Resin Start: Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 AnalogCoupling Analog Coupling (Fmoc-Thz-OH) Deprotection2->AnalogCoupling Repeat Repeat Cycles AnalogCoupling->Repeat Repeat->Deprotection1 Continue Sequence Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Sequence Complete Purify Purification (RP-HPLC) Cleavage->Purify Analyze Analysis (LC-MS) Purify->Analyze

Figure 3: Workflow for incorporating a proline analog via SPPS.
Enzyme Inhibition and Drug Discovery

The thiazolidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[12] Derivatives of the thiazolidine ring are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[13][14]

Specifically, the thiazolidine-2-carboxylic acid moiety has been shown to exhibit angiotensin-converting enzyme (ACE) inhibitor activity.[8][9] ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure, making it a prime target for antihypertensive drugs. The thiazolidine ring can mimic the binding of proline at the C-terminus of ACE substrates.

Protocol: Conceptual Enzyme Inhibition Assay (ACE)

Self-Validation Principle: This protocol includes positive (known inhibitor) and negative (no inhibitor) controls to ensure the assay is performing correctly and to validate the inhibitory effect of the test compound.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl).

    • Prepare a solution of the ACE enzyme in the buffer.

    • Prepare a solution of the fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO₂)-Pro-OH).

    • Prepare serial dilutions of the test compound (this compound) and a known ACE inhibitor (e.g., Captopril) as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, substrate, and either the test compound, positive control, or a vehicle (negative control).

    • Initiate the reaction by adding the ACE enzyme solution to each well.

    • Incubate the plate at 37 °C.

    • Measure the increase in fluorescence over time using a plate reader (Excitation: ~320 nm, Emission: ~420 nm). The cleavage of the substrate separates the quencher from the fluorophore, resulting in a signal increase.

  • Data Analysis:

    • Calculate the reaction rate for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_scaffold Thiazolidine Scaffold Applications cluster_activities Potential Biological Activities scaffold Thiazolidine Core (Proline Mimetic) ace ACE Inhibition (Antihypertensive) scaffold->ace antimicrobial Antimicrobial scaffold->antimicrobial anticancer Anticancer scaffold->anticancer antidiabetic Antidiabetic scaffold->antidiabetic

Figure 4: The Thiazolidine scaffold as a source of diverse bioactivity.

Conclusion and Future Perspectives

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its structural mimicry of proline, combined with the unique electronic and steric properties imparted by the sulfur atom, makes it highly valuable for:

  • Probing Protein Structure: Systematically replacing proline to understand its role in folding and stability.

  • Developing Peptidomimetics: Creating peptides with enhanced stability, constrained conformations, and improved therapeutic potential.

  • Scaffolding for Drug Discovery: Serving as a versatile starting point for the synthesis of novel bioactive compounds.

Future research will likely focus on incorporating this and other thiazolidine analogs into more complex biological systems, including the residue-specific global replacement of proline in recombinant proteins expressed in E. coli.[1] As our understanding of the subtle interplay between structure and function grows, the demand for precisely engineered chemical tools like this compound will undoubtedly increase, paving the way for new discoveries in medicine and biology.

References

  • Moroder, L., & Wess, G. (2001). Synthesis of Peptides and Peptidomimetics, Volume 22, Part 3. Houben-Weyl Methods of Organic Chemistry. [Link]

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  • Kubyshkin, V., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Van Veller, B., & Raines, R. T. (2014). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 549, 147-164. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylthiazolidine-2-carboxylic acid methyl ester. [Link]

  • Lassalas, P., et al. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(9), 2537. [Link]

  • Kumar, R., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(6), e202400147. [Link]

  • Cestaro, B., et al. (1979). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimica et Biophysica Acta, 564(2), 311-321. [Link]

  • Kumar, R., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6763. [Link]

  • Alhameed, R., et al. (2021). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 26(21), 6487. [Link]

  • Elmore, D. E. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology, 74(2), 213-218. [Link]

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  • PubChem. (n.d.). 2-Methyl-1,3-thiazolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • Pender, A. M., et al. (2022). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 61(1), 1-11. [Link]

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Spectroscopic Characterization of Methyl Thiazolidine-2-Carboxylate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for methyl thiazolidine-2-carboxylate hydrochloride (CAS Number: 33305-08-7), a heterocyclic compound of interest in medicinal chemistry and drug development. As a cyclic secondary amino acid derivative, its structural confirmation is paramount for researchers synthesizing or utilizing this molecule. This document offers a detailed interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Overview

This compound is the hydrochloride salt of the methyl ester of thiazolidine-2-carboxylic acid. The protonation of the secondary amine in the thiazolidine ring by hydrochloric acid is a key feature influencing its spectroscopic properties, particularly in NMR and IR spectroscopy.

Figure 1: Molecular Structure of this compound C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 N N⁺H₂ C2->N S S C2->S C3 C C4 C C3->C4 C4->S C5 CH₃ O2->C5 N->C3 Cl Cl⁻

Caption: Molecular Structure of the target compound.

The following sections detail the acquisition and interpretation of the primary spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The analysis of this compound reveals characteristic absorption bands corresponding to its ester and ammonium salt moieties.

Interpretation of the IR Spectrum

An experimental Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[1] The key absorption bands are interpreted as follows:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2900-3100Broad, StrongN⁺-H stretchThe broad and strong absorption in this region is characteristic of the stretching vibration of the protonated amine (ammonium) group, a direct consequence of the hydrochloride salt form.
~1740StrongC=O stretch (Ester)This strong, sharp peak is indicative of the carbonyl group in the methyl ester. The position is typical for saturated acyclic esters.
~1200-1300MediumC-O stretch (Ester)This band corresponds to the stretching of the C-O single bond of the ester functional group.
~1100-1200MediumC-N stretchThe stretching vibration of the C-N bond within the thiazolidine ring is expected in this region.
~600-700Weak-MediumC-S stretchThe C-S bond of the thiazolidine ring typically shows a weak to medium absorption band in the fingerprint region of the spectrum.
Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • The ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

    • The solid sample is brought into firm contact with the ATR crystal using the pressure clamp.

    • The spectrum is acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: As of the date of this document, experimental ¹H and ¹³C NMR spectra for this compound are not publicly available. The following interpretation is a prediction based on fundamental NMR principles and data from structurally similar compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would show distinct signals for each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 4.7Triplet1HH-2This methine proton is deshielded by the adjacent sulfur, protonated nitrogen, and the ester group, leading to a downfield shift. It would likely appear as a triplet due to coupling with the C-5 methylene protons.
~3.8Singlet3H-OCH₃The methyl protons of the ester group are expected to be a sharp singlet in this region.
~3.4 - 3.6Multiplet2HH-5These methylene protons are adjacent to the nitrogen, and their chemical shift will be influenced by its protonation state. They will likely be a complex multiplet due to coupling with the H-2 and H-4 protons.
~3.1 - 3.3Multiplet2HH-4This methylene group is adjacent to the sulfur atom and will appear as a multiplet due to coupling with the H-5 protons.
BroadSinglet2HN⁺H₂The protons on the nitrogen will likely be a broad singlet and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OThe carbonyl carbon of the ester group is the most deshielded and appears furthest downfield.
~65C-2This carbon is attached to sulfur, nitrogen, and the carbonyl group, resulting in a significant downfield shift.
~53-OCH₃The methyl carbon of the ester group.
~48C-5The methylene carbon adjacent to the protonated nitrogen.
~30C-4The methylene carbon adjacent to the sulfur atom.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition:

    • The NMR spectrometer is tuned and shimmed for the specific sample and solvent.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure.

Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₅H₁₀ClNO₂S, with a molecular weight of 183.66 g/mol .[1][2] The exact mass of the free base (C₅H₉NO₂S) is 147.0354 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion of the free base (M⁺˙) would be observed at m/z 147.

The fragmentation of the molecular ion is predicted to follow logical pathways based on the stability of the resulting fragments. Key fragmentation pathways include:

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 88.

  • Alpha-cleavage adjacent to the nitrogen: This could lead to the loss of the C-2 substituent.

  • Cleavage of the thiazolidine ring: Ring-opening and subsequent fragmentation can also occur.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway M [C₅H₉NO₂S]⁺˙ m/z = 147 (Molecular Ion) F1 [C₃H₆NS]⁺ m/z = 88 M->F1 - •COOCH₃ F2 [C₄H₈NS]⁺ m/z = 102 M->F2 - C₂H₅O₂ Figure 3: Spectroscopic Analysis Workflow Start Synthesis and Purification of Methyl Thiazolidine-2-Carboxylate HCl IR IR Spectroscopy (Functional Group Identification) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation Analysis) Start->MS End Structural Confirmation IR->End NMR->End MS->End

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A Technical Guide to Exploratory Reactions Using Methyl Thiazolidine-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl thiazolidine-2-carboxylate hydrochloride is a versatile heterocyclic compound that serves as a valuable chiral building block in modern organic synthesis and medicinal chemistry. As a cyclic secondary amino acid derivative, it functions as a constrained proline analog and a masked N-terminal cysteine, offering multiple avenues for chemical exploration[1][2]. This guide provides an in-depth technical overview of its core reactivity and details field-proven protocols for key exploratory transformations, including N-acylation, N-alkylation, and strategic ring-opening. The content herein is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, practical execution, and applications in constructing complex molecular architectures such as peptidomimetics[3].

Introduction and Strategic Value

This compound presents a unique combination of structural features: a secondary amine for substitution, an ester for further modification, and a thiazolidine ring that can be selectively opened. This trifecta of reactivity makes it a powerful starting material for generating molecular diversity. Its role as a proline surrogate can introduce conformational constraints in peptide chains, a common strategy in drug design to enhance binding affinity and metabolic stability[2]. Furthermore, its ability to be readily converted to an N-terminal cysteine residue makes it highly valuable in the field of chemical biology, particularly for peptide synthesis and ligation strategies[4][5].

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application. The hydrochloride salt form enhances stability and shelf-life but requires neutralization for most reactions involving the secondary amine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉NO₂S · HCl[6]
Molecular Weight 183.66 g/mol [7]
CAS Number 33305-08-7[6][7]
Melting Point 159-163 °C (decomposes)[1]
Appearance White crystalline solid[8]
Safety Information Causes skin and serious eye irritation; may cause respiratory irritation[7].[7]

Handling Advisory: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Operations should be performed in a well-ventilated fume hood. The compound is an irritant, and inhalation of dust or direct contact with skin and eyes should be avoided[7].

Core Reactivity: A Mechanistic Perspective

The synthetic utility of methyl thiazolidine-2-carboxylate is governed by three primary reactive sites. The choice of reaction conditions dictates which site is addressed.

  • The Secondary Amine (at N-3): This is the most common site for exploratory reactions. As a hydrochloride salt, the amine is protonated. The addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) is the critical first step in most protocols to generate the free, nucleophilic secondary amine, which can then attack various electrophiles.

  • The Methyl Ester (at C-2): The ester group is susceptible to hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo aminolysis to form amides, though this typically requires harsher conditions than N-functionalization.

  • The Thiazolidine Ring: The ring is generally stable under neutral and mildly acidic or basic conditions. However, under specific acidic conditions (pH ~4) and in the presence of an aldehyde scavenger, the ring can be hydrolyzed to unmask a cysteine residue. This strategic ring-opening is a powerful tool in peptide synthesis[5][9][10].

Key Exploratory Reaction Classes & Protocols

The following sections detail validated methodologies for the most impactful transformations of methyl thiazolidine-2-carboxylate.

N-Functionalization: Acylation and Alkylation

N-functionalization is the most direct strategy for scaffold diversification. The underlying principle for both acylation and alkylation is the base-mediated generation of the free amine for subsequent nucleophilic attack on an electrophile.


}

Diagram 1: General workflow for the N-functionalization of methyl thiazolidine-2-carboxylate.

This protocol describes the reaction of the thiazolidine with an acyl chloride. The causality is clear: triethylamine deprotonates the ammonium salt, and the resulting free amine attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a stirrable suspension (approx. 0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.2 eq.) dropwise while stirring. The addition of 2.2 equivalents is crucial; one equivalent neutralizes the HCl salt, while the second equivalent scavenges the HCl generated by the acylation reaction.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

This efficient, room-temperature protocol is adapted from a highly successful method for the N-alkylation of related thiazolidine scaffolds[11]. It leverages triethylamine as both a base and a solvent in some cases, providing a convenient and high-yielding pathway.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and triethylamine (2.0-3.0 eq.).

  • Reagent Addition: Add the desired alkyl bromide or iodide (1.3 eq.).

  • Reaction Progression: Stir the resulting mixture vigorously at room temperature for 2-5 hours[11]. The reaction is typically faster with more reactive alkylating agents (e.g., benzyl bromide, allyl bromide).

  • Work-up: Quench the reaction by adding water (10 mL per 5 mmol of starting material). Extract the product with ethyl acetate (EtOAc) (3x)[11].

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be purified using column chromatography[11].

Table 2: Representative Data for N-Alkylation of Thiazolidine Scaffolds (Adapted from Ref.[11])

EntryAlkyl BromideReaction TimeYield (%)
1n-Butyl bromide2 hHigh
2n-Hexyl bromide3 hHigh
3n-Octyl bromide5 hModerate-High
4Benzyl bromide2 hHigh

Note: Data adapted to illustrate expected trends for methyl thiazolidine-2-carboxylate based on the reactivity of similar scaffolds.

Strategic Ring-Opening to Access N-Terminal Cysteine

The thiazolidine ring acts as a stable protecting group for cysteine. Its deprotection, or ring-opening, is a key strategic move in multi-step synthesis, especially for constructing peptides via native chemical ligation (NCL). Modern methods avoid harsh reagents and instead use aldehyde scavengers to drive the reaction equilibrium forward under mild acidic conditions[5][10].


}

Diagram 2: Mechanism of thiazolidine ring-opening driven by an aldehyde scavenger.

This protocol is based on efficient methods developed for peptide ligation, using O-benzylhydroxylamine (O-BHA) as the scavenger[4][5]. The acidic pH facilitates the initial hydrolysis of the thiazolidine to a hemiaminal intermediate, which is in equilibrium with the ring-opened cysteine and formaldehyde. O-BHA rapidly and irreversibly traps the formaldehyde, pulling the equilibrium towards the desired cysteine product.

  • Buffer Preparation: Prepare an aqueous buffer at pH 4. A common buffer for this purpose is 6.0 M Guanidine HCl with 0.2 M sodium phosphate, adjusted to pH 4.0[5].

  • Reaction Setup: Dissolve the N-acylated thiazolidine substrate (1.0 eq.) in the pH 4 buffer.

  • Scavenger Addition: Add the aldehyde scavenger, such as O-benzylhydroxylamine hydrochloride (O-BHA) or a 2-aminobenzamide derivative, to the solution (typically at a concentration of 100 mM)[5][9].

  • Reaction Progression: Incubate the reaction mixture at room temperature or elevated temperatures (e.g., 37-55 °C) to accelerate the deprotection. The reaction is typically complete within 1-4 hours[5].

  • Monitoring and Work-up: Monitor the conversion by analytical HPLC and Mass Spectrometry. Once complete, the resulting cysteine derivative can often be used directly in a subsequent one-pot ligation reaction by adjusting the pH to ~7.5[4]. If isolation is required, standard purification techniques like preparative HPLC can be employed.

Applications in Advanced Synthesis

The reactions described above are not merely academic exercises; they are enabling transformations for creating high-value molecules.

  • Peptidomimetics: N-acylation with amino acids or N-alkylation can be used to generate novel dipeptide mimics. The thiazolidine ring itself imparts a conformational constraint similar to proline, making these derivatives useful for creating β-turn mimetics, which are crucial structural motifs in many biologically active peptides[2][3].

  • Bioactive Scaffolds: The thiazolidine core is present in numerous bioactive compounds, including inhibitors of metallo-β-lactamases and angiotensin-converting enzyme (ACE)[12]. The exploratory reactions detailed here allow for the rapid synthesis of analog libraries to probe structure-activity relationships (SAR).

  • Pictet-Spengler Reactions: The ring-opening of thiazolidine to a cysteine derivative, which is then coupled to other fragments, opens the door to more complex cyclization reactions. For instance, a cysteine-containing peptide can undergo a Pictet-Spengler reaction with an aldehyde to form constrained, bicyclic peptidomimetic structures, a powerful strategy in drug discovery[13].

Conclusion

This compound is a deceptively simple molecule with profound synthetic potential. Its utility extends far beyond that of a simple amino acid ester. By understanding and leveraging the distinct reactivity of its secondary amine and the latent functionality of the thiazolidine ring, researchers can access a diverse range of chemical structures. The protocols and mechanistic insights provided in this guide serve as a robust foundation for both fundamental exploratory studies and targeted synthesis campaigns in the pursuit of novel therapeutics and complex molecular probes.

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The Thiazolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazolidine ring system, a five-membered heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its derivatives, particularly the thiazolidinediones (TZDs), have given rise to a clinically significant class of drugs and continue to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive exploration of the multifaceted role of thiazolidine scaffolds, delving into their mechanism of action, diverse biological activities, synthetic strategies, and the critical structure-activity relationships that govern their therapeutic potential. With a focus on providing actionable insights for drug development professionals, this document synthesizes established knowledge with recent advancements to illuminate the enduring and evolving importance of this remarkable heterocyclic core.

The Thiazolidinedione Core: A Privileged Scaffold in Drug Design

The thiazolidine-2,4-dione, or glitazone, is a derivative of the thiazolidine ring that has garnered significant attention in drug discovery.[2][4][5] Its prominence stems from its unique structural features, including a hydrogen bond donor and acceptor region, which facilitate its interaction with a variety of biological targets.[4] This versatile pharmacophore has been successfully incorporated into a multitude of compounds demonstrating a broad spectrum of pharmacological activities.[1][6]

Mechanism of Action: The Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist Paradigm

The most well-characterized mechanism of action for thiazolidinediones is their role as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[7][8][9] This interaction is the cornerstone of their therapeutic efficacy in type 2 diabetes mellitus.

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[9] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[10] This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to a cascade of beneficial effects:

  • Enhanced Insulin Sensitivity : TZDs improve insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[7][8]

  • Adipocyte Differentiation : They promote the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[11]

  • Lipid Metabolism Modulation : TZDs influence the expression of genes involved in fatty acid uptake and storage, leading to a reduction in circulating free fatty acids and triglycerides.[7][9]

  • Adipokine Secretion : The activation of PPARγ by TZDs favorably alters the secretion of adipokines, such as increasing the production of adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[12][13]

The culmination of these effects is a significant improvement in glycemic control in individuals with type 2 diabetes.[8][14]

PPAR_gamma_pathway TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates

Caption: PPARγ Signaling Pathway Activated by Thiazolidinediones.

Beyond Diabetes: A Spectrum of Biological Activities

The therapeutic potential of the thiazolidine scaffold extends far beyond its role in managing diabetes. Researchers have extensively explored its derivatives for a wide array of other pharmacological applications.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of thiazolidinedione derivatives.[10][15][16] These compounds have been shown to suppress the growth of various cancer cell lines, including those of the breast, colon, prostate, and lung.[10][17] The anticancer effects of TZDs are mediated through multiple mechanisms, both PPARγ-dependent and -independent:[10]

  • Induction of Apoptosis : TZDs can trigger programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest : They can halt the proliferation of tumor cells at different phases of the cell cycle.[10]

  • Inhibition of Angiogenesis : Some derivatives have been shown to inhibit the formation of new blood vessels that supply tumors.[15]

  • Modulation of Signaling Pathways : Thiazolidinediones can interfere with key signaling pathways involved in cancer progression.[16]

Compound Cancer Cell Line Activity (GI50/IC50) Reference
5d (NSC: 768619/1)Leukemia (SR)2.04 µM[17]
5d (NSC: 768619/1)Non-Small Cell Lung Cancer (NCI-H522)1.36 µM[17]
5d (NSC: 768619/1)Colon Cancer (COLO 205)1.64 µM[17]
5d (NSC: 768619/1)Renal Cancer (RXF 393)1.15 µM[17]
5d (NSC: 768619/1)Breast Cancer (MDA-MB-468)1.11 µM[17]
Isatin-based derivative 28bHepatocellular Carcinoma (HepG2)4.97 µM[18]
Isatin-based derivative 28bBreast Adenocarcinoma (MCF-7)8.97 µM[18]
Isatin-based derivative 28bColorectal Adenocarcinoma (HT-29)5.42 µM[18]
Antimicrobial Activity

Thiazolidine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[19][20][21] Their mechanism of action in microbes is often distinct from their effects in mammalian cells, with some derivatives inhibiting essential enzymes like cytoplasmic Mur ligases.[2] The structural versatility of the thiazolidine scaffold allows for the development of compounds with potent activity against drug-resistant strains.[22][23]

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of thiazolidine derivatives are well-documented and are, in part, linked to their PPARγ agonist activity.[19] By modulating the expression of inflammatory genes, these compounds can mitigate inflammatory responses. Furthermore, certain thiazolidine derivatives have demonstrated significant antioxidant activity by scavenging reactive oxygen species (ROS).[2]

Synthesis of Thiazolidine Derivatives: A General Overview

The synthesis of thiazolidine scaffolds and their derivatives can be achieved through various established chemical routes. A common and versatile method for the synthesis of 2,4-thiazolidinediones involves the Knoevenagel condensation.

synthesis_workflow Aldehyde Aromatic Aldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Thiazolidinedione 2,4-Thiazolidinedione Thiazolidinedione->Condensation Intermediate Benzylidene Thiazolidinedione Condensation->Intermediate Modification Further Modification (e.g., N-alkylation) Intermediate->Modification Final_Product Substituted Thiazolidinedione Derivative Modification->Final_Product

Caption: General Synthetic Workflow for Thiazolidinedione Derivatives.

Experimental Protocol: Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione

This protocol describes a typical Knoevenagel condensation for the synthesis of a key intermediate in the preparation of various thiazolidinedione derivatives.[17]

Materials:

  • 4-Hydroxybenzaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of 4-hydroxybenzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) is dissolved in ethanol.

  • A catalytic amount of piperidine is added to the reaction mixture.

  • The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies: Tailoring Biological Activity

The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[21][24][25] Extensive structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent and selective compounds.

  • Substitution at the 5-position : Modifications at this position significantly influence the biological activity. For instance, the presence of a substituted benzylidene group is crucial for the anticancer and antimicrobial properties of many derivatives.[17]

  • Substitution at the 3-position (Nitrogen) : The N-substitution on the thiazolidine ring can modulate the compound's pharmacokinetic properties and target affinity.[2]

  • The Thiazolidinedione Core : The integrity of the 2,4-dione moiety is often essential for PPARγ agonist activity, as the carbonyl groups are involved in key hydrogen bonding interactions with the receptor.[4]

Conclusion and Future Perspectives

The thiazolidine scaffold has unequivocally established itself as a cornerstone of medicinal chemistry. From the development of life-changing antidiabetic drugs to the promising exploration of novel anticancer and antimicrobial agents, its versatility is undeniable. The deep understanding of its mechanism of action, particularly as a PPARγ agonist, has paved the way for rational drug design. Future research will likely focus on the development of next-generation thiazolidine derivatives with improved safety profiles and enhanced selectivity for various biological targets. The exploration of multi-target ligands based on the thiazolidine core also holds significant promise for the treatment of complex diseases. As synthetic methodologies continue to evolve, the potential for creating novel and diverse libraries of thiazolidine-based compounds for high-throughput screening remains vast, ensuring that this privileged scaffold will continue to be a source of therapeutic innovation for years to come.

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  • Thiazolidinediones: A Comparative Review of Approved Uses. (2001). Clinical Diabetes, 19(4), 156-161. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024). Eman Research Publishing. [Link]

  • Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. (2018). Journal of Pharmaceutical Sciences and Research, 10(3), 567-571. [Link]

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Methodological & Application

Application Notes and Protocols for Thiazolidine-2-Carboxylate Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Thiazolidine-2-Carboxylates in Peptide Chemistry

In the landscape of modern peptide and protein chemistry, the strategic introduction of unique functionalities and the seamless ligation of peptide fragments are paramount. Thiazolidine-2-carboxylic acid (Thz) and its derivatives have emerged as powerful tools, primarily serving two critical functions: as a stable, masked precursor to a highly reactive N-terminal α-oxo aldehyde for bioconjugation, and as a protecting group for cysteine in native chemical ligation (NCL). While the direct application of methyl thiazolidine-2-carboxylate in standard peptide synthesis protocols is not widely documented in peer-reviewed literature, it is understood to be a valuable synthetic intermediate for accessing the more commonly utilized thiazolidine-2-carboxylic acid. This guide will provide a comprehensive overview of the principles and protocols for using Boc-L-thiazolidine-2-carboxylic acid (Boc-Thz-OH), the workhorse for introducing a masked aldehyde functionality in solid-phase peptide synthesis (SPPS), and will also touch upon the synthesis of related thiazolidine derivatives.

The core utility of the thiazolidine-2-carboxylate moiety lies in its ability to undergo a ring-opening reaction under specific, mild conditions to unveil a reactive aldehyde. This in situ generation of an aldehyde on a peptide backbone is a cornerstone of modern bioconjugation strategies, enabling the site-specific attachment of labels, drugs, or other biomolecules through oxime or hydrazone bond formation.[1][2][3]

Part 1: The Chemistry of Thiazolidine-2-Carboxylates in Peptide Synthesis

Thiazolidine Ring as a Masked Aldehyde

The 1,3-thiazolidine ring system is formed by the condensation of a 1,2-aminothiol (like cysteine) with an aldehyde or ketone.[4] This reaction is reversible, and the stability of the thiazolidine ring is pH-dependent.[5] In the context of peptide synthesis, a thiazolidine-2-carboxylic acid residue, when positioned at the N-terminus of a peptide, serves as a latent glyoxylyl group (an α-oxo aldehyde).

The key advantage of this strategy is the stability of the thiazolidine ring throughout the iterative steps of solid-phase peptide synthesis, including repeated deprotection and coupling cycles, and even during the final cleavage from the resin under acidic conditions.[1] The reactive aldehyde can then be unmasked chemoselectively at the desired stage.

Unmasking the Aldehyde: Deprotection of the Thiazolidine Ring

The selective ring-opening of the N-terminal thiazolidine to generate the α-oxo aldehyde is the critical step that enables subsequent ligation chemistries. Several methods have been developed for this transformation, each with its own advantages.

  • Metal-Assisted Hydrolysis: Silver (Ag⁺) or palladium (Pd²⁺) ions can mediate the hydrolysis of the thiazolidine ring under mild conditions.[1][3][6] These metal ions are thought to act as Lewis acids, coordinating to the sulfur atom and facilitating the ring opening.[7]

  • Oxidative Cleavage: Reagents such as iodine can also effect the deprotection of the thiazolidine ring.[1]

  • Acidic Hydrolysis: While the thiazolidine ring is generally stable to the acidic conditions of peptide cleavage, prolonged exposure to acidic conditions, particularly at elevated temperatures, can lead to ring opening.[1]

The choice of deprotection method depends on the overall synthetic strategy and the compatibility with other functional groups present in the peptide.

Part 2: Experimental Protocols

This section provides a detailed protocol for the incorporation of a masked aldehyde at the N-terminus of a peptide using Boc-L-thiazolidine-2-carboxylic acid (Boc-Thz-OH) via Fmoc-based solid-phase peptide synthesis.

Workflow for Peptide Synthesis with a Masked N-Terminal Aldehyde

workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification cluster_Unmasking Aldehyde Unmasking cluster_Ligation Bioconjugation Resin Resin Support Elongation Peptide Chain Elongation (Fmoc Deprotection & Amino Acid Coupling) Resin->Elongation BocThz Coupling of Boc-Thz-OH Elongation->BocThz Cleavage TFA-mediated Cleavage from Resin & Side-Chain Deprotection BocThz->Cleavage Purification RP-HPLC Purification of Thz-Peptide Cleavage->Purification Unmasking Thiazolidine Ring Opening (e.g., with PdCl2 or Iodine) Purification->Unmasking Ligation Oxime Ligation with Aminooxy-functionalized Molecule Unmasking->Ligation

Caption: Workflow for N-terminal peptide modification.

Protocol: Incorporation of Boc-Thz-OH in Fmoc SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS procedure.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide peptides)

  • Fmoc-protected amino acids

  • Boc-L-thiazolidine-2-carboxylic acid (Boc-Thz-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Peptide Chain Elongation: Perform the synthesis of the desired peptide sequence using standard Fmoc-SPPS cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

    • Amino Acid Coupling: Pre-activate the Fmoc-amino acid (4 eq.) with HBTU/HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Repeat the cycle for each amino acid in the sequence.

  • Coupling of Boc-Thz-OH: After the final Fmoc deprotection of the N-terminal amino acid:

    • Prepare a solution of Boc-Thz-OH (4 eq.), HBTU/HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated Boc-Thz-OH solution to the resin and react for 2-4 hours.

    • Expertise Note: The coupling of Boc-Thz-OH may be slower than standard amino acids. It is advisable to perform a Kaiser test to ensure complete coupling. If the test is positive, a second coupling may be necessary.

  • Final Washing: Wash the resin thoroughly with DMF, DCM, and methanol.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Causality Explanation: The TFA in the cocktail cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The Boc group on the thiazolidine is also removed during this step, yielding the N-terminal Thz-peptide. The thiazolidine ring itself remains intact.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the Thz-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final Thz-peptide.

Protocol: Unmasking the Aldehyde and Oxime Ligation

Materials:

  • Purified Thz-peptide

  • Palladium (II) chloride (PdCl₂) or Iodine (I₂)

  • Aqueous buffer (e.g., 0.1% TFA in water, pH 2)

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore)

  • Ligation buffer (e.g., acetate buffer, pH 4.5)

  • RP-HPLC for monitoring the reaction

Procedure A: PdCl₂-mediated Deprotection [1]

  • Stock Solution: Prepare a 1.25 mM stock solution of PdCl₂ in aqueous 0.1% TFA (pH 2).

  • Deprotection Reaction:

    • Dissolve the Thz-peptide in the pH 2 buffer.

    • Add 0.5-1.0 equivalent of the PdCl₂ stock solution.

    • Incubate at room temperature and monitor the reaction progress by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.

    • Trustworthiness: The reaction progress should be carefully monitored to avoid over-reaction or side product formation.

Procedure B: Iodine-mediated Deprotection [1]

  • Deprotection Reaction:

    • Dissolve the Thz-peptide in an appropriate buffer (pH 2-7).

    • Add 1.0 equivalent of iodine.

    • Incubate at room temperature. The reaction is often rapid, completing within 15 minutes.

    • Monitor the reaction by RP-HPLC.

Oxime Ligation:

  • Ligation Reaction:

    • Once the deprotection is complete (as confirmed by HPLC-MS), add the aminooxy-functionalized molecule (in slight excess, e.g., 1.2 equivalents) to the reaction mixture containing the α-oxo aldehyde peptide.

    • Adjust the pH to ~4.5 if necessary.

    • Allow the ligation to proceed at room temperature overnight.

  • Purification: Purify the final conjugated peptide by RP-HPLC.

Part 3: The Role of Methyl Thiazolidine-2-Carboxylate

While direct protocols for the use of methyl thiazolidine-2-carboxylate in peptide synthesis are not prevalent, its synthesis and chemical properties suggest its primary role as a synthetic precursor.

Synthesis of Thiazolidine-2-Carboxylate Derivatives

Methyl thiazolidine-2-carboxylate can be synthesized, for example, by the reaction of cysteamine hydrochloride with methyl pyruvate. The resulting methyl ester can then be hydrolyzed to the corresponding carboxylic acid, which is the form typically activated for coupling in peptide synthesis.

synthesis Cysteamine Cysteamine Hydrochloride MethylEster Methyl Thiazolidine-2-carboxylate Cysteamine->MethylEster Pyruvate Methyl Pyruvate Pyruvate->MethylEster CarboxylicAcid Thiazolidine-2-carboxylic Acid (Thz-OH) MethylEster->CarboxylicAcid Hydrolysis BocThz Boc-Thz-OH CarboxylicAcid->BocThz Boc Protection

Caption: Synthesis of Boc-Thz-OH precursor.

This synthetic route highlights that while methyl thiazolidine-2-carboxylate may not be the direct building block incorporated into the peptide, it is a key intermediate in the preparation of the necessary reagents.

Part 4: Data and Tables

Table 1: Conditions for Thiazolidine Ring Opening

MethodReagentEquivalentspHTypical Reaction TimeReference
Metal-AssistedPdCl₂0.5 - 1.021-4 hours[1]
Metal-AssistedAg⁺Not specifiedMildly acidicNot specified[3]
OxidativeIodine (I₂)1.02 - 7~15 minutes[1]
Acidic HydrolysisLow pH, heatN/A< 2Varies[1]

Conclusion

The use of thiazolidine-2-carboxylic acid derivatives represents a sophisticated and powerful strategy in peptide chemistry for the site-specific introduction of a masked aldehyde functionality. While methyl thiazolidine-2-carboxylate is a relevant precursor, the workhorse for this application is Boc-Thz-OH. The protocols outlined in this guide provide a robust framework for researchers to employ this chemistry for a wide range of applications, from the synthesis of complex bioconjugates to the development of novel peptide-based therapeutics. The key to success lies in the careful execution of the synthesis and the monitored, selective unmasking of the aldehyde at the desired stage of the workflow.

References

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 2020. [Link]

  • (a) 2 steps synthesis with thiazolidine deprotection mediated by either... - ResearchGate. [Link]

  • Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. Chemical Science, 2020. [Link]

  • Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 2021. [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 2018. [Link]

  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences, 2024. [Link]

  • Thiazolidine derivatives as source of free L-cysteine in rat tissue. General Physiology and Biophysics, 1996. [Link]

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 2021. [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 2020. [Link]

  • Opening-of-the-thiazolidine-ring-of-penicillin-derivatives.pdf - ResearchGate. [Link]

  • Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society, 2000. [Link]

  • Formation of 2-methyl-2,4-thiazolidinedicarboxylic acid from L-cysteine in rat tissues. Acta Biochimica Polonica, 1988. [Link]

  • Thiazolidine ring-opening and deprotonation. Computational DFT study. Repository of the Faculty of Chemistry and Technology in Split, 2021. [Link]

  • Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification. Bioconjugate Chemistry, 2017. [Link]

  • N-Terminal cysteine modification via thiazolidine and proposed proximal... - ResearchGate. [Link]

  • Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Omega, 2022. [Link]

  • Roles of cysteine as both precursor of thiazolidine 4-carboxylic acids found in human urine and possible inhibitor of endogenous N-nitrosation. IARC Scientific Publications, 1991. [Link]

  • Thiazolidine-2-carboxylate derivatives formed from glyoxylate and L-cysteine or L-cysteinylglycine as possible physiological substrates for D-aspartate oxidase. Biochemical and Biophysical Research Communications, 1984. [Link]

  • Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry, 1996. [Link]

  • Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. ResearchGate, 2020. [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016. [Link]

  • Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 1981. [Link]

  • Methyl 1,3-thiazolidine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 2006. [Link]

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Application Notes & Protocols: Leveraging Methyl Thiazolidine-2-Carboxylate Hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of methyl thiazolidine-2-carboxylate hydrochloride. This document provides an in-depth exploration of its utility as a versatile building block in the synthesis of novel therapeutic agents, supported by detailed experimental protocols and the underlying scientific rationale.

Introduction: The Thiazolidine Scaffold as a Privileged Motif

Heterocyclic compounds are fundamental to medicinal chemistry, with over 85% of biologically active chemical entities containing at least one heterocyclic ring.[1] Among these, the thiazolidine nucleus, a five-membered ring containing sulfur and nitrogen, has emerged as a "privileged scaffold."[1][2] This designation stems from its presence in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including antimicrobial, anti-diabetic, anti-cancer, and anti-inflammatory properties.[3][4] The thiazolidine ring's conformational flexibility and its ability to engage in various non-covalent interactions make it an attractive core for designing molecules that can modulate diverse biological targets.

This compound (CAS No: 33305-08-7) is a particularly valuable derivative for several reasons.[5][6] The methyl ester at the 2-position provides a reactive handle for further chemical modification, while the thiazolidine core itself can act as a proline mimetic or a bioisostere for other functional groups, offering a strategic tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[7][8]

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂S[5]
Molecular Weight 183.66 g/mol [5][6]
CAS Number 33305-08-7[5][6]
Physical Appearance Solid[6]
Melting Point 159-163 °C (decomposes)[6]
IUPAC Name methyl 1,3-thiazolidine-2-carboxylate;hydrochloride[5]

Core Applications in Drug Design

The utility of this compound in drug design can be broadly categorized into three strategic areas: as a constrained amino acid analogue, as a scaffold for diversity-oriented synthesis, and as a precursor for bioisosteric replacement.

Proline Bioisostere and Peptidomimetic Design

Thiazolidine-2-carboxylic acid, the parent acid of the title compound, is recognized as a proline analogue where the beta-methylene group is replaced by a sulfur atom.[7] This substitution has profound implications for its biological activity. It has been shown to be a competitive inhibitor of proline in protein synthesis, demonstrating that it is recognized by aminoacyl-tRNA synthetases.[7] This mimicry allows for its incorporation into peptide-based drug candidates to:

  • Induce specific conformational constraints: The thiazolidine ring restricts the phi (Φ) angle of the peptide backbone, influencing the secondary structure and potentially enhancing binding affinity to the target protein.

  • Improve metabolic stability: Peptides containing non-natural amino acids like thiazolidine-2-carboxylic acid are often more resistant to proteolytic degradation, leading to a longer biological half-life.

  • Modulate receptor selectivity: The subtle change in geometry and electronic properties compared to proline can alter the binding profile of a peptide, potentially leading to improved selectivity for a specific receptor subtype.

Protocol 1: Synthesis of a Dipeptide Mimetic using this compound

This protocol outlines the coupling of this compound with an N-protected amino acid to form a dipeptide mimetic.

Rationale: This standard peptide coupling procedure utilizes a carbodiimide and an activating agent to form the amide bond. The hydrochloride salt of the thiazolidine ester must be neutralized in situ to liberate the free amine for the coupling reaction.

Materials:

  • This compound

  • N-Boc-glycine (or other N-protected amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-glycine (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DCM.

  • Amine Neutralization: In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM. Add DIPEA (1.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride and form the free amine.

  • Coupling: Add the solution of the free thiazolidine ester to the flask containing the N-Boc-glycine and OxymaPure.

  • Initiation: Add DIC (1.2 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the desired dipeptide mimetic.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Scaffold for Diversity-Oriented Synthesis

The thiazolidine ring is a versatile template for building compound libraries for high-throughput screening. The nitrogen atom at the 3-position and the ester at the 2-position of this compound offer orthogonal handles for chemical diversification.

G cluster_0 Methyl Thiazolidine-2-carboxylate HCl cluster_1 Diversification Pathways cluster_2 Derivative Classes MT2CH Methyl Thiazolidine- 2-carboxylate HCl N_Alkylation N-Alkylation/ N-Arylation MT2CH->N_Alkylation R-X, Base Ester_Hydrolysis Ester Hydrolysis MT2CH->Ester_Hydrolysis LiOH or NaOH N_Substituted_Esters N-Substituted Esters N_Alkylation->N_Substituted_Esters Thiazolidine_Acids Thiazolidine-2-carboxylic Acids Ester_Hydrolysis->Thiazolidine_Acids Amidation Amidation Thiazolidine_Amides Thiazolidine-2-carboxamides Amidation->Thiazolidine_Amides Thiazolidine_Acids->Amidation R₂NH, Coupling Agent

Caption: Diversification pathways for this compound.

Protocol 2: N-Arylation followed by Amidation

This two-step protocol demonstrates the synthesis of a diverse library of N-aryl thiazolidine-2-carboxamides, which can be screened for various biological activities.

Rationale: The first step involves a Buchwald-Hartwig amination to introduce an aryl group at the N-3 position. The second step is a direct amidation of the methyl ester, which can be achieved with a variety of amines.

Materials:

  • This compound

  • Aryl bromide (or iodide)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Amine of choice (R₂NH)

  • Trimethylaluminum (AlMe₃)

  • Anhydrous THF

Procedure - Step A: N-Arylation

  • Reaction Setup: To a Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Reagents: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Degas the mixture and place it under an inert atmosphere. Heat the reaction at 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude N-aryl thiazolidine-2-carboxylate by silica gel column chromatography.

Procedure - Step B: Amidation

  • Reaction Setup: Dissolve the purified N-aryl thiazolidine-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Amine Addition: Add the desired amine (2.0 eq).

  • Amidation Reagent: Slowly add a 2 M solution of AlMe₃ in toluene (1.5 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of water.

  • Work-up: Dilute with ethyl acetate and filter the resulting suspension. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the final N-aryl thiazolidine-2-carboxamide by chromatography or recrystallization.

Bioisosteric Replacement of Carboxylic Acids

The thiazolidinedione (TZD) moiety is a well-established bioisostere for carboxylic acids.[8][9] This replacement can improve pharmacokinetic properties by increasing cell permeability and reducing metabolic liabilities associated with the carboxylic acid group.[8] While this compound is not a TZD, its derivatives can be designed to mimic the spatial and electronic features of pharmacologically active carboxylic acids. For example, the thiazolidine ring can position a key interaction group in a similar orientation to a carboxylate.

In Vitro Assay Protocol: Screening Thiazolidine Derivatives as α-Amylase Inhibitors

Many thiazolidine derivatives have shown potential as anti-diabetic agents.[10][11] One common mechanism is the inhibition of α-amylase, an enzyme responsible for the breakdown of starch into sugars. This protocol provides a method for the preliminary in vitro screening of newly synthesized thiazolidine derivatives.

Rationale: This colorimetric assay measures the amount of starch remaining after incubation with α-amylase. An effective inhibitor will prevent starch hydrolysis, resulting in a dark blue-black color upon the addition of iodine solution. Acarbose, a known α-amylase inhibitor, is used as a positive control.

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • Phosphate buffer (pH 6.9)

  • Synthesized thiazolidine derivatives (dissolved in DMSO)

  • Acarbose (positive control)

  • Iodine-Potassium Iodide (I₂-KI) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare a 0.5% w/v solution of soluble starch in phosphate buffer by heating and stirring until clear. Prepare a solution of α-amylase in phosphate buffer.

  • Plate Setup:

    • Add 50 µL of phosphate buffer to the 'blank' wells.

    • Add 50 µL of various concentrations of the test compounds or acarbose to the 'test' and 'positive control' wells.

    • Add 50 µL of the α-amylase solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the starch solution to all wells.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 25 µL of 1 M HCl to all wells.

  • Color Development: Add 100 µL of I₂-KI solution to all wells and mix.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

G cluster_workflow α-Amylase Inhibition Assay Workflow prep Prepare Reagents (Starch, Enzyme, Compounds) plate_setup Plate Setup in 96-well Plate (Blank, Control, Test) prep->plate_setup pre_incubate Pre-incubation (Enzyme + Inhibitor) 37°C, 10 min plate_setup->pre_incubate initiate Initiate Reaction (Add Starch Solution) pre_incubate->initiate incubate Incubation 37°C, 30 min initiate->incubate terminate Terminate Reaction (Add 1 M HCl) incubate->terminate color Color Development (Add I₂-KI Solution) terminate->color read Measure Absorbance (540 nm) color->read calculate Calculate % Inhibition read->calculate

Caption: Workflow for the in vitro α-amylase inhibitory assay.

Conclusion

This compound is a high-potential starting material for drug discovery programs. Its utility as a constrained proline mimetic, a versatile scaffold for library synthesis, and a precursor for bioisosteric replacements provides medicinal chemists with a powerful tool to address challenges in lead optimization, such as improving metabolic stability, enhancing binding affinity, and modulating selectivity. The protocols provided herein offer a practical framework for initiating synthetic and screening campaigns centered around this valuable heterocyclic building block.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • The Role of Thiazolidine Derivatives in Modern Chemistry. (URL not provided in search results)
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. [Link]

  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Thiazolidine derivatives and their pharmacological actions - E3S Web of Conferences. [Link]

  • Busiello, V., Di Girolamo, M., Cini, C., & De Marco, C. (1979). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 564(2), 311-321. [Link]

  • Scanlon, J. J., & Wren, S. P. (2020). Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. Future Medicinal Chemistry, 12(20), 1855-1864. [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres - PubMed. [Link]

  • Tanner, J. J. (2021). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 60(20), 1599-1601. [Link]

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  • In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives - ResearchGate. [Link]

  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase - MDPI. [Link]

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Synthesis of ACE Inhibitors from Thiazolidine-2-carboxylic Acid Methyl Ester: An In-depth Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors utilizing thiazolidine-2-carboxylic acid methyl ester as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic design of these synthetic routes, explaining the rationale behind experimental choices and providing self-validating protocols to ensure reproducibility and scientific integrity.

Introduction: The Significance of Thiazolidine Scaffolds in ACE Inhibition

Angiotensin-Converting Enzyme (ACE) is a critical regulator of blood pressure, making it a prime target for the development of antihypertensive drugs.[1] ACE inhibitors are a class of drugs used to treat conditions such as high blood pressure and heart failure. The development of novel ACE inhibitors with improved efficacy and side-effect profiles is an ongoing endeavor in medicinal chemistry. Thiazolidine derivatives have emerged as a versatile scaffold in the design of enzyme inhibitors due to their unique structural and chemical properties.[2] The thiazolidine ring can act as a bioisostere for the proline residue found in many potent ACE inhibitors, such as captopril and enalapril, offering opportunities for structural modifications to enhance binding to the ACE active site.[3][4]

Thiazolidine-2-carboxylic acid, a proline analog where the beta-methylene group is replaced by a sulfur atom, serves as a valuable building block for creating these novel ACE inhibitors.[5] Its methyl ester form provides a convenient starting point for synthetic modifications, particularly for N-acylation with various side chains designed to interact with the key residues of the ACE enzyme.

This guide will focus on a general synthetic strategy involving three key steps:

  • N-Acylation of thiazolidine-2-carboxylic acid methyl ester with a suitable acyl chloride.

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid, which is crucial for mimicking the C-terminal carboxylate of ACE substrates.[1]

  • Deprotection of a thiol group, a common zinc-binding feature in many potent ACE inhibitors.

Synthetic Strategy and Workflow

The overall synthetic pathway is designed to be modular, allowing for the introduction of diverse acyl side chains to explore structure-activity relationships (SAR). The workflow is depicted in the diagram below.

Synthesis_Workflow Start Thiazolidine-2-carboxylic acid methyl ester Acylation N-Acylation Start->Acylation Intermediate1 N-Acyl-thiazolidine-2-carboxylic acid methyl ester Acylation->Intermediate1 Acyl Chloride, Base Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Intermediate2 N-Acyl-thiazolidine-2-carboxylic acid Hydrolysis->Intermediate2 LiOH or NaOH Deprotection Thiol Deprotection Intermediate2->Deprotection FinalProduct ACE Inhibitor Deprotection->FinalProduct Base or Acid caption Figure 1: General synthetic workflow for ACE inhibitors.

Caption: General synthetic workflow for ACE inhibitors.

Part 1: N-Acylation of Thiazolidine-2-carboxylic Acid Methyl Ester

The crucial first step is the acylation of the secondary amine within the thiazolidine ring. This reaction introduces the side chain that will interact with the S1 and S2' pockets of the ACE active site. The choice of the acyl group is critical for the inhibitory potency of the final compound. A common and effective acylating agent for this purpose is 3-(acetylthio)propionyl chloride, which introduces a protected mercapto group.

Protocol 1: Synthesis of Methyl 3-(3-(acetylthio)propanoyl)thiazolidine-2-carboxylate

This protocol details the N-acylation of thiazolidine-2-carboxylic acid methyl ester with 3-(acetylthio)propionyl chloride.

Materials:

  • Thiazolidine-2-carboxylic acid methyl ester

  • 3-(Acetylthio)propionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve thiazolidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 3-(acetylthio)propionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure methyl 3-(3-(acetylthio)propanoyl)thiazolidine-2-carboxylate.

Expected Outcome:

The product will be an oil or a low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Compound Molecular Formula Molecular Weight Typical Yield
Methyl 3-(3-(acetylthio)propanoyl)thiazolidine-2-carboxylateC₁₀H₁₅NO₄S₂293.36 g/mol 70-85%

Part 2: Hydrolysis of the Methyl Ester

The carboxylic acid functionality is essential for the ACE inhibitory activity, as it mimics the C-terminal carboxylate of natural ACE substrates and interacts with a key zinc ion in the enzyme's active site.[1] The hydrolysis of the methyl ester must be performed under conditions that do not promote the cleavage of the thiazolidine ring or the acyl group. Mild basic hydrolysis using lithium hydroxide or sodium hydroxide at low temperatures is generally effective.

Protocol 2: Synthesis of 3-(3-(Acetylthio)propanoyl)thiazolidine-2-carboxylic Acid

This protocol describes the selective hydrolysis of the methyl ester.

Materials:

  • Methyl 3-(3-(acetylthio)propanoyl)thiazolidine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 3-(3-(acetylthio)propanoyl)thiazolidine-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Cool the solution to 0 °C.

  • Add a solution of lithium hydroxide monohydrate (1.5 eq) in water dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the carboxylic acid. The product can be purified further by recrystallization or chromatography if necessary.

Expected Outcome:

The product is typically a solid. The structure should be confirmed by NMR and mass spectrometry.

Compound Molecular Formula Molecular Weight Typical Yield
3-(3-(Acetylthio)propanoyl)thiazolidine-2-carboxylic AcidC₉H₁₃NO₄S₂279.33 g/mol 85-95%

Part 3: Deprotection of the Thiol Group

The final step in the synthesis of many potent ACE inhibitors is the deprotection of the thiol group, which is a key zinc-binding moiety. The S-acetyl group is a common and reliable protecting group for thiols. Deprotection can be achieved under basic conditions, such as with sodium hydroxide or ammonia in methanol.[5]

Protocol 3: Synthesis of 3-(3-Mercaptopropanoyl)thiazolidine-2-carboxylic Acid

This protocol details the removal of the S-acetyl protecting group.

Materials:

  • 3-(3-(Acetylthio)propanoyl)thiazolidine-2-carboxylic acid

  • Sodium hydroxide (NaOH) or aqueous Ammonia

  • Methanol (MeOH), degassed

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(3-(acetylthio)propanoyl)thiazolidine-2-carboxylic acid (1.0 eq) in degassed methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of sodium hydroxide (2.0 eq) in degassed water dropwise. Alternatively, methanolic ammonia can be used.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final ACE inhibitor.

Expected Outcome:

The final product is often a solid. Due to the free thiol, it is susceptible to oxidation to the disulfide, so it should be handled under an inert atmosphere and stored appropriately.

Compound Molecular Formula Molecular Weight Typical Yield
3-(3-Mercaptopropanoyl)thiazolidine-2-carboxylic AcidC₇H₁₁NO₃S₂237.29 g/mol 75-90%

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for the exploration of SAR by varying the acylating agent. Key structural features that influence ACE inhibitory activity include:

  • N-Acyl Side Chain: The length and composition of this chain are critical for binding to the S1 and S2' pockets of ACE. Introducing different functionalities can modulate potency and pharmacokinetic properties.[6]

  • Zinc-Binding Group: The terminal thiol group is a potent zinc-binding moiety. Other groups, such as carboxylates or phosphinates, can also be employed.[1]

  • Thiazolidine Ring: This serves as a proline isostere. Modifications to the ring itself can be explored to optimize binding.

SAR_Diagram cluster_Molecule General ACE Inhibitor Structure cluster_SAR Key Structural Features for ACE Inhibition Structure N_Acyl N-Acyl Side Chain (Binds to S1/S2' Pockets) Structure->N_Acyl Modulation of potency and PK Zinc_Binding Zinc-Binding Group (e.g., -SH, -COOH) Structure->Zinc_Binding Interaction with Zinc ion Thiazolidine Thiazolidine Ring (Proline Bioisostere) Structure->Thiazolidine Scaffold for optimal orientation caption Figure 2: Key structural features influencing ACE inhibitory activity.

Caption: Key structural features influencing ACE inhibitory activity.

Conclusion

This guide provides a robust and versatile synthetic route to novel ACE inhibitors based on a thiazolidine-2-carboxylic acid scaffold. The detailed protocols and the underlying scientific rationale are intended to empower researchers in drug discovery to synthesize and evaluate new chemical entities with the potential for improved therapeutic profiles. By systematically exploring the structure-activity relationships through the modular synthesis described, new generations of potent and selective ACE inhibitors can be developed.

References

Application Notes & Protocols: Methyl Thiazolidine-2-carboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazolidine Scaffold

In the landscape of medicinal chemistry and asymmetric synthesis, the thiazolidine ring system stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds, from antibiotics like penicillin to antidiabetic agents, underscores its therapeutic importance.[1][2] Thiazolidine derivatives, particularly those synthesized from natural amino acids, serve as invaluable chiral building blocks—rigid, stereochemically defined templates used to construct complex molecules with high levels of stereocontrol.[3][4]

This guide focuses on methyl (R)-thiazolidine-4-carboxylate , a versatile chiral synthon derived from the naturally occurring amino acid L-cysteine. The inherent chirality at the C4 position, originating from L-cysteine, provides a powerful tool for directing the stereochemical outcome of subsequent chemical transformations. The strategic placement of sulfur and nitrogen atoms not only imparts unique conformational constraints but also offers multiple sites for synthetic modification. These features make it an ideal starting material for the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures where precise three-dimensional structure is paramount to function.[5][6]

This document provides a detailed exploration of the synthesis and application of this building block, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and innovate in their own synthetic endeavors.

Part I: Synthesis of the Core Chiral Building Block

The foundational step in utilizing this chiral synthon is its efficient and stereoretentive synthesis. The process begins with the cyclocondensation of L-cysteine with an aldehyde, followed by esterification.

Causality Behind the Synthesis:

The core reaction is a classic acid-catalyzed condensation. L-cysteine's thiol group (-SH) acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde (in this case, formaldehyde). The amino group (-NH2) then acts as an internal nucleophile, attacking the resulting hemiaminal intermediate to form the stable five-membered thiazolidine ring. The reaction proceeds with retention of the original stereochemistry at the alpha-carbon of cysteine, which becomes the C4 position of the thiazolidine. This high-fidelity transfer of chirality is the cornerstone of its utility as a building block.[7][8] Subsequent esterification of the carboxylic acid using standard methods, such as Fischer esterification, provides the target methyl ester, which is often more soluble in organic solvents and suitable for a wider range of coupling reactions.

General Synthetic Workflow Diagram

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Esterification A L-Cysteine C (R)-Thiazolidine-4-carboxylic acid A->C Acid Catalyst (e.g., HCl) H₂O/EtOH B Formaldehyde B->C E Methyl (R)-thiazolidine-4-carboxylate C->E Acid Catalyst (e.g., H₂SO₄) Reflux D Methanol (MeOH) D->E

Caption: General workflow for the synthesis of the target chiral building block.

Experimental Protocol 1: Synthesis of (R)-Thiazolidine-4-carboxylic Acid
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add L-cysteine (12.1 g, 100 mmol).

  • Dissolution: Add 100 mL of distilled water and stir to dissolve the amino acid completely.

  • Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 8.1 mL, 110 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. A white precipitate will gradually form.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted aldehyde.

  • Drying: Dry the product under vacuum to yield (R)-thiazolidine-4-carboxylic acid as a white crystalline solid.

Experimental Protocol 2: Synthesis of Methyl (R)-thiazolidine-4-carboxylate
  • Setup: Suspend (R)-thiazolidine-4-carboxylic acid (10.0 g, 75 mmol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to afford the crude product.

  • Final Product: Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl (R)-thiazolidine-4-carboxylate as a colorless oil or low-melting solid.

Table 1: Representative Synthesis Data
StepProductTypical YieldPhysical StateKey Characterization (¹H NMR, CDCl₃)
1(R)-Thiazolidine-4-carboxylic acid85-95%White Crystalline Solidδ 4.25 (s, 2H, -S-CH₂-N-), 3.80 (t, 1H, C4-H)
2Methyl (R)-thiazolidine-4-carboxylate70-85%Colorless Oilδ 4.30 (d, 1H, -S-CH₂-N-), 4.15 (d, 1H, -S-CH₂-N-), 3.95 (t, 1H, C4-H), 3.75 (s, 3H, -OCH₃)

Part II: Key Synthetic Applications and Protocols

Once synthesized, the building block can be elaborated into a vast array of more complex structures. The following sections detail key transformations.

Application 1: N-Functionalization for Peptidomimetic Synthesis

Scientific Rationale: The secondary amine within the thiazolidine ring is a key handle for modification. Protecting this nitrogen with standard groups used in peptide chemistry (e.g., Boc, Cbz) is often the first step in its use as a proline analogue.[9] This acylation not only prevents unwanted side reactions but also modulates the compound's solubility and reactivity, preparing it for peptide coupling reactions.

G A Methyl (R)-thiazolidine- 4-carboxylate C N-Boc-Methyl (R)-thiazolidine- 4-carboxylate A->C Base (e.g., Et₃N) Solvent (e.g., DCM) 0°C to RT B Boc₂O (Di-tert-butyl dicarbonate) B->C

Caption: N-protection workflow, a gateway to peptidomimetics.

  • Setup: Dissolve methyl (R)-thiazolidine-4-carboxylate (5.0 g, 34 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL flask and cool to 0°C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N) (5.7 mL, 41 mmol) to the solution.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (8.9 g, 41 mmol) in 20 mL of DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary to yield the N-Boc protected product.

Application 2: Stereoselective C-C Bond Formation

Scientific Rationale: The true power of a chiral building block is its ability to control the formation of new stereocenters. The C4 stereocenter of the thiazolidine ring can exert profound diastereoselective control over reactions at adjacent positions. For instance, converting the methyl ester to a ketone allows for stereoselective addition reactions where the bulky thiazolidine ring directs the incoming nucleophile to a specific face of the molecule, leading to a high diastereomeric excess (d.e.) in the product.[9]

(This is a two-step protocol starting from the N-Boc protected acid, which can be obtained by saponification of the methyl ester from Protocol 3.)

  • Step A: Weinreb Amide Formation:

    • Activate N-Boc-(R)-thiazolidine-4-carboxylic acid (10 mmol) with a coupling agent like CDI or EDC/HOBt in DCM.

    • Add N,O-dimethylhydroxylamine hydrochloride (11 mmol) and a base (e.g., DIEA, 22 mmol).

    • Stir at room temperature until completion. Purify to obtain the N-Boc-4-(N-methoxy-N-methylcarbamoyl)thiazolidine (Weinreb amide).

  • Step B: Grignard Addition:

    • Dissolve the Weinreb amide (5 mmol) in anhydrous THF and cool to -78°C under an inert atmosphere (N₂ or Ar).

    • Add a Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise.

    • Stir at -78°C for 2 hours, then warm slowly to 0°C.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, and perform a standard aqueous workup. Purify by column chromatography.

Table 2: Representative Diastereoselective Reactions
Starting MaterialReagentProduct TypeTypical Diastereomeric Ratio
N-Boc-Thiazolidine-4-carbaldehydeAllyl-SnBu₃Homoallylic Alcohol>95:5
N-Boc-Thiazolidine-4-Weinreb AmidePhMgBrPhenyl KetoneN/A (Ketone formed)
N-Boc-Thiazolidine-4-carbaldehydeReformatsky Reagentβ-Hydroxy Ester>90:10

Part III: Structural Validation and Quality Control

Trustworthiness through Rigorous Analysis: Every protocol must be a self-validating system. The identity, purity, and stereochemical integrity of the synthesized compounds must be confirmed unequivocally. A multi-technique approach is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts and coupling constants of the protons on the thiazolidine ring (especially at C2 and C4) are highly diagnostic of the ring's conformation and substitution pattern.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula.[9]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric or diastereomeric purity of the products. By using a chiral stationary phase, stereoisomers can be separated and quantified, confirming the effectiveness of the asymmetric synthesis.

  • Optical Rotation: Measurement of the specific rotation ([α]D) confirms the net chirality of the bulk sample and is a critical quality control parameter to ensure the correct enantiomer has been synthesized.[9]

Conclusion

Methyl (R)-thiazolidine-4-carboxylate is more than a simple chemical; it is a carefully designed tool for the precise construction of chiral molecules. Its synthesis from L-cysteine provides a cost-effective entry into a world of stereochemically rich compounds. Through straightforward modifications at its nitrogen and carboxylate functionalities, it can be transformed into constrained amino acids for peptidomimetics or elaborated into complex intermediates via highly diastereoselective reactions. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage this powerful chiral building block in their pursuit of novel, biologically active compounds.

References

  • Kamińska, K., et al. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry.

  • E3S Web of Conferences (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.

  • Al-Ostath, A., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 29(14), 3302.

  • Mahdy, A. R. E., et al. (2016). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ARKIVOC, 2016(vi), 105-121. Link

  • Barceló, D., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. Chemical Science, 12(15), 5556–5566.

  • Bentama, A., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Letters in Organic Chemistry, 22.

  • Saiz, C., et al. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron: Asymmetry, 28(1), 108–114.

  • Falb, E., et al. (1993). A Convenient Synthesis of Chiral Oxazolidin-2-Ones and Thiazolidin-2-Ones and an Improved Preparation of Triphosgene. Synthetic Communications, 23(20), 2839-2844.

  • ResearchGate (2024). Thiazolidine derivatives and their pharmacological actions. PDF Document. Link

  • Just-Baringo, X., et al. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Current Topics in Medicinal Chemistry, 14(10), 1244-56.

  • Saiz, C., et al. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron Asymmetry. Link

  • Maccallini, C., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3829–3854.

  • Li, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475–1484.

  • Kumar, R., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, 13(9), e202400147.

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 21(6), 737.

  • Miranda, L. D., et al. (2005). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Arkivoc, 2005(6), 51-58.

  • BenchChem (2025). Application Notes and Protocols for the Preparation of Thiazolidine-4-Carboxylic Acid Derivatives. BenchChem Technical Document. Link

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Application Note: A Researcher's Guide to the Dissolution and Handling of Methyl Thiazolidine-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the effective dissolution and handling of Methyl Thiazolidine-2-Carboxylate Hydrochloride (CAS No: 33305-08-7), a cyclic secondary amino acid derivative utilized in medicinal chemistry and drug development.[1] As a proline analogue, its experimental utility is significant in modifying the physicochemical and biological properties of peptides. This document outlines critical physicochemical properties, safety protocols, detailed dissolution methodologies for both aqueous and organic solvents, and best practices for the stability and storage of stock solutions. The protocols are designed to ensure experimental reproducibility and integrity for researchers in academic and industrial settings.

Compound Profile & Physicochemical Properties

This compound is a solid, crystalline compound.[2] As a hydrochloride salt, it exhibits enhanced polarity and a predisposition for solubility in aqueous and other polar solvents. Understanding its fundamental properties is the first step toward its successful application in experiments.

PropertyValueSource
Molecular Formula C₅H₉NO₂S · HClPubChem[3]
Molecular Weight 183.66 g/mol PubChem[3]
CAS Number 33305-08-7Sigma-Aldrich[4]
Appearance SolidThermo Fisher Scientific[2]
Melting Point 159-163 °C (decomposition)Sigma-Aldrich[4]
Synonyms Thiazolidine-2-carboxylic acid methyl ester hydrochlorideSigma-Aldrich[4]

Critical Safety & Handling Protocols

Adherence to safety protocols is non-negotiable. This compound is classified with specific hazards that necessitate careful handling to minimize exposure risks.

GHS Hazard Classification:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.[5]

    • Body Protection: A lab coat is required. For large quantities, consider additional protective clothing.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] It is classified as a combustible solid.[4]

Solubility Characteristics: A Mechanistic Approach

The hydrochloride moiety significantly influences the solubility profile of the parent compound, methyl thiazolidine-2-carboxylate. The protonated amine group increases the molecule's polarity, making it more amenable to dissolution in polar solvents.

While direct, comprehensive solubility data for this specific molecule is not widely published, valuable insights can be drawn from studies on structurally analogous compounds like ethyl l-thiazolidine-4-carboxylate hydrochloride. Research on this related compound demonstrates good solubility in polar protic solvents, a characteristic that is expected to be shared by the methyl ester analogue.[6][7] Solubility in these solvents generally increases with temperature.[6][7]

Table of Recommended Solvents:

Solvent ClassRecommended SolventsRationale & Use Case
Aqueous Buffers Phosphate-Buffered Saline (PBS), Deionized WaterPrimary Choice for Biological Assays. The hydrochloride salt form is designed for aqueous solubility. PBS is ideal for maintaining physiological pH in cell-based or biochemical experiments.
Polar Protic Methanol, EthanolGood for High Concentration Stocks. These solvents can often dissolve higher concentrations of the compound than water. Useful for experiments where the final concentration of the organic solvent is tolerable.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Alternative for High Concentration Stocks. DMSO is a powerful solvent for many organic molecules. It is a common choice for creating highly concentrated primary stocks for long-term storage, which are then diluted into aqueous media for final experiments.

Step-by-Step Dissolution Protocols

The following protocols provide a validated workflow for preparing stock solutions. The key to a successful and reproducible experiment is a completely dissolved and stable stock solution.

Workflow for Compound Dissolution

G start Weigh Compound in Fume Hood solvent_choice Select Solvent Based on Experimental Need start->solvent_choice aqueous_path Aqueous Solvent (e.g., PBS, Water) solvent_choice->aqueous_path Biological Assay organic_path Organic Solvent (e.g., DMSO) solvent_choice->organic_path High Conc. Stock add_solvent Add Solvent to Desired Concentration aqueous_path->add_solvent organic_path->add_solvent dissolve Facilitate Dissolution (Vortex / Sonicate / Gentle Warmth) add_solvent->dissolve verify Visually Confirm Complete Dissolution dissolve->verify verify->dissolve Particulates Remain store Aliquot and Store Stock Solution Appropriately verify->store Clear Solution proceed Proceed to Experiment store->proceed

Caption: General workflow for dissolving this compound.

Protocol 4.1: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

This protocol is recommended for direct use in most biological experiments.

  • Calculate Required Mass: Determine the mass of this compound needed for your desired volume and concentration.

    • Example for 10 mL of a 10 mM stock: Mass (g) = 10 mM * 0.010 L * 183.66 g/mol = 0.01837 g (or 18.37 mg)

  • Weighing: Using appropriate PPE in a chemical fume hood, accurately weigh the calculated mass of the compound into a sterile conical tube (e.g., 15 mL or 50 mL).

  • Solvent Addition: Add approximately 80% of the final desired volume of sterile PBS (or deionized water) to the tube.

  • Facilitate Dissolution:

    • Cap the tube tightly and vortex vigorously for 30-60 seconds.

    • If particulates remain, place the tube in a bath sonicator for 5-10 minutes.

    • Expert Tip: Gentle warming in a water bath (37°C) can aid dissolution. However, monitor carefully to avoid potential degradation with prolonged heat exposure.

  • Final Volume Adjustment: Once the solid is completely dissolved, add PBS to reach the final target volume. Invert the tube several times to ensure a homogenous solution.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.

Protocol 4.2: Preparation of a High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)

This protocol is ideal for creating a concentrated stock for long-term storage.

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 4.1, adjusting for the higher concentration.

  • Solvent Addition: Add the desired volume of anhydrous, research-grade DMSO to the tube.

  • Facilitate Dissolution: Vortex vigorously. Most compounds are readily soluble in DMSO. Sonication can be used if needed. Warming is typically not necessary.

  • Verification: Ensure the solution is clear and free of any solid particles before proceeding.

Stability and Storage of Stock Solutions

The stability of thiazolidine derivatives in solution is a critical parameter for experimental consistency. Studies on related thiazolidine compounds in aqueous buffer (pH 7.2) have shown good stability over several hours, with the primary degradation pathway being the formation of disulfide derivatives rather than hydrolysis.[8][9]

Storage Recommendations:

Solution TypeShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Best Practices
Aqueous (PBS/Water) 2-8°C, protected from lightNot Recommended. Prepare fresh for best results.If long-term storage is unavoidable, aliquot into single-use volumes and store at -20°C. Be aware that freeze-thaw cycles may reduce stability.
Organic (DMSO) 2-8°C-20°C or -80°C, protected from lightAliquot into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex gently.

Troubleshooting Common Dissolution Issues

ProblemPotential CauseRecommended Solution
Compound is not fully dissolving in aqueous buffer. Concentration may be above the solubility limit.Try reducing the target concentration. Alternatively, use sonication and/or gentle warming (37°C) to aid dissolution. If still unsuccessful, consider preparing a primary stock in DMSO and diluting it into your aqueous medium.
Solution is cloudy or has a precipitate after preparation or storage. Compound may have low aqueous stability or has precipitated out of solution upon cooling.Ensure the compound was fully dissolved initially. If precipitation occurs upon cooling, the solution may be supersaturated; try preparing a less concentrated stock. For stored solutions, this may indicate degradation. It is safest to discard and prepare a fresh solution.
Precipitation occurs when diluting a DMSO stock into aqueous buffer. The final DMSO concentration may be too low to maintain solubility of the compound at that concentration.Ensure the final DMSO concentration in your experimental medium does not exceed a level tolerated by your assay (typically <0.5%). If precipitation is still an issue, you may need to lower the final concentration of the compound.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • This reference number is not used in the current document.
  • This reference number is not used in the current document.
  • Wang, P., et al. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Wang, P., et al. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary. American Chemical Society. [Link]

  • This reference number is not used in the current document.
  • This reference number is not used in the current document.
  • This reference number is not used in the current document.
  • Rossi, M. A., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. RSC Publishing. [Link]

  • Rossi, M. A., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. National Institutes of Health. [Link]

  • This reference number is not used in the current document.
  • This reference number is not used in the current document.
  • Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. (2017). National Institutes of Health. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). National Institutes of Health. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). National Institutes of Health. [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2021). PubMed Central. [Link]

Sources

Application Notes & Protocols: The Thiazolidine Scaffold in Metallo-β-Lactamase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Use of Methyl Thiazolidine-2-Carboxylate and Related Precursors in Synthesizing Metallo-β-Lactamase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and infectious diseases.

Executive Summary: Confronting a Formidable Resistance Mechanism

The relentless rise of antibiotic resistance poses a critical threat to global health. A particularly challenging mechanism is the production of metallo-β-lactamases (MBLs) by Gram-negative bacteria.[1][2] These zinc-dependent enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant infections.[1][3][4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid.[1][4] This has created an urgent clinical need for novel MBL inhibitors (MBLIs) that can be co-administered with existing antibiotics to restore their efficacy.[6][7]

This guide focuses on a promising class of MBLIs derived from the thiazolidine scaffold. Specifically, we explore the rationale, synthesis, and evaluation of inhibitors developed from precursors like methyl thiazolidine-2-carboxylate. These compounds are designed as mimics of the antibiotic hydrolysis product, featuring key chemical moieties that interact directly with the MBL active site.[8][9] We provide detailed protocols for the synthesis of a representative 2-mercaptomethyl-thiazolidine (MMTZ) inhibitor and its subsequent biological evaluation, offering a comprehensive framework for researchers aiming to develop this promising inhibitor class.

Scientific Rationale: Mechanism-Based Inhibitor Design

To design an effective inhibitor, one must first understand the target. MBLs utilize one or two zinc ions in their active site to activate a water molecule, which then acts as a potent nucleophile to hydrolyze the amide bond in the β-lactam ring.[10][11][12][13] This mechanism proceeds without forming a covalent enzyme intermediate, making it distinct from serine-β-lactamases.[11]

The core principle behind using thiazolidine-based inhibitors is to create a molecule that mimics the hydrolyzed state of a β-lactam antibiotic, thereby binding tightly to the active site and preventing the enzyme from processing actual antibiotic molecules. The 2-mercaptomethyl-thiazolidine (MMTZ) scaffold is an exemplary embodiment of this strategy.[8][9]

Key Inhibitor-Enzyme Interactions:

  • Thiol-Zinc Chelation: The primary mode of action involves the free thiol group of the inhibitor, which directly coordinates with the active site zinc ions, displacing the catalytic water molecule.[8][14][15] This is the most critical interaction for potent inhibition.

  • Carboxylate Anchor: A carboxylate group, often present at the 4-position of the thiazolidine ring (derived from the cysteine precursor), provides a secondary anchor point, forming electrostatic interactions with positively charged residues like Lysine in the active site.[16]

  • Hydrophobic and Aromatic Interactions: The thiazolidine ring and its substituents can engage in favorable hydrophobic interactions within the enzyme's binding pocket. A notable discovery is the role of a thioether–π interaction between the thiazolidine's sulfur atom and a conserved aromatic residue (like tryptophan) in the active site, which contributes significantly to the broad-spectrum activity and high potency of MMTZs.[8][17][18]

Below is a diagram illustrating the proposed mechanism of inhibition.

G cluster_MBL MBL Active Site cluster_Inhibitor MMTZ Inhibitor ZN1 Zn²⁺ ZN2 Zn²⁺ H2O H₂O H2O->ZN1 Displaced Aromatic Aromatic Residue (e.g., Trp) Lysine Lysine Residue Thiol Thiol Group (-SH) Thiol->ZN1 Chelation Thiol->ZN2 Chelation Thiazolidine Thiazolidine Ring (-S-) Thiazolidine->Aromatic Thioether-π Interaction Carboxylate Carboxylate (-COO⁻) Carboxylate->Lysine Ionic Bond

Caption: Proposed binding mode of an MMTZ inhibitor in the MBL active site.

Synthetic Protocol: From Precursor to Potent Inhibitor

The synthesis of MMTZs is versatile and can be achieved from various 1,2-aminothiol precursors, such as L-cysteine, D-cysteine, or penicillamine.[9][19] The following protocol details the synthesis of a representative MMTZ inhibitor, adapted from established literature procedures.[8][9][20] This multi-step process involves the preparation of a key dithiane intermediate followed by a cyclocondensation reaction.

Protocol 1: Synthesis of a Representative MMTZ Inhibitor

Objective: To synthesize a 2-mercaptomethyl-thiazolidine-4-carboxylic acid derivative.

Materials & Reagents:

  • L-cysteine methyl ester hydrochloride (or other 1,2-aminothiol)

  • Diethyl 2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylate (Dithiane precursor 3, synthesis reported previously[9])

  • Methanol (Anhydrous)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Deuterated solvents for NMR (e.g., CDCl₃, MeOD)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dithiane precursor (1.0 eq).

    • Add the 1,2-aminothiol precursor (e.g., L-cysteine methyl ester hydrochloride, 2.2 eq).

    • Add anhydrous methanol to create a solution/suspension (approx. 0.1 M concentration).

    • Flush the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Cyclocondensation Reaction:

    • If using a hydrochloride salt of the aminothiol, add triethylamine (2.2 eq) to the mixture to neutralize the acid.

    • Heat the reaction mixture to reflux (approx. 65°C for methanol) under the inert atmosphere.

    • Maintain reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality Note: The reflux condition provides the necessary activation energy for the condensation reaction between the aminothiol and the dithiane, which serves as a masked mercapto-ketone. The inert atmosphere prevents the oxidation of sensitive thiol groups.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent in vacuo using a rotary evaporator.

    • The resulting crude residue contains a mixture of diastereomers of the desired MMTZ product.

    • Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the diastereomers. Collect fractions and analyze by TLC.

    • Causality Note: Chromatography is essential to separate the syn and anti diastereomers, as stereochemistry can have a profound impact on biological activity.[17]

  • Characterization (Self-Validation):

    • Combine the fractions containing the pure desired product and remove the solvent.

    • Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of the synthesized MMTZ.

    • Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition (e.g., [M+H]⁺).

    • Trustworthiness Note: Rigorous characterization is non-negotiable. It validates the identity and purity of the synthesized compound, ensuring that subsequent biological data is reliable.

The overall synthetic workflow is depicted below.

G Start 1,2-Aminothiol (e.g., L-Cysteine derivative) Reaction Cyclocondensation (MeOH, Reflux, N₂) Start->Reaction Dithiane Dithiane Precursor Dithiane->Reaction Crude Crude Product (Mixture of Diastereomers) Reaction->Crude Purify Silica Gel Chromatography Crude->Purify Final Pure MMTZ Inhibitor (e.g., L-anti-1b) Purify->Final Characterize Characterization (NMR, HRMS) Final->Characterize Validation

Caption: General workflow for the synthesis of MMTZ inhibitors.

Biological Evaluation: Quantifying Inhibition and Efficacy

Once synthesized and validated, the compound's ability to inhibit MBLs and restore antibiotic activity must be quantified.

Protocol 2: MBL Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the MMTZ inhibitor required to reduce the activity of a purified MBL enzyme by 50%.

Materials & Reagents:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)[21][22]

  • Chromogenic substrate: Nitrocefin or CENTA[21]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂ and a detergent like Tween-20)

  • Synthesized MMTZ inhibitor, dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin)

Procedure:

  • Preparation: Prepare a stock solution of the MMTZ inhibitor in 100% DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the MBL enzyme to each well (except for the no-enzyme control).

  • Inhibitor Incubation: Add varying concentrations of the MMTZ inhibitor to the wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the chromogenic substrate (e.g., Nitrocefin) to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Kₘ value for the specific enzyme.

  • Data Acquisition: Immediately begin monitoring the change in absorbance over time using a microplate reader. The rate of hydrolysis is proportional to the slope of the absorbance vs. time curve.

  • Data Analysis: Calculate the initial velocity (rate) for each inhibitor concentration. Normalize the rates relative to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]

Protocol 3: Antimicrobial Synergy Assay (MIC Determination)

Objective: To determine if the MMTZ inhibitor can restore the susceptibility of an MBL-producing bacterial strain to a β-lactam antibiotic.

Materials & Reagents:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • β-lactam antibiotic (e.g., Meropenem)

  • Synthesized MMTZ inhibitor

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

Procedure (Broth Microdilution):

  • Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Assay Setup:

    • Antibiotic Alone: Prepare two-fold serial dilutions of meropenem in CAMHB in one row of the plate.

    • Inhibitor Alone: Prepare two-fold serial dilutions of the MMTZ inhibitor in another row to assess its intrinsic antibacterial activity.

    • Combination: Prepare two-fold serial dilutions of meropenem in a series of rows, each containing a fixed, sub-inhibitory concentration of the MMTZ inhibitor (e.g., 4, 8, 16 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.[13][24]

  • Interpretation: A significant reduction (typically ≥4-fold) in the MIC of meropenem in the presence of the inhibitor indicates synergistic activity.[24]

G cluster_biochem Biochemical Assay cluster_microbio Microbiological Assay Inhibitor Synthesized MMTZ Inhibitor Enzyme Purified MBL Enzyme Inhibitor->Enzyme Bacteria MBL-producing Bacteria Inhibitor->Bacteria IC50 Determine IC₅₀ (Enzyme Potency) Enzyme->IC50 Substrate Chromogenic Substrate Substrate->IC50 MIC Determine MIC Reduction (Cellular Efficacy) Bacteria->MIC Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->Bacteria

Caption: Workflow for the biological evaluation of MMTZ inhibitors.

Data Presentation & Structure-Activity Relationships (SAR)

The inhibitory potency of MMTZs is highly dependent on their precise chemical structure. Compiling data from multiple analogs allows for the elucidation of key structure-activity relationships (SAR).

Table 1: Representative Inhibition Data for MMTZ Analogs against B1 MBLs

Compound IDStereochemistryMBL TargetKᵢ (µM)Reference
L-anti-1bL-amino acid derived, antiNDM-10.44[8]
L-anti-1bL-amino acid derived, antiVIM-20.38[8]
L-anti-1bL-amino acid derived, antiIMP-10.46[8]
D-anti-1aD-amino acid derived, antiSfh-I (B2 MBL)20[17]
L-anti-1aL-amino acid derived, antiSfh-I (B2 MBL)0.16[17]

Key SAR Insights:

  • Stereochemistry is Critical: As shown in the table, the stereochemistry derived from the starting amino acid has a dramatic effect on potency. For the B2 MBL Sfh-I, the L-derived compound is over 100-fold more potent than its D-enantiomer, likely due to steric clashes in the more compact active site of B2 enzymes.[17]

  • Broad-Spectrum Potential: Potent inhibitors like L-anti-1b show consistently low Kᵢ values across multiple clinically relevant B1 MBLs (NDM-1, VIM-2, IMP-1), highlighting the potential for developing broad-spectrum inhibitors from this scaffold.[8][15]

References

  • 2-Mercaptomethyl thiazolidines (MMTZs) inhibit all metallo-β-lactamase classes by maintaining a conserved binding mode. (n.d.).
  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (n.d.).
  • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. (n.d.).
  • The Reaction Mechanism of Metallo-β-Lactamases Is Tuned by the Conformation of an Active-Site Mobile Loop. (n.d.). ASM Journals.
  • Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. (2021). PubMed.
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. (2013). Journal of Medicinal Chemistry.
  • Metallo-beta-lactamases (MBLs)- Introduction, List of Bacteria. (2023). Medical Notes.
  • Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. (n.d.).
  • Acquired Metallo-β-Lactamases: An Increasing Clinical Thre
  • Metallo-beta-lactamase: Significance and symbolism. (2025). Wisdomlib.
  • Inhibitors of metallo-β-lactamases. (2025).
  • Metallo-β-lactamases in the Age of Multidrug Resistance: From Structure and Mechanism to Evolution, Dissemination, and Inhibitor Design. (2021). Chemical Reviews.
  • Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors. (n.d.).
  • 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. (2021). RSC Publishing.
  • Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxyl
  • Metallo-beta-lactamases: mechanisms, treatment challenges, and future prospects. (n.d.). Taylor & Francis Online.
  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. (n.d.).
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (n.d.). RSC Publishing.
  • Rational design of benzobisheterocycle metallo-β-lactamase inhibitors: a tricyclic scaffold enhances potency against target enzymes. (2025).
  • (A) Synthetic scheme of 2-mercaptomethyl-thiazolidines (MMTZs) and... (n.d.).
  • 2-Mercaptomethyl-thiazolidines use conserved aromatic-S interactions to achieve broad-range inhibition of metallo-β-lactamases. (2021). University of Bristol Research Portal.
  • 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. (n.d.).
  • 2-Mercaptomethyl Thiazolidines (MMTZs) Inhibit All Metallo-β-Lactamase Classes by Maintaining a Conserved Binding Mode. (n.d.).
  • 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. (2021). The Royal Society of Chemistry.
  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023).
  • In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. (n.d.).

Sources

Application Notes and Protocols: Synthetic Routes to Novel Anti-inflammatory Agents Using Thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Scaffold in Anti-Inflammatory Drug Discovery

The thiazolidine ring system, a saturated five-membered heterocycle containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly the 4-thiazolidinones and thiazolidine-2,4-diones (TZDs), are at the core of numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antidiabetic, antimicrobial, and anticancer effects.[1][2] The structural versatility of the thiazolidine nucleus allows for modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[3]

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in a multitude of chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous pursuit in pharmaceutical research. Thiazolidine derivatives have garnered significant attention in this area due to their ability to modulate key inflammatory pathways.[4] Many of these compounds exert their anti-inflammatory effects by targeting critical signaling molecules and transcription factors, such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB).[2][5] Activation of PPAR-γ by thiazolidinediones can lead to the transrepression of pro-inflammatory genes, while other derivatives can directly inhibit the NF-κB signaling cascade, a central regulator of the inflammatory response.[6][7] This application note will provide a detailed overview of synthetic routes to novel thiazolidine-based anti-inflammatory agents, complete with experimental protocols and methodologies for their biological evaluation.

Key Synthetic Strategies for Thiazolidine-Based Anti-inflammatory Agents

The synthesis of thiazolidine and its derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the thiazolidine core. Two of the most prominent and widely employed strategies are the Hantzsch thiazole synthesis (adapted for thiazolidines) and the Knoevenagel condensation.

Hantzsch Synthesis and Related Cyclocondensations

The Hantzsch synthesis is a classic method for the formation of thiazole rings, which can be adapted for the synthesis of thiazolidinones.[8] A common approach involves the cyclocondensation of a compound containing an α-halo-carbonyl group with a thioamide or thiourea derivative. A more direct and widely used method for synthesizing 4-thiazolidinones involves a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoalkanoic acid, such as thioglycolic acid.[9] This reaction proceeds through the initial formation of a Schiff base (imine) from the amine and carbonyl compound, which then undergoes cyclization with the mercaptoalkanoic acid.

Knoevenagel Condensation for 5-Arylidene Derivatives

The Knoevenagel condensation is a powerful tool for introducing substituents at the C-5 position of the thiazolidinone ring, a modification known to be crucial for anti-inflammatory activity.[10][11] This reaction involves the condensation of an active methylene compound, in this case, a thiazolidine-2,4-dione, with an aldehyde or ketone.[12] The reaction is typically catalyzed by a weak base and results in the formation of a 5-arylidene-2,4-thiazolidinedione. The resulting exocyclic double bond can act as a Michael acceptor, a feature that is often important for the biological activity of these compounds.[3]

Featured Synthesis of a Novel Thiazolidinone-Based Anti-inflammatory Agent

To illustrate a practical synthetic approach, we will focus on a class of novel thiazolidinone derivatives that have demonstrated significant anti-inflammatory activity through the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] The following protocols are based on the synthetic strategies reported by Hu et al. in their 2013 publication in Bioorganic & Medicinal Chemistry Letters.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Synthesis of Hydrazide Intermediate cluster_1 Step 2: Synthesis of Schiff Base cluster_2 Step 3: Cyclocondensation to Thiazolidinone A Starting Ester C Hydrazide Intermediate A->C Reflux in EtOH B Hydrazine Hydrate B->C C_ref Hydrazide Intermediate E Schiff Base Intermediate C_ref->E Reflux in EtOH, cat. AcOH D Aromatic Aldehyde D->E E_ref Schiff Base Intermediate G Final Thiazolidinone Product E_ref->G Reflux in Dioxane, Anhydrous ZnCl2 F Thioglycolic Acid F->G

Caption: A three-step synthetic workflow for a novel thiazolidinone.

Protocol 1: Synthesis of N'-[(4-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide (Schiff Base Intermediate)

This protocol details the synthesis of a key Schiff base intermediate, which serves as the precursor for the final thiazolidinone ring formation.

Materials:

  • 2-(Naphthalen-2-yloxy)acetohydrazide

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 2-(naphthalen-2-yloxy)acetohydrazide (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add 4-chlorobenzaldehyde (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure Schiff base intermediate.

Protocol 2: Synthesis of N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalen-2-yloxy)acetamide (Final Product)

This protocol describes the cyclocondensation of the Schiff base with thioglycolic acid to form the target 4-thiazolidinone derivative.

Materials:

  • N'-[(4-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide (Schiff base from Protocol 1)

  • Thioglycolic Acid

  • 1,4-Dioxane

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the Schiff base intermediate (5 mmol) in 1,4-dioxane (30 mL).

  • Add thioglycolic acid (5.5 mmol) to the solution.

  • Add a catalytic amount of anhydrous zinc chloride (ZnCl₂).

  • Heat the mixture to reflux with stirring for 8-10 hours.

  • Monitor the reaction completion using TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The solid precipitate is collected by filtration.

  • Wash the crude product thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified final compound.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
Infrared (IR) Spectroscopy Appearance of a strong carbonyl (C=O) absorption band around 1700-1730 cm⁻¹ characteristic of the thiazolidinone ring.[14] Disappearance of the C=N absorption from the Schiff base.
¹H NMR Spectroscopy Appearance of a singlet peak around δ 3.9 ppm corresponding to the CH₂ protons of the thiazolidinone ring.[15] A singlet for the CH proton at the C-2 position of the thiazolidinone ring. Aromatic protons will appear in the expected regions.
¹³C NMR Spectroscopy A peak around δ 170 ppm for the carbonyl carbon of the thiazolidinone ring.[16]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the final product.[17]

Biological Evaluation: Anti-inflammatory Activity

The anti-inflammatory potential of the newly synthesized thiazolidinone derivatives is primarily assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[13] In vivo models, such as the LPS-induced sepsis model in mice, can further validate the therapeutic potential of promising compounds.[13]

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α and IL-6 Production

This protocol outlines the procedure for evaluating the anti-inflammatory activity of test compounds in a cell-based assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (thiazolidinone derivatives) dissolved in DMSO

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[18][19]

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

Protocol 4: In Vivo Anti-inflammatory Assay - LPS-Induced Sepsis Model in Mice

This protocol provides a framework for assessing the in vivo efficacy of lead compounds in a model of acute systemic inflammation.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into groups (n=8-10 per group): Vehicle control, LPS + Vehicle, and LPS + Test Compound (at various doses).

  • Administer the test compound or vehicle to the respective groups via i.p. injection.

  • One hour after compound administration, induce sepsis by injecting a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.[20]

  • Monitor the survival of the mice every 6 hours for a period of 72 hours.

  • Plot the survival data as a Kaplan-Meier survival curve and analyze for statistical significance.[21]

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of many thiazolidinone derivatives are attributed to their interaction with key signaling pathways that regulate inflammation.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Certain thiazolidinone derivatives can inhibit this pathway, thereby suppressing the production of inflammatory mediators.[5]

NF_kB_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->IKK Inhibits DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by thiazolidinones.

Activation of the PPAR-γ Pathway

Thiazolidinediones are well-known agonists of PPAR-γ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[20] Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex can then bind to PPAR response elements (PPREs) in the promoter regions of target genes, upregulating anti-inflammatory genes. Additionally, the activated PPAR-γ/RXR complex can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1 through a process called transrepression.[6]

PPARg_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TZD Thiazolidinedione PPARg PPAR-γ TZD->PPARg Binds & Activates PPARg_RXR PPAR-γ RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPAR-γ RXR PPARg_RXR->PPARg_RXR_nuc Translocation PPRE PPRE (DNA) PPARg_RXR_nuc->PPRE Binds NFkB_AP1 NF-κB / AP-1 PPARg_RXR_nuc->NFkB_AP1 Transrepression AntiInflam_Genes Anti-inflammatory Gene Expression PPRE->AntiInflam_Genes Transcription ProInflam_Genes Pro-inflammatory Gene Expression NFkB_AP1->ProInflam_Genes Transcription

Caption: Activation of the PPAR-γ pathway by thiazolidinediones.

Conclusion

The thiazolidine scaffold represents a highly valuable starting point for the development of novel anti-inflammatory agents. The synthetic routes, particularly those involving multicomponent reactions and Knoevenagel condensations, offer efficient and versatile methods for generating diverse libraries of thiazolidinone derivatives. The biological evaluation protocols provided herein serve as a robust framework for identifying and characterizing promising lead compounds. A thorough understanding of the underlying mechanisms of action, primarily the modulation of the NF-κB and PPAR-γ signaling pathways, is crucial for the rational design of next-generation anti-inflammatory drugs with enhanced potency and selectivity.

References

  • Hu, W., Zhou, W., Xia, C., & Wen, X. (2013). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4349-4352. [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthetic strategies and medicinal perspectives of 4-Thiazolidinones: Recent developments and Structure-Activity Relationship Studies. Mini-Reviews in Medicinal Chemistry, 10(14), 1304-1331.
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone- A new profile of various pharmacological activities. International Journal of ChemTech Research, 1(4), 1149-1157.
  • Asati, V., & Srivastava, S. K. (2017). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Iranian Journal of Allergy, Asthma and Immunology, 16(1), 28-38.
  • Mahalle, S. R., Netankar, P. D., Bondge, S. P., & Mane, R. A. (2008). An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2468-2473. [Link]

  • Mahalle, S. R., Netankar, P. D., Bondge, S. P., & Mane, R. A. (2008). An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione.
  • Bhat, M. A., Siddiqui, N., & Khan, S. A. (2013). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science, 4(6), 993-998.
  • de Santana, T. I. S., da Silva, A. C. G., de Lira, B. F., de Oliveira, T. B., de Farias, T. C., de Oliveira, A. P., ... & de Oliveira, P. D. (2024). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Medicinal Chemistry, 20(4), 478-490. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(7), a023655. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 1-8.
  • Sahu, J. K., Dash, P., & Sahu, L. (2021). An Insight into 4-Thiazolidinones.
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  • Schematic Diagram of NF-kB Activation.
  • Synthesis of 3-(4-(2-(aryl)-4-oxothiazolidin-3-yl)phenyl-2-phenylquinazolin-4(3H)-ones.
  • Synthesis, Characterization and Biological Evaluation of Novel thiazolidinone derivatives as Anti-inflammatory Agents.
  • Modification, Characterization of New Thiazolidinone and Oxazolidinone Derived from Levofloxacin and Evaluation of Anti-oxidant.
  • Synthesis and antiprofilerative activity of 2-arly-4-oxo-thiazolidin-3-yl-amides for prostate cancer.
  • NF-κB inflammation signaling pathway diagram.
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  • LPS induced Sepsis Modeling & Pharmacodynamics Service.
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  • Comparison of response to LPS-induced sepsis in three DBA/2 stocks derived from different sources.
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  • Thiazolidinedione ameliorates renal injury in experimental diabetic rats through anti-inflammatory effects mediated by inhibition of NF-κB activation. American Journal of Physiology-Renal Physiology.
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Application Note: Synthesis and Screening of Thiazolidine Derivatives for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent activity against multidrug-resistant pathogens. Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen atoms[4], serves as a versatile scaffold for chemical modification.[5] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic profiles and biological activity. This application note provides a comprehensive guide to the synthesis of thiazolidine derivatives and a robust protocol for their subsequent antimicrobial screening.

Part 1: Synthetic Strategies for Thiazolidine Scaffolds

The synthesis of the thiazolidine core is most commonly achieved through multicomponent condensation reactions, which offer efficiency and atom economy.[6] The classical and most versatile approach involves the one-pot reaction of an amine, a carbonyl compound (aldehyde or ketone), and a thiol-containing acid, typically thioglycolic acid.

Causality of the Synthetic Pathway

The reaction proceeds via an initial formation of an imine (Schiff base) from the condensation of the amine and the aldehyde. Concurrently, the thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular cyclization via nucleophilic attack of the amine's nitrogen onto the carbonyl carbon of the thioglycolic acid moiety, ultimately leading to the formation of the thiazolidin-4-one ring after dehydration.[6] This one-pot synthesis is highly efficient for generating molecular diversity, as various amines and aldehydes can be employed to create a library of derivatives.[7]

Workflow for Synthesis of Thiazolidine Derivatives

The following diagram illustrates the general workflow for the synthesis and purification of a library of thiazolidine derivatives.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization reagents 1. Combine Amine, Aldehyde & Thiol reaction 2. Reflux in Toluene (Dean-Stark Apparatus) reagents->reaction Heat workup 3. Solvent Evaporation & Crude Product Isolation reaction->workup Cool & Concentrate purify 4. Column Chromatography (Silica Gel) workup->purify Dissolve in minimal solvent characterize 5. Purity & Structure Confirmation (NMR, MS) purify->characterize final_product Pure Thiazolidine Derivative characterize->final_product

Caption: General workflow for the synthesis and purification of thiazolidine derivatives.

Protocol 1: Synthesis of a Representative 2,3-Disubstituted-1,3-thiazolidin-4-one

This protocol details the synthesis of a model thiazolidine derivative using 4-chloroaniline, 4-methoxybenzaldehyde, and thioglycolic acid.

Materials and Reagents
ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-Chloroaniline127.57101.28 gAmine Source
4-Methoxybenzaldehyde136.15101.21 mLAldehyde Source
Thioglycolic Acid92.12120.83 mLThiol & Acid Source
Toluene--50 mLSolvent (Azeotropic)
Anhydrous MgSO₄--As neededDrying Agent
Ethyl Acetate--As neededEluent
Hexane--As neededEluent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-chloroaniline (1.28 g, 10 mmol) and 4-methoxybenzaldehyde (1.21 mL, 10 mmol) in 50 mL of toluene.

  • Addition of Thiol: Stir the mixture for 10 minutes at room temperature, then add thioglycolic acid (0.83 mL, 12 mmol) dropwise.

    • Expertise Note: The slight excess of thioglycolic acid ensures the complete consumption of the limiting imine intermediate.

  • Azeotropic Reflux: Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

    • Trustworthiness Note: Monitoring water removal is a self-validating method to track reaction completion. The theoretical amount of water to be collected is ~0.18 mL (10 mmol).

  • Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to yield the pure thiazolidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Antimicrobial Screening Protocols

Once synthesized and purified, the thiazolidine derivatives must be evaluated for their biological activity. The gold standard for determining the antimicrobial efficacy of a new compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8][9] This method provides quantitative results on the lowest concentration of a drug that inhibits the visible growth of a microorganism.[8]

Trustworthiness through Standardization

To ensure reliable and reproducible results, all antimicrobial susceptibility testing should be performed according to guidelines established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[10][11][12] Following these standards ensures that the data generated is comparable to international benchmarks.[13]

Workflow for Antimicrobial Susceptibility Testing

The diagram below outlines the critical steps for determining the MIC of the synthesized compounds using the broth microdilution method.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage compound_prep 1. Prepare Stock Solutions of Thiazolidine Derivatives plate_prep 3. Perform Serial Dilutions in 96-Well Plate compound_prep->plate_prep inoculum_prep 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate plate_prep->inoculate incubate 5. Incubate at 37°C for 16-20 hours inoculate->incubate read_plate 6. Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic 7. Determine MIC Value read_plate->determine_mic

Caption: Workflow for the broth microdilution method to determine the MIC.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is designed for testing against common bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Materials and Reagents
  • Synthesized thiazolidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL). Further dilute this stock in CAMHB to achieve the desired starting concentration for the assay.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the starting compound solution to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Controls are critical for a self-validating assay:

      • Column 11 (Growth Control): Add 100 µL of CAMHB (no compound).

      • Column 12 (Sterility Control): Add 100 µL of CAMHB (no compound, no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (Column 12). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[9]

  • Data Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[8]

Example MIC Data Interpretation
WellC1C2C3C4C5C6C7C8C9C10C11 (GC)C12 (SC)
Conc. (µg/mL) 25612864321684210.5--
Growth ----+++++++-
Result ClearClearClearClearTurbidTurbidTurbidTurbidTurbidTurbidTurbidClear
Interpretation: The MIC for this compound is 32 µg/mL .

Conclusion and Future Directions

This guide provides a robust framework for the synthesis of novel thiazolidine derivatives and their subsequent evaluation as potential antimicrobial agents. The described protocols, grounded in established chemical and microbiological principles, offer a reliable pathway for lead generation in drug discovery.[1] Promising compounds identified through this screening process can be advanced to further studies, including determination of minimum bactericidal concentration (MBC)[2], cytotoxicity assays, and in vivo efficacy models. Structure-activity relationship (SAR) studies on the synthesized library will be crucial for optimizing the thiazolidine scaffold to enhance potency and selectivity, paving the way for the development of next-generation antimicrobial therapies.

References

  • Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. Available from: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research. Available from: [Link]

  • Thiazolidine - Wikipedia. Wikipedia. Available from: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. MDPI. Available from: [Link]

  • One pot synthesis for thiazolidine-4-one derivatives. ResearchGate. Available from: [Link]

  • Broth microdilution is a method used to test the susceptibility of microorganisms to antibiotics. Wikipedia. Available from: [Link]

  • Broth Microdilution. MI - Microbiology. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. Available from: [Link]

  • CLSI 2024 M100Ed34(1). CLSI. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

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Troubleshooting & Optimization

"stability issues of methyl thiazolidine-2-carboxylate hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl thiazolidine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Profile

This compound is a heterocyclic compound featuring two primary points of potential instability in aqueous solutions: the thiazolidine ring and the methyl ester functional group. The stability of this molecule is not absolute and is highly dependent on the experimental conditions, particularly pH, temperature, and storage duration. Understanding these liabilities is the first step toward mitigating degradation and ensuring reproducible results.

The core structure consists of:

  • A thiazolidine ring : This is formed from the condensation of an amino group and a thiol group with a carbonyl. This ring system's stability is notably pH-dependent. While some thiazolidine linkages are stable at neutral pH, they can be susceptible to hydrolysis and ring-opening under acidic conditions.[1][2]

  • A methyl ester : Ester groups are prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[3][4] The rate of hydrolysis is typically at its minimum in the neutral pH range.

The hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, once dissolved, the inherent reactivity of the functional groups dictates the compound's stability.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in my buffer (pH 7.4), but I'm seeing a loss of compound over time in my HPLC analysis. What is happening?

A1: Even at a physiological pH of 7.4, you may be observing the cumulative effect of two potential degradation pathways:

  • Ester Hydrolysis: Although slowest around neutral pH, base-catalyzed hydrolysis of the methyl ester can still occur, converting your compound to thiazolidine-2-carboxylic acid.

  • Thiazolidine Ring Instability: While many thiazolidine rings are relatively stable at neutral pH, the specific substituents on your molecule can influence this.[5] Some studies show that thiazolidine rings can slowly re-equilibrate or degrade even under neutral conditions.

We recommend preparing solutions fresh and using them promptly. For experiments requiring longer incubation times, it is crucial to perform a preliminary stability study in your specific medium (see Protocol 2).

Q2: My experimental protocol requires a low pH (e.g., pH 4-5). Is this a problem?

A2: Yes, this is a significant concern. Strongly acidic conditions can accelerate the hydrolysis of the thiazolidine ring.[1] The mechanism involves the formation of a transient iminium ion, which is readily attacked by water, leading to ring-opening and the release of the constituent amino thiol and glyoxylic acid methyl ester.[6] If your experiment must be conducted at a low pH, you should expect a reduced half-life of the compound.

Q3: I am having trouble dissolving the compound, can I heat the solution?

A3: We strongly advise against heating. Elevated temperatures will accelerate both ester hydrolysis and thiazolidine ring degradation.[7] If you are experiencing solubility issues, consider preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, Ethanol) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: What are the likely degradation products I should look for?

A4: Based on the structure, there are two primary degradation products you should anticipate:

  • Thiazolidine-2-carboxylic acid: The product of methyl ester hydrolysis.

  • Cysteamine and Methyl Glyoxylate: Products of the hydrolytic cleavage of the thiazolidine ring. Cysteamine itself can be further oxidized.

A forced degradation study (see Protocol 3) can help you generate and identify these potential degradants, which is essential for developing a stability-indicating analytical method.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Probable Cause(s) Troubleshooting Steps & Solutions
Unexpected or growing peaks in HPLC chromatogram Chemical degradation of the parent compound.1. Check Solution pH: The primary driver of degradation. Ensure your buffer has adequate capacity and the pH is stable. Ester hydrolysis is faster at high pH, while ring-opening is favored at low pH.[1][3] 2. Review Solution Age & Temperature: Prepare solutions fresh before use. If stored, keep at 2-8°C for short periods only. Avoid freeze-thaw cycles. 3. Perform Forced Degradation: Intentionally degrade the compound under acidic, basic, and oxidative conditions to tentatively identify the new peaks (See Protocol 3).
Loss of Biological Activity The active compound has degraded to inactive products.1. Confirm Compound Integrity: Immediately before use, run an analytical check (e.g., HPLC) on an aliquot of your solution to confirm the concentration of the active compound. 2. Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous medium, especially under harsh conditions (e.g., low/high pH, elevated temperature).
Cloudiness or Precipitation in Solution 1. Exceeding the solubility limit. 2. Formation of a less soluble degradation product. 3. "Salting out" due to high buffer concentration.1. Verify Solubility: Ensure your final concentration is below the compound's solubility limit in your specific buffer system. 2. Use a Co-Solvent: Prepare a higher concentration stock in a compatible organic solvent (e.g., DMSO) and dilute it into the aqueous buffer with vigorous stirring.[8] 3. Filter the Solution: Use a 0.22 µm syringe filter after dissolution to remove any initial particulates. If precipitation occurs over time, it is likely a stability issue.

Visualizing Potential Degradation Pathways

The stability of this compound is challenged by two main hydrolytic pathways. The predominant pathway is determined by the pH of the solution.

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) Parent_Acid Methyl Thiazolidine- 2-carboxylate (Protonated) Imine Iminium Intermediate Parent_Acid->Imine Ring Opening RingOpen Cysteamine + Methyl Glyoxylate Imine->RingOpen Hydrolysis Parent_Base Methyl Thiazolidine- 2-carboxylate EsterHydrolysis Thiazolidine-2-carboxylic Acid + Methanol Parent_Base->EsterHydrolysis Ester Cleavage Parent_Compound Methyl Thiazolidine-2-carboxylate Hydrochloride in Solution Parent_Compound->Parent_Acid Low pH Parent_Compound->Parent_Base High pH

Caption: Potential degradation pathways for methyl thiazolidine-2-carboxylate.

Experimental Protocols

Protocol 1: Recommended Stock Solution Preparation

This protocol is designed to maximize the initial stability of your compound.

  • Solvent Selection: Use a high-purity, anhydrous organic solvent such as DMSO or ethanol for your primary stock solution.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the organic solvent to achieve your target high concentration (e.g., 10-50 mM). Mix thoroughly at room temperature using a vortex mixer until fully dissolved.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in amber glass or polypropylene vials.

  • Storage: For short-term storage (1-2 weeks), store at -20°C. For long-term storage, store at -80°C.

  • Usage: When ready to use, thaw an aliquot quickly and dilute it into your final aqueous buffer immediately before the experiment. Do not store diluted aqueous solutions.

Protocol 2: Workflow for a Basic pH Stability Assessment

This experiment will help you determine the stability of the compound in your specific experimental buffer(s).

Caption: Workflow for conducting a pH-dependent stability study.

Methodology:

  • Prepare a series of buffers at different pH values relevant to your potential experimental conditions.

  • Prepare a fresh solution of this compound in each buffer at the final desired concentration.

  • Incubate these solutions at your intended experimental temperature.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze each aliquot using a validated HPLC method capable of separating the parent compound from potential degradants.[9][10]

  • Calculate the peak area of the parent compound at each time point relative to the T=0 sample.

  • Plot the percentage of the remaining parent compound against time for each pH condition to determine its stability profile.

Protocol 3: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing a truly stability-indicating analytical method.[11] The goal is to achieve 5-20% degradation of the active substance.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, incubated at 60°C. Monitor at several time points (e.g., 2, 4, 8 hours).To generate acid-labile degradants, primarily from thiazolidine ring-opening.[1]
Base Hydrolysis 0.1 M NaOH, incubated at room temperature. Monitor at several time points (e.g., 30, 60, 120 mins).To generate base-labile degradants, primarily from methyl ester hydrolysis.[4]
Oxidation 3% H₂O₂, incubated at room temperature for up to 24 hours.To identify potential products of oxidation, particularly at the sulfur atom.[12][13]
Thermal Degradation Incubate the solid compound at 80°C for 24 hours. Incubate a solution (at a stable pH) at 60°C.To assess the impact of heat on stability.
Photostability Expose the solution to light conditions as specified in ICH Q1B guidelines.To determine if the compound is light-sensitive. Sulfur-containing heterocycles can be susceptible to photolytic degradation.[13]

Procedure for each condition:

  • Prepare a solution of the compound under the specified stress condition.

  • At appropriate time points, withdraw a sample.

  • Neutralize the sample if necessary (e.g., add an equivalent amount of base to the acid-stressed sample).

  • Analyze the sample by HPLC-UV and/or HPLC-MS to separate and identify the parent compound and any formed degradants.

By understanding the inherent liabilities of this compound and implementing these protocols, you can significantly improve the reliability and reproducibility of your experimental outcomes.

References

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (2018). Chemical Communications.

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (n.d.). ResearchGate.

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate.

  • Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. (2023). RSC Publishing.

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (n.d.). ResearchGate.

  • Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. (n.d.). Semantic Scholar.

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2014). ResearchGate.

  • The antioxidative properties of thiazolidine derivatives. (1993). PubMed.

  • Effect of pH on hydrolysis rate of methyl formate. (1994). ResearchGate.

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). PubMed Central.

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. (2021). PubMed.

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008). Penn State University.

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central.

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). PubMed Central.

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. (n.d.). Semantic Scholar.

  • ENZYMATIC OXIDATION OF THIAZOLIDINES IN THE PRESENCE OF CYCLODEXTRINS: EVALUATION OF ANTIMICROBIAL ACTIVITY OF THE REACTANTS AND PRODUCTS. (n.d.). Semantic Scholar.

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (n.d.). National Institutes of Health.

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (n.d.). MDPI.

  • Analytical Techniques In Stability Testing. (2024). Separation Science.

  • Technical Support Center: Troubleshooting Strychnine Instability in Aqueous Solutions. (n.d.). Benchchem.

  • Assay and Stability Testing. (n.d.). Kinam Park.

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (n.d.). Journal of Materials Chemistry C.

Sources

Technical Support Center: Purification of Methyl Thiazolidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl thiazolidine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the purification of this versatile synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common issues reported by researchers in the field.

Q1: Why is my final yield of purified this compound unexpectedly low?

Low yields are frequently traced back to the inherent stability of the thiazolidine ring. The compound is susceptible to hydrolysis, particularly under neutral to basic conditions, which can cleave the ring to form L-cysteine methyl ester and formaldehyde. Additionally, the methyl ester itself can be hydrolyzed under acidic or basic conditions, especially when heated.[1][2] Losses can also occur during recrystallization if an inappropriate solvent system is chosen or if the product is highly soluble in the mother liquor.

Q2: I'm seeing persistent impurities in my NMR and LC-MS analysis. What are they likely to be?

The most common impurities are unreacted starting materials, such as L-cysteine methyl ester or residual formaldehyde (often from a paraformaldehyde source). Side-reaction products, like dimers or oligomers, can also form. If the reaction or workup conditions are not strictly controlled, you may also see the hydrolysis products mentioned in the previous point.

Q3: My purified product is a white powder, but it turns yellow or oily over time. Why is this happening and how can I prevent it?

This indicates product instability. Discoloration, such as turning yellow, can be a sign of oxidation, particularly at the sulfur atom within the thiazolidine ring. The compound is also known to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to it becoming oily or sticky and can promote hydrolysis. Proper drying and storage are critical.

Q4: What is the best solvent system for recrystallizing this compound?

There is no single "best" system, as the ideal choice depends on the specific impurity profile of your crude material. However, successful recrystallizations are often achieved using a polar protic solvent in which the compound is soluble when hot, combined with a less polar anti-solvent to induce crystallization upon cooling. Common and effective systems include methanol/diethyl ether, ethanol/hexane, or isopropanol/ethyl acetate.[3] Solubility tests with small amounts of your crude product are always recommended to determine the optimal solvent pair.[4]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems, outlining the causes and providing actionable solutions.

Problem 1: Low Yield After Purification
Potential Cause Underlying Chemistry & Rationale Recommended Solution & Protocol
Ring or Ester Hydrolysis The thiazolidine is a cyclic hemiaminal ether analog which, along with the ester group, is susceptible to hydrolysis.[1] Basic conditions during an aqueous workup can deprotonate the secondary amine, potentially initiating ring-opening. Heating in the presence of water, even under acidic conditions, can accelerate the hydrolysis of the methyl ester.Maintain Acidic pH: During aqueous extractions, ensure the aqueous phase remains acidic (pH 2-4) to keep the amine protonated and stabilize the ring. Low-Temperature Operations: Concentrate your solutions using a rotary evaporator at a reduced bath temperature (≤ 40°C). When performing recrystallization, avoid prolonged heating.[4]
Excessive Solubility The compound has good solubility in polar solvents like methanol and water.[3] Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor, drastically reducing the isolated yield.Minimize Solvent Volume: During recrystallization, add the hot solvent portion-wise until the solid just dissolves.[4] Optimize Anti-Solvent: After dissolution, add a less polar anti-solvent (e.g., diethyl ether, hexanes) dropwise at an elevated temperature until slight turbidity persists, then allow to cool slowly. Chill the Mother Liquor: Once room temperature is reached, cool the crystallization flask in an ice bath for at least 30 minutes to maximize crystal precipitation before filtration.[4]
Problem 2: Persistent Impurities in Final Product
Impurity Type Identification & Rationale Removal Strategy & Protocol
Unreacted Starting Materials L-cysteine methyl ester: Will have characteristic signals in ¹H NMR (e.g., distinct thiol and amine protons) and a different mass in LC-MS. Its polarity is very similar to the product, making removal difficult.Recrystallization: A carefully optimized recrystallization is the best approach.[5] Try a solvent system like methanol/diethyl ether. The slightly different polarities can be exploited during slow crystal formation. Column Chromatography (if necessary): Use silica gel with a gradient eluent system, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.
Hydrolysis Byproducts L-cysteine methyl ester / L-cysteine: As described above, these are formed from degradation. Their presence suggests that the workup or purification conditions were too harsh (e.g., excessive heat, non-acidic pH).Re-evaluate your procedure: If hydrolysis is a recurring issue, you must adjust your workup and purification to incorporate the low-temperature and strict pH control measures described in the "Low Yield" section. Once formed, these impurities are best removed by recrystallization.
Problem 3: Product Instability and Discoloration
Observation Underlying Chemistry & Rationale Solution & Handling Protocol
Product turns yellow/brown This is typically due to oxidation of the sulfur atom in the thiazolidine ring. Exposure to air and light can promote the formation of sulfoxides or other oxidized species.Inert Atmosphere: Handle and store the purified solid under an inert atmosphere (e.g., nitrogen or argon). Light Protection: Store vials wrapped in aluminum foil or in an amber-colored container.
Product becomes sticky or oily This is a classic sign of hygroscopicity . The hydrochloride salt readily absorbs atmospheric moisture, which can lead to a sticky appearance and may accelerate chemical degradation through hydrolysis.Thorough Drying: After filtration, dry the solid under high vacuum for several hours, potentially with gentle heating (e.g., 30-40°C), to remove all residual solvent and moisture. Proper Storage: Store in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite or phosphorus pentoxide.

Visual Troubleshooting and Workflow Diagrams

To further assist in your experimental design, the following diagrams illustrate key decision-making processes and chemical principles.

G cluster_start cluster_problems cluster_causes_yield cluster_causes_impurity cluster_causes_instability cluster_solutions start Purification Outcome Unsatisfactory low_yield Low Yield start->low_yield high_impurity High Impurity start->high_impurity instability Product Instability start->instability hydrolysis Potential Hydrolysis? low_yield->hydrolysis solubility Excessive Solubility? low_yield->solubility starting_materials Starting Materials? high_impurity->starting_materials side_products Side Products? high_impurity->side_products oxidation Oxidation? instability->oxidation hygroscopic Hygroscopic? instability->hygroscopic solution1 Control pH & Temp hydrolysis->solution1 solution2 Optimize Recrystallization solubility->solution2 starting_materials->solution2 solution3 Consider Chromatography side_products->solution3 solution4 Dry & Store Under Inert Gas oxidation->solution4 hygroscopic->solution4

Caption: Troubleshooting Decision Tree for Purification Issues.

Caption: Primary Hydrolytic Degradation Pathway.

Recommended Recrystallization Protocol

This protocol serves as a robust starting point. Remember to adapt it based on your specific observations and impurity profile.

  • Solvent Selection: Begin by performing small-scale solubility tests. Place ~20 mg of your crude material into separate test tubes. Add potential solvents (e.g., methanol, ethanol, isopropanol) dropwise at room temperature to assess solubility. Then, heat the insoluble samples to determine if they dissolve. The ideal solvent will dissolve your compound when hot but not when cold.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask with a stir bar. Heat the selected solvent (e.g., methanol) in a separate flask. Add the hot solvent to your crude material in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If your solution is colored, it may indicate persistent colored impurities. Allow the solution to cool slightly, then add a small amount of activated charcoal (a spatula tip). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If you used charcoal, you must perform a hot filtration to remove it. Use a pre-heated filter funnel (with fluted filter paper) to filter the hot solution into a clean, pre-heated flask. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[4] Do not disturb the flask during this period.

  • Inducing Precipitation: If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the solution. Once crystal growth is established, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any adhering mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or petri dish and dry them thoroughly under high vacuum. This step is critical to remove all solvent and prevent the product from becoming oily due to its hygroscopic nature.

By understanding the chemical vulnerabilities of this compound and applying these systematic troubleshooting and purification strategies, you can significantly improve the purity, yield, and stability of your final product.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling with Methyl Thiazolidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of methyl thiazolidine-2-carboxylate. As a proline analogue, this heterocyclic building block is invaluable in medicinal chemistry, but its unique stereochemical properties present specific challenges, most notably the risk of epimerization. This document is designed to help you navigate these challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling with methyl thiazolidine-2-carboxylate?

The main challenge is the susceptibility of the C-2 stereocenter to epimerization under basic or even mildly acidic conditions.[1][2] The hydrogen atom at the C-2 position is acidic and can be abstracted, leading to a loss of stereochemical integrity. This occurs through a ring-opening/ring-closing mechanism that allows for inversion of the stereocenter.[1] Therefore, the choice of coupling reagents, base, and reaction conditions is critical to preserve the desired stereochemistry.

Q2: How do I select the most appropriate coupling reagent?

The choice of coupling reagent directly impacts reaction efficiency and the level of epimerization.[3] Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective but often require additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to increase efficiency and suppress racemization.[4][5] A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. EDC forms a water-soluble urea, simplifying purification.[5]

  • Phosphonium Salts (e.g., PyBOP): These reagents are highly efficient and do not form guanidinium byproducts. They are an excellent choice for difficult couplings and for minimizing epimerization.[6]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most effective coupling reagents, known for high reactivity and rapid reaction times.[7] HATU is often considered the gold standard for difficult couplings and for minimizing stereochemical loss, as the OAt-ester it forms is highly reactive.[7] However, these reagents can react with the deprotected amine of the coupling partner to form an irreversible guanidine moiety if the carboxylic acid is not pre-activated before the amine is introduced.[4]

For sensitive substrates like methyl thiazolidine-2-carboxylate, HATU is highly recommended due to its high efficiency and superior ability to suppress epimerization, particularly when used with a hindered base.[7]

Q3: Which base and solvent combination is best to prevent epimerization?

The base plays a crucial role in minimizing epimerization. A non-nucleophilic, sterically hindered base is strongly preferred.

  • Base: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used base for these couplings.[5] For extremely sensitive substrates, the weaker, more hindered base sym-collidine can offer an additional margin of safety against epimerization.[5][7] Avoid using stronger, less hindered bases like triethylamine (TEA) if epimerization is a concern.

  • Solvent: Polar, aprotic solvents are standard. N,N-Dimethylformamide (DMF) , dichloromethane (DCM) , or N-Methyl-2-pyrrolidone (NMP) are excellent choices.[5] The selection may depend on the solubility of your specific substrates.

Q4: My amine coupling partner is a hydrochloride salt. How does this affect the reaction setup?

If your amine is provided as a hydrochloride (or any other acid) salt, you must add an additional equivalent of base to neutralize the salt and liberate the free amine. Therefore, if the standard protocol calls for 2 equivalents of base (e.g., DIPEA), you will need to use a total of 3 equivalents: 1 equivalent for the amine salt and 2 for the coupling reaction itself.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: Low or No Product Yield
Q: My reaction has stalled, and I have a low yield. What are the most common causes and how can I improve efficiency?

Low yield is often a result of insufficient activation of the carboxylic acid or poor nucleophilicity of the amine.

Workflow for Diagnosing Low Yield

start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry - Is methyl thiazolidine-2-carboxylate HCl salt used? - Are reagents dry? Is solvent anhydrous? - Are molar ratios correct? start->check_reagents coupling_reagent 2. Evaluate Coupling Reagent - Is it powerful enough? - Consider switching to HATU or PyBOP. check_reagents->coupling_reagent Reagents OK base_issue 3. Check Base - Is the amine an HCl salt? - If so, was an extra equivalent of base added? coupling_reagent->base_issue Reagent OK temp_time 4. Adjust Reaction Conditions - Increase reaction time. - Gently warm the reaction (e.g., to 40 °C), but monitor for epimerization. base_issue->temp_time Base OK result Improved Yield temp_time->result

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous. Moisture can hydrolyze activated intermediates and quench the reaction. Verify that you are using the correct stoichiometry, typically 1.0 eq of the carboxylate, 1.0-1.2 eq of the amine, 1.0-1.2 eq of the coupling reagent, and 2.0-3.0 eq of base.

  • Insufficient Activation: If you are using a weaker coupling system like EDC/HOBt, consider switching to a more potent one. HATU is highly effective for activating sterically hindered or electronically deactivated substrates.[7]

  • Base Stoichiometry: As mentioned in the FAQ, if your amine is an HCl salt, failure to add an extra equivalent of base is a very common reason for low yield. The coupling reaction requires a free amine to act as a nucleophile.

  • Reaction Time and Temperature: Some couplings are slow at room temperature, especially with bulky substrates. Consider extending the reaction time to 12-24 hours. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be effective, but this may increase the risk of epimerization. Monitor the reaction closely by TLC or LC-MS.

Problem: Multiple Products & Difficult Purification
Q: My analysis shows two spots on TLC or two peaks in the LC-MS with the same mass, suggesting a diastereomeric mixture. What happened?

This is the classic sign of epimerization at the C-2 position of the thiazolidine ring. The presence of base facilitates the removal of the C-2 proton, leading to racemization.

Solutions to Minimize Epimerization:

  • Use a Hindered Base: Switch from triethylamine to DIPEA or, for maximum safety, sym-collidine .[5]

  • Choose the Right Coupling Reagent: Reagents that promote rapid coupling reduce the lifetime of the activated intermediate, thereby minimizing the time available for epimerization. HATU is an excellent choice for this reason.[7]

  • Pre-activation and Temperature Control: Add the coupling reagent and base to the carboxylic acid component and stir for a few minutes (pre-activation) before adding the amine. Run the reaction at 0 °C or room temperature and avoid heating unless absolutely necessary.

  • Additive Inclusion: If using a carbodiimide like EDC, always include an additive like HOBt or HOAt to suppress racemization.[4]

Q: I see an unexpected side product. How do I identify and prevent it?
  • Guanidinylation: If you are using a uronium/aminium reagent (HBTU, HATU) and see a byproduct with a mass corresponding to your amine plus C(NMe₂)₂, you have likely formed a guanidine. This happens when the coupling reagent reacts directly with your amine.

    • Prevention: Always pre-activate the carboxylic acid with the coupling reagent and base for 1-5 minutes before adding the amine nucleophile.[4] This ensures the reagent is consumed in forming the desired active ester.

  • N-Acylurea Formation: When using a carbodiimide (DCC, EDC), a stable N-acylurea byproduct can form from the rearrangement of the O-acylisourea intermediate.[5][8] This terminates the reaction for that molecule.

    • Prevention: This side reaction is often favored at higher temperatures. Running the reaction at 0 °C can minimize it. Using an additive like HOBt also helps by trapping the O-acylisourea to form an active ester, which is less prone to rearrangement.[5]

Q: How can I remove the urea byproduct from my DCC or EDC reaction?
  • DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents like DCM and ethyl acetate. It can often be removed by simple filtration of the reaction mixture.

  • EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble. During aqueous workup, it can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then brine.[5]

Data & Reagent Comparison

Table 1: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCCInexpensive, readily available.Lower reactivity, higher risk of epimerization without additives, byproduct removal can be challenging (DCC).[5]Routine couplings where cost is a factor and epimerization risk is low.
Phosphonium Salts PyBOP, BOPHigh efficiency, low epimerization risk, no guanidinylation side product.[6]More expensive, BOP is a suspected carcinogen.Difficult couplings, fragment condensation, and when avoiding guanidinylation is critical.
Uronium/Aminium Salts HBTU, HATUVery high reactivity, fast reactions, excellent for hindered substrates.[7]Can cause guanidinylation if not pre-activated, higher cost.[4]Recommended for methyl thiazolidine-2-carboxylate ; ideal for sensitive and difficult couplings.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of (R)-methyl thiazolidine-2-carboxylate hydrochloride with a generic primary or secondary amine.

Simplified Reaction Mechanism

cluster_0 Activation Step cluster_1 Coupling Step RCOOH Thiazolidine-COOH (from Me-ester hydrolysis or direct use of acid) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster Pre-activation (1-5 min) HATU HATU HATU->ActiveEster Pre-activation (1-5 min) DIPEA1 DIPEA (Base) DIPEA1->ActiveEster Pre-activation (1-5 min) Product Amide Product ActiveEster->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product Nucleophilic Attack DIPEA2 DIPEA (if Amine is HCl salt) DIPEA2->Product Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide bond formation.

Materials:

  • (R)-Methyl thiazolidine-2-carboxylate hydrochloride (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.1 eq, since the starting material is an HCl salt)

  • Anhydrous DMF or DCM (to make a ~0.1 M solution)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-methyl thiazolidine-2-carboxylate hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM).

  • Addition of Reagents: Add HATU (1.1 eq) to the solution.

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.1 eq) dropwise. Stir the mixture at 0 °C for 5 minutes. This pre-activation step is crucial to form the active ester and prevent side reactions.[4]

  • Amine Addition: Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylate is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

References

Technical Support Center: N-Terminal Thiazolidine Peptide Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide ligation utilizing N-terminal thiazolidine (Thz) protection. This guide is designed for researchers, chemists, and drug development professionals engaged in the chemical synthesis of large peptides and proteins. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing in-depth, field-tested solutions grounded in chemical principles.

Guiding Principle: The "Why" Behind the Method

The use of an N-terminal thiazolidine is a strategic choice, primarily for sequential or multi-segment peptide ligation.[1] The thiazolidine ring serves as a robust protecting group for an N-terminal cysteine. This is critical when a peptide segment needs a reactive C-terminal thioester for a first ligation event, while its own N-terminal cysteine must remain inert until it's needed for a subsequent ligation. The entire process hinges on a cycle of ligation, purification, deprotection (unmasking the cysteine), and re-ligation.[2] Understanding this workflow is key to troubleshooting effectively.

Experimental Workflow: Sequential Native Chemical Ligation (NCL)

NCL_Workflow cluster_step1 Step 1: First Ligation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Ligation A Fragment A (Thz-Peptide-COSR) L1 Native Chemical Ligation (NCL) pH ~7.2 A->L1 B Fragment B (H-Cys-Peptide) B->L1 AB_Thz Ligated Product AB (Thz-Peptide-Cys-Peptide) L1->AB_Thz Purify1 RP-HPLC Purification AB_Thz->Purify1 Deprotect Thz Ring Opening Acidic pH (1.9 - 4.0) + Aldehyde Scavenger AB_Cys Unmasked Product AB (H-Cys-Peptide-Cys-Peptide) Deprotect->AB_Cys L2 Second NCL pH ~7.2 AB_Cys->L2 Purify2 RP-HPLC Purification AB_Cys->Purify2 Optional C Fragment C (Peptide-COSR) C->L2 ABC Final Product ABC L2->ABC L2->Purify2 Final Purify1->Deprotect

Caption: Workflow for a three-segment sequential peptide ligation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My initial ligation reaction shows low yield or has stalled. What are the likely causes?

Answer: Low ligation yield is one of the most common hurdles. The issue typically stems from reactant purity, solubility, or suboptimal reaction conditions.

Possible Causes & Actionable Solutions:

  • Peptide Impurity: Native Chemical Ligation (NCL) is highly chemoselective, but it is not tolerant of significant impurities in the peptide fragments.[2] Deletion sequences or incompletely deprotected side chains from solid-phase peptide synthesis (SPPS) can complicate the reaction and subsequent purification.

    • Solution: Ensure both the N-terminal Cys/Thz peptide and the C-terminal thioester peptide are of high purity, ideally >95% as determined by RP-HPLC and confirmed by mass spectrometry.[2]

  • Poor Peptide Solubility: Many peptide fragments, especially those with hydrophobic sequences, aggregate in aqueous ligation buffers, effectively lowering the concentration of reactive species.

    • Solution: The standard remedy is to include a high concentration of a chaotropic agent in the ligation buffer. A buffer of 6 M Guanidine-HCl (Gdn-HCl) with 200 mM sodium phosphate is highly effective at solubilizing most peptide fragments.[2] For extremely difficult cases, organic co-solvents like DMSO can be explored, though their effect on ligation rates can vary.[1]

  • Thioester Hydrolysis: The C-terminal thioester is the activated group for the ligation. It is susceptible to hydrolysis, especially at pH values above 7.5.[1]

    • Solution: Maintain the ligation reaction pH between 6.8 and 7.4. Monitor the reaction by HPLC and mass spectrometry to check for the appearance of a mass corresponding to the hydrolyzed thioester peptide (R-COOH).

  • Steric Hindrance: The rate of NCL is highly dependent on the identity of the C-terminal amino acid of the thioester fragment. Sterically hindered β-branched residues like Valine and Isoleucine can dramatically slow down the reaction.[1]

    • Solution: If possible, design your synthesis strategy to avoid placing these residues at the C-terminus of a fragment. If unavoidable, be prepared for significantly longer reaction times (24-48 hours) and consider using thiol catalysts like 4-mercaptophenylacetic acid (MPAA) to accelerate the initial transthioesterification step.[1]

Question 2: The thiazolidine deprotection (ring-opening) step is incomplete. How can I drive it to completion?

Answer: Incomplete deprotection is a critical failure point in sequential ligation, as the remaining Thz-peptide cannot participate in the next reaction. The key is a combination of acidic pH and an efficient aldehyde scavenger.

Mechanism of Thiazolidine Deprotection

Deprotection_Mechanism cluster_products Thz N-Terminal Thiazolidine (Thz-Peptide) Protonation Protonation (H+) Acidic pH (1.9 - 4.0) Thz->Protonation Intermediate Thioaminal Intermediate (Unstable) Protonation->Intermediate Cys N-Terminal Cysteine (H-Cys-Peptide) Intermediate->Cys Ring Opening Formaldehyde Formaldehyde (CH2O) Intermediate->Formaldehyde Release Products Products Scavenger Aldehyde Scavenger (e.g., Methoxyamine) Formaldehyde->Scavenger Irreversible Trapping (Prevents Ring Reformation) Trapped Trapped Adduct Scavenger->Trapped Irreversible Trapping (Prevents Ring Reformation)

Caption: Acid-catalyzed opening of the Thz ring and scavenging of formaldehyde.

Possible Causes & Actionable Solutions:

  • Incorrect pH: The thiazolidine ring is an acid-labile thioaminal.[3] The ring-opening reaction is highly pH-dependent and inefficient at neutral pH.

    • Solution: The deprotection must be performed under acidic conditions. A common and effective buffer is 6 M Gdn-HCl with 500 mM methoxylamine-HCl, which naturally buffers around pH 1.9.[2] Other protocols work well at pH 4.0.[4] Always verify the final pH of your reaction mixture.

  • Ineffective Formaldehyde Scavenging: As the ring opens, it releases formaldehyde. This reaction is reversible, and if the formaldehyde is not trapped, the ring will reform.[2]

    • Solution: Use an efficient aldehyde scavenger. Methoxyamine (CH₃ONH₂) is the classic choice.[2] It is crucial to use a freshly prepared deprotection buffer, as methoxyamine solutions can degrade over time.[2] The scavenger should be present in a large molar excess.

  • Reaction Time: While often rapid, some sequences may require more time for complete deprotection.

    • Solution: Monitor the reaction over time (e.g., at 1h, 2h, 4h) using analytical HPLC and mass spectrometry until the starting material is fully converted to the product.

Question 3: I'm attempting a "one-pot" sequential ligation and observing significant side products or thioester degradation. What's going wrong?

Answer: "One-pot" strategies, which avoid intermediate purification, are highly efficient but introduce new challenges of reagent compatibility. The primary conflict arises from the deprotection reagent attacking the thioester needed for the next ligation.[5]

Possible Causes & Actionable Solutions:

  • Thioester Degradation by Scavenger: Methoxyamine, the standard scavenger, is a nucleophile that can readily attack and cap the C-terminal thioester of the next peptide fragment, rendering it inactive for ligation.[3][6]

    • Solution 1 (pH Control): Employ a pH-sensitive scavenger. Recent developments have introduced scavengers like 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide (AMDBH), which is highly effective at trapping formaldehyde at the deprotection pH of 4.0 but shows negligible reactivity towards thioesters at the ligation pH of 7.5.[4] This allows for a simple one-pot cycle of lowering the pH for deprotection, then raising it for the next ligation.

    • Solution 2 (Removable Scavenger): Use a scavenger that can be removed from the reaction mixture after deprotection. O-benzylhydroxylamine (O-BHA) efficiently deprotects the thiazolidine and, due to its hydrophobicity, can be subsequently removed by organic solvent extraction (e.g., with ethyl acetate) before the next thioester peptide is added.[6]

Aldehyde Scavenger Optimal pH (Deprotection) Thioester Compatibility (pH 7.5) Strategy Reference
Methoxyamine1.9 - 4.0PoorTwo-step (with purification)[2]
O-Benzylhydroxylamine (O-BHA)AcidicN/A (Removable)One-pot (with extraction)[6]
AMDBH~4.0ExcellentOne-pot (pH cycling)[4]

Frequently Asked Questions (FAQs)

  • Q: Can I use Fmoc-SPPS to synthesize a peptide with an N-terminal Thz and a C-terminal thioester surrogate?

    • A: Yes. While the thioester itself is not stable to repeated piperidine treatments for Fmoc removal, you can synthesize the peptide as a C-terminal hydrazide.[7] The hydrazide can then be converted to a thioester via oxidation to a peptide azide followed by thiolysis. Care must be taken during the oxidation step (e.g., with NaNO₂) as standard conditions can decompose the acid-sensitive thiazolidine ring.[8] Recent methods using L-thioproline as an additive can prevent this side reaction.[9]

  • Q: Are there alternatives to methoxyamine-based deprotection?

    • A: Yes, though they are less common for standard applications. Palladium (II) or Copper (II) complexes can catalyze the hydrolysis of the thiazolidine ring under mild conditions.[10][11] Another reported method uses 2,2′-dipyridyl disulfide (DPDS) under acidic conditions, which converts the N-terminal Thz into an S-pyridylsulfenylated cysteine, ready for the next ligation.[12] These methods can be faster but may require careful optimization to avoid side reactions.

  • Q: My final, ligated protein is difficult to purify. Any suggestions?

    • A: Purification challenges often arise from the close chromatographic properties of the product and unreacted starting materials or side products. This underscores the importance of driving each ligation and deprotection step to completion. If you are using a one-pot method, a final purification step is still essential. Consider using a different stationary phase (e.g., C4 instead of C18) or adjusting the ion-pairing agent in your mobile phase (e.g., using formic acid instead of TFA) to alter selectivity.

Key Experimental Protocols

Protocol 1: Standard Two-Step Ligation and Deprotection

This protocol is adapted from established methods for NCL.[2]

  • Ligation Step:

    • Dissolve the peptide with the C-terminal thioester (Fragment A, containing N-terminal Thz) and the peptide with the N-terminal cysteine (Fragment B) in ligation buffer (6 M Gdn-HCl, 200 mM Na₂HPO₄, pH 7.2) to a final concentration of 1-2 mM for each peptide.

    • Add thiol catalysts/reducing agents (e.g., 50 mM MPAA and 20 mM TCEP).

    • Sparge the solution with argon for 15 minutes and stir at room temperature or 37°C.

    • Monitor the reaction by analytical RP-HPLC and ESI-MS. Reactions are typically complete in 4-24 hours.

    • Once complete, purify the ligated product (Fragment AB-Thz) by preparative RP-HPLC and lyophilize.

  • Deprotection Step:

    • Prepare a fresh Thz Deprotection Buffer (6 M Gdn-HCl, 500 mM methoxylamine-HCl, pH ~1.9).

    • Dissolve the purified, lyophilized Fragment AB-Thz in a minimal volume of ligation buffer or water.

    • Add ~2.5 volumes of the fresh Thz Deprotection Buffer.

    • Stir at 37°C for 2-4 hours, monitoring for completion by RP-HPLC.

    • Purify the deprotected product (Fragment AB-Cys) by preparative RP-HPLC and lyophilize for the next ligation step.

References

  • Title: Native Chemical Ligation of Peptides and Proteins Source: Current Protocols in Protein Science URL: [Link]

  • Title: Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides Source: ResearchGate URL: [Link]

  • Title: Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules Source: PNAS URL: [Link]

  • Title: General scheme for peptide ligation via thiazolidine ring formation... Source: ResearchGate URL: [Link]

  • Title: Thiazolidine Deprotection Using an Organic Solvent Extractable Aldehyde Scavenger for One-Pot Four-Segment Ligation Source: Organic Letters URL: [Link]

  • Title: Conversion of N‐terminal thiazolidine (Thz) to cysteine.... Source: ResearchGate URL: [Link]

  • Title: Native Chemical Ligation: A Boon to Peptide Chemistry Source: Molecules URL: [Link]

  • Title: Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides Source: Chemical Communications URL: [Link]

  • Title: Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies Source: Journal of the American Chemical Society URL: [Link]

  • Title: Repetitive Thiazolidine Deprotection Using a Thioester-Compatible Aldehyde Scavenger for One-Pot Multiple Peptide Ligation Source: Angewandte Chemie International Edition URL: [Link]

  • Title: One-pot ligation of multiple peptide segments via N-terminal thiazolidine deprotection chemistry Source: Methods in Enzymology URL: [Link]

  • Title: (a) 2 steps synthesis with thiazolidine deprotection mediated by either... Source: ResearchGate URL: [Link]

  • Title: Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation Source: ChemRxiv URL: [Link]

  • Title: Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation Source: Angewandte Chemie URL: [Link]

  • Title: Fast and Stable N-Terminal Cysteine Modification via Thiazolidino Boronate Mediated Acyl Transfer Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides Source: Organic Letters URL: [Link]

  • Title: Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis Source: ResearchGate URL: [Link]

Sources

"preventing decomposition of thiazolidine derivatives during workup"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazolidine Derivatives

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for researchers working with thiazolidine derivatives. As a Senior Application Scientist, I understand the unique stability challenges these heterocyclic compounds present. Thiazolidine rings, while invaluable scaffolds in medicinal chemistry, are notoriously prone to degradation during standard purification and workup procedures.[1][2] This guide is designed to provide you with a deep, mechanistic understanding of why this decomposition occurs and to offer field-proven, practical solutions to preserve the integrity of your compounds.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems you may encounter during the isolation and purification of your thiazolidine derivatives.

Question: I'm observing significant product loss and the appearance of new, more polar spots on my TLC plate after a standard aqueous workup. What is happening?

Answer: This is a classic sign of hydrolytic ring-opening of the thiazolidine moiety. The thiazolidine ring is in a delicate equilibrium and is highly susceptible to hydrolysis, a process that is profoundly influenced by pH.[3][4]

The Core Problem: pH-Dependent Instability

The primary culprit is the protonation of the ring's nitrogen atom under acidic conditions. This protonation destabilizes the ring, making it susceptible to nucleophilic attack by water, which leads to C-N bond cleavage and the formation of a ring-opened iminium ion intermediate.[5][6] This intermediate is then hydrolyzed to the corresponding aldehyde and aminothiol (e.g., cysteine).

  • Moderately Acidic Conditions (pH 4-6) are Often the "Danger Zone": It is a common misconception that only strongly acidic conditions are detrimental. In fact, for many thiazolidine derivatives, especially 2-substituted 1,3-thiazolidine-4-carboxylic acids, moderately acidic conditions (e.g., pH 4.4) can lead to faster decomposition than either strongly acidic (pH < 2) or neutral/alkaline conditions.[5][6][7] This is because the pKa of the ring nitrogen is often in the 5-6 range, making it readily protonated in this pH window.[5][6]

  • Alkaline Conditions (pH > 9) Can Also Be Problematic: While often more stable than in acidic media, high pH can also catalyze ring opening, proceeding through different mechanisms such as the formation of an enamine intermediate.[8][9][10]

Visualizing the pH-Dependent Decomposition

The following diagram illustrates the primary hydrolytic pathways under acidic and basic conditions.

G Thiazolidine Thiazolidine Derivative (Stable) ProtonatedN Protonated Thiazolidine (N-Protonated) Thiazolidine->ProtonatedN H⁺ (Acidic pH, e.g., 4-6) Destabilizes Ring Enamine Ring-Opened Enamine Intermediate Thiazolidine->Enamine OH⁻ (Alkaline pH) Base-Catalyzed Opening Iminium Ring-Opened Iminium Ion ProtonatedN->Iminium H₂O Ring Opening Hydrolyzed Aldehyde + Aminothiol (Decomposition Products) Iminium->Hydrolyzed H₂O Hydrolysis Enamine->Hydrolyzed H₂O Hydrolysis G start Is Purification Required? is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Impure end Purified Product recrystallize->end is_acid_sensitive Is compound known to be acid-sensitive? chromatography->is_acid_sensitive neutral_silica Use Neutralized Silica Gel (1-2% Et₃N in eluent) is_acid_sensitive->neutral_silica Yes standard_silica Use Standard Silica Gel (Monitor for decomposition) is_acid_sensitive->standard_silica No / Unknown alt_phase Consider Alternative Phase (Neutral Alumina, etc.) neutral_silica->alt_phase If still fails neutral_silica->end alt_phase->end standard_silica->end

Sources

Technical Support Center: Managing the Hygroscopicity of Methyl Thiazolidine-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with methyl thiazolidine-2-carboxylate hydrochloride. The inherent hygroscopicity of this and similar compounds presents significant challenges that can impact experimental reproducibility, compound stability, and the overall integrity of your research. This document provides in-depth, field-proven insights and practical solutions to mitigate the effects of moisture absorption.

Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical issue for this compound?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For an active pharmaceutical ingredient (API) or a key intermediate like this compound, this is a critical parameter to control. Moisture absorption can lead to a cascade of undesirable physical and chemical changes.[2][3]

  • Physical Changes: Absorbed water can cause the crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making accurate weighing and handling extremely difficult.[2]

  • Chemical Degradation: Water is a reactant. Its presence can initiate hydrolysis, where the ester group of the molecule is cleaved. This not only reduces the purity of your starting material but also introduces impurities that can complicate subsequent reactions or biological assays.[4][5][6]

  • Reduced Efficacy and Shelf-Life: The degradation of the active compound directly impacts its therapeutic potential and shortens its viable shelf life.[5][7]

Q2: My sample of this compound appears clumpy. Has it absorbed moisture?

A: Visual changes such as clumping, caking, or the formation of a gummy or pasty texture are strong indicators of moisture absorption.[2] For a more definitive assessment, several analytical techniques can be employed:

  • Thermogravimetric Analysis (TGA): This method measures changes in mass as a function of temperature and can quantify the amount of absorbed water.[8][]

  • Karl Fischer Titration: This is a highly sensitive method specifically for quantifying water content in a sample.

  • X-Ray Diffraction (XRD): Moisture absorption can induce changes in the crystalline structure, which may be detected as shifts in peak position, broadening of peaks, or even the appearance of new phases (e.g., a hydrate form).[10]

Q3: What are the immediate consequences of using a moisture-compromised sample in my experiment?

A: Using a sample that has absorbed significant moisture will lead to immediate and tangible problems:

  • Inaccurate Dosing: If you weigh out 100 mg of a clumpy powder, a portion of that mass is water, not your compound. This leads to an under-dosing of the active molecule, causing inconsistent concentrations and affecting reaction stoichiometry.

  • Reaction Failure: If your synthesis is sensitive to water (e.g., Grignard reactions, or reactions using water-sensitive catalysts), the moisture introduced with your reagent can quench the reaction, leading to low or no yield.[11]

  • Formation of Impurities: As mentioned, hydrolysis can create byproducts that may be difficult to separate from your desired product.[6]

Q4: Can I rescue a sample of this compound that has been exposed to moisture?

A: While technically possible, drying a hygroscopic solid that has already absorbed moisture can be challenging and is often not recommended.[2] The process typically involves heating the compound under a vacuum.[12] However, this carries risks:

  • Thermal Decomposition: You must ensure the drying temperature is well below the compound's decomposition temperature. The melting point of this compound is 159-163 °C (with decomposition), so aggressive heating should be avoided.[13]

  • Incomplete Water Removal: It can be difficult to remove all bound water without altering the compound's solid-state properties.

  • Re-absorption: The compound can quickly re-absorb moisture from the atmosphere after cooling if not handled in a completely dry environment.[2]

The most reliable approach is to prevent moisture exposure from the outset. If a sample is visibly compromised, it is often best to discard it to ensure the integrity of your experimental results.

Q5: What are the ideal storage conditions for this compound?

A: Proper storage is the first line of defense against hygroscopicity. The compound should be stored in a cool, dry, and well-ventilated place.[14] The following practices are essential:

  • Airtight Containers: Always store the compound in a tightly sealed container to create a barrier against atmospheric moisture.[1] For enhanced protection, consider using a container with a PTFE-lined cap.

  • Desiccator: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). This creates a low-humidity microenvironment.[15][16]

  • Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive applications, consider storing the compound under an inert gas like nitrogen or argon.[11]

  • Sub-aliquoting: If you purchase a large quantity, consider immediately aliquoting it into smaller, single-use vials in a controlled environment (like a glove box). This prevents repeated exposure of the bulk material to the atmosphere.[17]

Troubleshooting Guides
Problem 1: Inaccurate Weighing and Inconsistent Concentrations
  • Symptoms:

    • Difficulty dispensing the powder; it's sticky or won't flow.

    • Final solution concentration is lower than calculated.

    • Poor reproducibility between experiments run on different days.

  • Root Cause Analysis: The compound rapidly absorbs atmospheric moisture upon opening the container. This added water weight leads to a systematic error in mass measurement, where the actual amount of the active compound is less than the weighed amount.

  • Solution Protocol: Precision Weighing of Hygroscopic Compounds

    • Preparation: Before opening the primary container, prepare all necessary tools: spatulas, weigh paper/boat, and the receiving vessel (e.g., a round-bottom flask with a septum).

    • Minimize Exposure Time: The key is to work quickly and efficiently.[1] Have a clear plan for the amount you need to weigh.

    • Controlled Environment (Ideal): The best practice is to handle the compound inside a glove box with a low-humidity inert atmosphere (N₂ or Ar).[11][18] This completely isolates the compound from atmospheric moisture.

    • Controlled Environment (Practical Alternative): If a glove box is unavailable, work in a fume hood with low airflow and, if possible, on a day with lower ambient humidity. A glove bag can also be a cost-effective alternative.[19]

    • Weighing by Difference:

      • Tightly seal the primary container and place it on the analytical balance. Record the total mass.

      • Quickly remove the desired amount of powder and transfer it to your reaction vessel.

      • Immediately and tightly reseal the primary container and place it back on the balance. Record the new, lower mass.

      • The difference between the two masses is the exact amount of compound transferred. This method avoids errors from moisture absorption on the weigh paper.

    • Immediate Dissolution: Add the appropriate anhydrous solvent to the receiving vessel immediately after the transfer to dissolve the compound, which can help protect it from further atmospheric exposure.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Low Humidity Environment) cluster_post Post-Weighing P1 Equilibrate container to room temperature P2 Prepare tools & receiving vessel P1->P2 In desiccator W1 Tare receiving vessel (if not weighing by difference) P2->W1 W2 Open primary container (Minimize time!) W1->W2 W3 Quickly transfer approximate amount W2->W3 W4 Tightly reseal primary container W3->W4 F3 Return primary container to desiccator W4->F3 F1 Record final weight F2 Immediately add anhydrous solvent F1->F2

Caption: Controlled workflow for accurate weighing of hygroscopic solids.

Problem 2: Reaction Failures or Unexpected Byproducts
  • Symptoms:

    • The reaction does not proceed to completion (verified by TLC or LC-MS).

    • NMR of the crude product shows the presence of hydrolyzed starting material or other unexpected species.

    • The reaction yield is significantly lower than reported in the literature.

  • Root Cause Analysis: Water is a highly reactive nucleophile in many organic reactions. The moisture introduced from a hygroscopic reagent, non-anhydrous solvents, or wet glassware can lead to hydrolysis of the ester in this compound, or interfere with moisture-sensitive catalysts and reagents.[4]

  • Solution Protocol: Ensuring an Anhydrous Reaction Environment

    • Glassware Preparation: All glassware must be rigorously dried. The standard procedure is to oven-dry all flasks, stir bars, and funnels at >120 °C for at least 4 hours (overnight is preferable) and then cool them in a desiccator or assemble the apparatus while hot and cool under a stream of dry inert gas (N₂ or Ar).[19][20]

    • Solvent Purity: Use only certified anhydrous solvents. If the solvent is from a previously opened bottle, it may have absorbed moisture. Consider using solvents from a solvent purification system or drying them using appropriate methods (e.g., molecular sieves).

    • Inert Atmosphere Setup: The reaction should be run under a positive pressure of an inert gas. This is typically achieved using a Schlenk line or a manifold connected to a nitrogen or argon cylinder. A bubbler is used to vent the system and prevent over-pressurization.[20][21]

    • Reagent Transfer:

      • Solids: Add hygroscopic solids to the reaction flask under a counterflow of inert gas.

      • Liquids: Transfer anhydrous liquid reagents using a dry syringe that has been flushed with inert gas.[19][20]

    • Maintaining the Environment: Use rubber septa to seal the reaction flask, allowing for additions via syringe while maintaining the inert atmosphere. Ensure all joints are well-sealed.

G InertGas Inert Gas Source (N2 or Ar) Manifold Dual Manifold (Schlenk Line) InertGas->Manifold Gas In Bubbler Oil Bubbler (Pressure Relief) Manifold->Bubbler Gas Out Flask Reaction Flask (Oven-Dried) Manifold->Flask Inert Gas Flow Manifold->Flask Septum Rubber Septum Flask->Septum StirPlate Stir Plate / Heat Source Flask->StirPlate

Caption: Standard laboratory setup for moisture-sensitive reactions.

Summary of Handling and Storage Conditions
ParameterRecommendationRationale
Primary Container Tightly-sealed glass bottle with a PTFE-lined cap.Minimizes moisture ingress from the atmosphere.[1]
Storage Location In a desiccator containing an active desiccant.Provides a low-humidity microenvironment to protect the compound.[15][16]
Temperature Cool, dry place (as per SDS recommendations).[14]Reduces the rate of potential degradation reactions.
Atmosphere Standard atmosphere for short-term use; inert gas (N₂/Ar) for long-term storage.Prevents gradual moisture absorption and potential oxidative degradation.[11]
Handling In a glove box, glove bag, or using rapid weighing techniques.Drastically reduces the time the compound is exposed to atmospheric moisture.[18][19]
Dispensing Use clean, dry spatulas. Weigh by difference for best accuracy.Prevents cross-contamination and minimizes weighing errors due to moisture uptake.
References
  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • SSE Enterprise. The Crucial Role of Moisture Control in the Pharmaceutical Industry. [Link]

  • Pioma Chemicals. The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • YouTube. How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • Labinsights. Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • SPIE. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • Scirp.org. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]

  • NIH, PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • University of Rochester. How to Store Reagents. [Link]

  • OMICS International. Hygroscopic Gravimetric Quantitative Chemical Analysis. [Link]

  • NIH. The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with?. [Link]

  • ResearchGate. Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

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Technical Support Center: Scale-Up Synthesis of Thiazolidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of thiazolidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning thiazolidine synthesis from the laboratory bench to pilot plant or manufacturing scale. As critical building blocks in numerous active pharmaceutical ingredients (APIs), including antibiotics like penicillin and antidiabetic agents, the robust and scalable synthesis of these intermediates is paramount.[1][2][3][4]

Scaling up any chemical reaction introduces challenges not always apparent at the bench. Issues related to heat transfer, mass transport, reaction kinetics, and product isolation can become significant hurdles. This guide provides practical, experience-driven advice in a question-and-answer format to directly address the common issues encountered during the scale-up of thiazolidine syntheses.

Section 1: Reaction Scale-Up & Optimization FAQs

This section addresses core challenges related to the chemical reaction itself as you move to a larger scale.

Q1: My thiazolidine synthesis provides an excellent yield (>90%) at the 1g scale, but the yield dropped to 60% at the 100g scale. What are the likely causes?

This is a classic scale-up problem often rooted in physical processes rather than the underlying chemistry. At a larger scale, surface-area-to-volume ratios decrease, impacting mixing and heat transfer.

  • Inefficient Heat Transfer: The condensation of an aminothiol (like cysteine) with an aldehyde or ketone is often exothermic.[1][2] In a large reactor, "hot spots" can form due to inefficient heat removal. These localized high temperatures can accelerate side reactions or cause decomposition of reactants and products, leading to lower yields and increased impurities.

  • Poor Mass Transfer (Mixing): Inadequate mixing can lead to localized areas of high reactant concentration, which can promote side reactions such as dimerization or polymerization of the aldehyde. The initial formation of the imine intermediate requires the efficient mixing of two phases or components; if this is slow, the reaction may stall or favor undesired pathways.[5]

  • Reagent Addition Rate: Adding a reagent too quickly at scale can exacerbate both thermal and mixing issues. A slow, controlled addition of the aldehyde to the aminothiol solution is crucial to maintain temperature and ensure immediate mixing, preventing localized concentration spikes.

Troubleshooting Steps:

  • Characterize Thermal Profile: Use a reaction calorimeter (if available) on a small scale to understand the heat of reaction. This data is critical for engineering the required cooling capacity at scale.

  • Optimize Agitation: Ensure the reactor's agitator (impeller type, speed) is appropriate for the viscosity and volume of the reaction mixture to achieve homogenous mixing.

  • Control Addition Rate: Implement a programmed, slow addition of the limiting reagent using a dosing pump. Monitor the internal temperature closely during the addition.

Q2: How do I select a suitable solvent system for a scalable thiazolidine synthesis?

Solvent selection goes beyond just solubility. At scale, the solvent impacts reaction kinetics, work-up, product isolation, safety, and cost.

ParameterBench-Scale ConsiderationScale-Up ConsiderationRationale
Solubility Do the starting materials dissolve?Do starting materials AND the product remain in solution at reaction temperature? Does the product crystallize upon cooling?Prevents precipitation on reactor walls and ensures a homogeneous reaction. Controlled crystallization is key for purification.
Reaction Rate Does the reaction proceed?Does the solvent promote the desired reaction rate without favoring side reactions?Protic solvents can enhance thiazolidine formation by helping to remove water.[6]
Boiling Point Easy to remove on a rotovap.High enough for reaction temperature control, but low enough for efficient removal without product degradation.Energy costs for solvent removal are significant at scale. High-boiling solvents can be difficult to remove from the final product.
Work-up Any solvent is fine.Must be immiscible with the wash solvent (e.g., water) and have a good partition coefficient for the product.Avoids emulsion formation and ensures efficient extraction, minimizing product loss.
Safety & Env. Minimal concern.High flash point, low toxicity, and environmentally benign (Green Chemistry).Adherence to site safety protocols and environmental regulations is non-negotiable. Ionic liquids are being explored as greener alternatives.[5][7]

Recommendation: Start with a solvent that provides good solubility and a suitable boiling point (e.g., Methanol, Ethanol, THF). As you scale up, consider the entire process from reaction to isolation when making your final choice.

Q3: What are the most common side reactions during thiazolidine formation, and how can they be minimized at scale?

Understanding potential side reactions is key to developing a robust process.

  • Oxidation: The thiol group of the aminothiol is susceptible to oxidation, forming disulfides. This is often catalyzed by trace metals or air.

    • Mitigation: Purge the reactor with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the process.

  • Ring-Chain Tautomerism/Hydrolysis: The formation of thiazolidine is a reversible reaction.[2] In aqueous solutions, the ring can hydrolyze back to the starting materials, especially under acidic or basic conditions outside the optimal pH range.

    • Mitigation: Control the pH carefully. The reaction is often fastest and the product most stable at a neutral or slightly acidic pH (pH 5-7.4).[8][9] Once the reaction is complete, proceed to work-up and isolation promptly to avoid product degradation.

  • Over-reaction or Polymerization: Aldehydes, particularly formaldehyde, can react further with the secondary amine of the thiazolidine ring or self-polymerize.

    • Mitigation: Use a stoichiometry with the aminothiol in slight excess. Maintain strict temperature and concentration control.

Section 2: Work-Up and Purification Troubleshooting

Isolating your product in high purity and yield at scale presents a new set of challenges.

Q1: My product crystallizes beautifully in the lab, but I'm getting poor recovery and an oily precipitate at pilot scale. What's wrong?

This issue typically points to differences in cooling rates and supersaturation control.

  • Cooling Rate: A laboratory flask cools rapidly, often inducing fast nucleation and crystallization. A large reactor has a much slower cooling rate due to its smaller surface-area-to-volume ratio. This slow cooling can lead to the formation of a highly concentrated, supersaturated oil before nucleation occurs.

  • Supersaturation: Without controlled conditions, you can "crash cool" the solution, leading to rapid precipitation of an impure, often oily, product that traps solvent and impurities.

Troubleshooting Protocol: Controlled Crystallization

  • Determine Metastable Zone Width (MSZW): On a lab scale, determine the temperature range below saturation where the solution remains clear. This is your operating window for seeding.

  • Controlled Cooling: Cool the batch slowly to the upper limit of the MSZW.

  • Seeding: Add a small amount (0.1-1.0% w/w) of pure crystalline product as a seed slurry. This provides a template for controlled crystal growth.

  • Hold and Age: Hold the temperature constant for a period to allow the crystals to grow.

  • Secondary Cooling: Resume a slow, controlled cooling profile to the final isolation temperature to maximize yield.

Q2: Which purification methods are most suitable for large-scale production of thiazolidine intermediates?

Scalability is the primary factor. While chromatography is a powerful lab tool, it is often costly and complex at a manufacturing scale.

Purification MethodScalabilityProsCons
Crystallization ExcellentHigh purity, effective at removing many impurities, cost-effective.Requires the compound to be a stable solid, requires process development.
Distillation GoodExcellent for purifying low-boiling, thermally stable liquids.Not suitable for non-volatile solids or thermally sensitive compounds.
Column Chromatography PoorVery high resolution for complex impurity profiles.High solvent consumption, expensive stationary phase, complex operation at scale.

Recommendation: For solid intermediates, developing a robust crystallization process is almost always the most commercially viable and scalable purification strategy.[10][11]

Section 3: Quality Control & Analytical Challenges

Ensuring the quality and consistency of your intermediate is crucial for its use in API synthesis.[12][13]

Q1: My thiazolidine intermediate is chiral. How do I ensure its stereochemical purity during scale-up?

Maintaining chiral integrity is critical, as different enantiomers can have different pharmacological effects.[14][15]

  • Source of Chirality: Typically, the chirality comes from an enantiopure starting material like L-cysteine.[16][17]

  • Risk of Racemization: The primary risk is racemization at the stereocenter adjacent to the carboxylate group (if present). This can be promoted by harsh pH (especially basic conditions) or high temperatures.

  • Control Strategy:

    • Confirm Starting Material Purity: Always verify the enantiomeric purity of your chiral raw materials.

    • Mild Reaction Conditions: Keep reaction temperatures and exposure to non-neutral pH to a minimum.

    • Analytical Monitoring: Use a validated chiral HPLC method to monitor the enantiomeric purity of your intermediate at each step and in the final product.[14]

Q2: How can I monitor the reaction in real-time in a large, sealed reactor without constant sampling?

This is where Process Analytical Technology (PAT) becomes invaluable. PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process and quality attributes.[18][19][20]

  • FTIR/Raman Spectroscopy: In-situ probes can be inserted directly into the reactor to monitor the disappearance of starting material peaks (e.g., aldehyde C=O stretch) and the appearance of product-related signals in real-time. This provides a continuous view of the reaction kinetics.

  • On-line UPLC/MS: An automated sampling system can draw small amounts from the reactor, dilute them, and inject them directly into a UPLC-MS system. This provides detailed information on conversion, impurity formation, and side reactions with minimal manual intervention.[21]

Benefits of PAT:

  • Improved Process Understanding: Real-time data helps you understand the impact of process variables.[20]

  • Enhanced Safety: Early detection of deviations from the expected reaction profile.

  • Consistent Quality: Ensures reactions are run to the optimal endpoint every time, reducing batch-to-batch variability.[19][22]

Section 4: Visualized Workflows and Diagrams
General Mechanism of Thiazolidine Formation

The reaction proceeds via a condensation mechanism, typically initiated by the nucleophilic attack of the thiol on the aldehyde, followed by cyclization.[5][6]

G cluster_reactants Reactants A Aminothiol (e.g., Cysteine) C Hemithioacetal Intermediate A->C Nucleophilic Attack (Thiol) B Aldehyde / Ketone B->C D Iminium Ion (after dehydration) C->D Dehydration (-H2O) E Thiazolidine Ring (Product) D->E Intramolecular Cyclization (Amine Attack)

Caption: Reaction mechanism for thiazolidine synthesis.

Troubleshooting Workflow for Low Yield on Scale-Up

A logical decision tree can help diagnose the root cause of yield loss.

G start Low Yield at Scale q1 Was reaction complete? (Check IPC/PAT data) start->q1 q2 Is the impurity profile significantly worse? q1->q2 Yes sol1 Issue: Reaction Kinetics/Stalling Action: Re-evaluate temp, conc., or catalyst. q1->sol1 No q3 Was there high loss during work-up/isolation? q2->q3 No sol2 Issue: Side Reactions Action: Improve heat/mass transfer. Check raw material quality. q2->sol2 Yes sol3 Issue: Physical Loss Action: Optimize extraction pH/solvents. Develop controlled crystallization. q3->sol3 Yes end Root Cause Identified q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for diagnosing yield loss in scale-up.

Simplified Process Flow Diagram for Thiazolidine Synthesis

This diagram illustrates a typical sequence from reaction to final product.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Isolation Reactor 1. Reaction Vessel (Reagents, Solvent) Workup 2. Work-up Vessel (Quench, Extraction) Reactor->Workup Transfer Crystallizer 3. Crystallizer (Cooling, Seeding) Workup->Crystallizer Transfer Isolation 4. Filtration & Drying (Filter, Dryer) Crystallizer->Isolation Slurry Transfer Final 5. Final Product Isolation->Final Packaging

Caption: Typical process flow for thiazolidine intermediate manufacturing.

Appendix: Key Experimental Protocols
Protocol 1: General Procedure for Scaled-Up (1.0 mol) Thiazolidine Synthesis
  • Safety: Conduct a full process safety review before execution. Ensure the reactor is clean, dry, and rated for the intended process conditions.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a condenser.

  • Inerting: Purge the reactor with nitrogen for 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charge Aminothiol: Charge L-Cysteine (1.0 mol) and ethanol (2.0 L) to the reactor. Begin agitation to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Aldehyde Addition: Prepare a solution of the aldehyde (e.g., p-anisaldehyde, 0.98 mol) in ethanol (500 mL). Add this solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm slowly to room temperature (20-25 °C) and stir for 12-18 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the limiting aldehyde starting material.

Protocol 2: Scalable Aqueous Work-up and Extraction
  • Concentration: If necessary, concentrate the reaction mixture under reduced pressure to half its volume to remove a portion of the reaction solvent.

  • Aqueous Addition: Cool the mixture to 10-15 °C. Slowly add purified water (2.0 L) over 30 minutes.

  • Extraction: Add a suitable extraction solvent, such as ethyl acetate or dichloromethane (2.0 L). Stir for 30 minutes.

  • Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with a 5% sodium bicarbonate solution (1.0 L) followed by brine (1.0 L) to remove any acidic or water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude product.

References
  • Wikipedia. Thiazolidine. [Link]

  • Huang, T. C., Huang, L. Z., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224-227. [Link]

  • Thiazolidine chemistry revisited: A fast, efficient and stable click-type reaction at physiological pH. (2018). ResearchGate. [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications (RSC Publishing). [Link]

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. DiVA portal. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC - PubMed Central. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central. [Link]

  • Synthesis of Thiazolidinedione Compound Library. MDPI. [Link]

  • Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013). International Journal of Pharmaceutical and Clinical Research. [Link]

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. OUCI. [Link]

  • Cyclic Peptides from Linear Unprotected Peptide Precursors through Thiazolidine Formation. Journal of the American Chemical Society. [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]

  • A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research. [Link]

  • Process Analytical Technology (PAT) in Pharmaceutical Development. (2012). American Pharmaceutical Review. [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • (PDF) Synthesis of Thiazolidinedione Compound Library. ResearchGate. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH. [Link]

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. J-STAGE. [Link]

  • Synthesis of thiazolidines using ionic liquids as a green catalyst and media: recent advances. ResearchGate. [Link]

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thiazolidine-Based Fluorescent Chiral Ionic Liquids for Trace Copper(II) Ion Sensing. MDPI. [Link]

  • Process Analytical Technologies in the pharmaceutical industry. YouTube. [Link]

  • (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Thiazolidinedione (CAS No: 2295-31-0) API Intermediate Manufacturers. apicule. [Link]

  • Optimization of reaction medium for the synthesis of thiazolidinone 5k under ultrasonic irradiation. ResearchGate. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC - PubMed Central. [Link]

  • (PDF) Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. [Link]

  • Acid-Catalyzed Synthesis of Thiazolidin-4-ones. ResearchGate. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

  • The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences. [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [Link]

  • Stereospecific synthesis of a chiral intermediate for the preparation of thienamycin, penems, and carbapenems: use of the nitro group as a hydroxy protecting group. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

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Technical Support Center: Mitigating Racemization in 2-Substituted Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering stereochemical challenges in the synthesis of 2-substituted thiazolidines. Racemization at the C2 position is a critical issue that can compromise the efficacy and safety of chiral drug candidates. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in 2-substituted thiazolidine synthesis?

The primary cause of racemization is the lability of the proton at the C2 position of the thiazolidine ring. This proton is acidic due to the adjacent sulfur and nitrogen atoms. Under certain conditions, particularly basic or even protic conditions, this proton can be abstracted or the ring can open, leading to a loss of stereochemical information.

Q2: Which chemical mechanism is responsible for the loss of stereochemistry at the C2 position?

There are two predominant mechanisms:

  • Direct Deprotonation: A base can directly abstract the C2 proton to form a planar, achiral enethiolate or a related carbanionic intermediate. Subsequent non-stereoselective reprotonation of this intermediate leads to a mixture of enantiomers or diastereomers.

  • Ring-Opening/Recyclization: The thiazolidine ring can undergo a ring-opening process to form an achiral Schiff base (imine) intermediate.[1][2] This is particularly common in protic solvents which can facilitate the process.[2] The subsequent recyclization is often not stereospecific, resulting in epimerization.[1]

Q3: During which specific synthetic steps is racemization most likely to occur?

Racemization is most prevalent during:

  • N-Acylation or N-Alkylation: The use of strong bases to deprotonate the thiazolidine nitrogen for subsequent functionalization is a major cause of C2 epimerization.

  • Condensation Reaction: The initial formation of the thiazolidine from cysteine and an aldehyde can sometimes yield diastereomeric mixtures, especially under harsh conditions like prolonged heating or strong acid catalysis.[1]

  • Workup and Purification: Exposure to acidic or basic conditions during aqueous workup, or prolonged exposure to silica gel during chromatography, can induce epimerization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the lab, providing probable causes and actionable solutions.

Problem 1: Significant loss of enantiomeric excess (ee) or diastereomeric excess (de) is observed after N-acylation.
  • Symptoms: Chiral HPLC analysis of your N-acylated product shows a nearly 1:1 mixture of stereoisomers, whereas the starting thiazolidine was stereochemically pure.

  • Probable Cause: The base used for the N-acylation is too strong or is used in excess. Strong bases (e.g., NaH, LDA, LHMDS) or even common tertiary amines like triethylamine (TEA) in combination with activating agents can readily deprotonate the C2 position, leading to rapid racemization via the enethiolate intermediate. This issue is particularly pronounced in peptide coupling reactions where an N-acetylated amino acid is being coupled.[3]

  • Solutions & Protocols:

    Solution A: Switch to a Weaker or Sterically Hindered Base. The choice of base is critical. Opt for bases that are strong enough to facilitate the desired reaction but not so strong that they abstract the C2 proton.

    Base TypeExampleRationale & Use CasePotential ee/de
    Strong/Non-Hindered NaH, KOtBu, TEA(High Risk) Readily deprotonates C2. Avoid for N-acylation if racemization is observed.< 50%
    Weak Inorganic NaHCO₃, K₂CO₃(Good Choice) Effective for acylations with reactive electrophiles (e.g., acyl chlorides) at low temperatures. Minimizes C2 deprotonation.> 95%
    Hindered Amine DIPEA, Proton Sponge(Better Choice) Steric bulk hinders approach to the C2 proton. DIPEA is commonly used in peptide couplings, but should still be used judiciously.[3]> 98%
    Organic Base Pyridine, 2,6-Lutidine(Excellent Choice) Can act as a nucleophilic catalyst and mild base. Particularly effective at suppressing racemization in TBTU-mediated couplings.[3]> 99%

    Solution B: Optimize Reaction Temperature. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

    Detailed Protocol: Racemization-Resistant N-Acylation

    • Dissolve the 2-substituted thiazolidine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the mixture to -20 °C under an inert atmosphere (N₂ or Ar).

    • In a separate flask, pre-mix the acylating agent (e.g., acyl chloride, 1.1 eq) and a mild, hindered base (e.g., 2,6-Lutidine, 1.2 eq) in the same solvent.

    • Add the acylating agent/base solution dropwise to the cooled thiazolidine solution over 30 minutes.

    • Maintain the temperature at -20 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a cold, saturated aqueous solution of NH₄Cl.

    • Proceed immediately to extraction with an organic solvent and dry over Na₂SO₄. Avoid prolonged contact with aqueous layers.

    • Purify by flash chromatography using a neutral solvent system (e.g., Hexane/Ethyl Acetate) if possible.

Problem 2: The product appears pure by ¹H NMR, but chiral analysis shows a mixture of stereoisomers.
  • Symptoms: Standard characterization suggests a single compound, but chiral HPLC or SFC reveals two or more peaks corresponding to different stereoisomers.

  • Probable Cause: Epimerization is occurring during the workup or purification steps. The C2 stereocenter can be sensitive to both pH and the stationary phase used in chromatography.[4] Protic solvents or residual acid/base on silica gel can catalyze the ring-opening/recyclization mechanism.[2]

  • Solutions & Protocols:

    Solution A: Neutralize Workup Conditions. Ensure all aqueous washes are pH-neutral or buffered. Use a saturated solution of sodium bicarbonate to neutralize acid and a saturated solution of ammonium chloride to neutralize base, followed by a brine wash.

    Solution B: Modify Purification Technique.

    • Deactivate Silica Gel: Before performing column chromatography, pre-treat the silica gel by flushing the packed column with the eluent system containing a small amount of a neutral or basic additive (e.g., 0.1-1% triethylamine or pyridine) to neutralize acidic sites.

    • Switch Stationary Phase: Consider using alternative stationary phases like alumina (neutral or basic grade) or C18 (reversed-phase), which are less likely to cause on-column racemization.

    • Minimize Contact Time: Perform the chromatography as quickly as possible.

    • Crystallization: If possible, purify the product by crystallization instead of chromatography to avoid these issues entirely.

Problem 3: The initial condensation of L-cysteine with an aldehyde yields a diastereomeric mixture.
  • Symptoms: The crude product from the condensation reaction already shows a mixture of diastereomers (typically cis and trans isomers) by NMR or LC-MS.

  • Probable Cause: The reaction conditions are promoting epimerization. This can be influenced by solvent polarity, temperature, and pH.[2] For example, polar aprotic solvents like DMSO may favor the trans isomer, while less polar solvents could favor the cis.[2]

  • Solutions & Protocols:

    Solution A: Solvent and Temperature Screening. Systematically screen different solvents (e.g., Methanol, Ethanol, Toluene, DCM) and temperatures (from room temperature down to 0 °C or lower). Often, running the reaction under kinetic control (low temperature) for a shorter duration can favor the formation of a single diastereomer.

    Solution B: pH Control. The reaction is often performed in acidified alcohol.[1] The amount and type of acid can be critical. Titrate the pH carefully or use a buffered system to maintain optimal conditions that favor condensation without promoting epimerization.

Visualization of Key Mechanisms and Workflows

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the abstraction of the C2 proton by a base, leading to a planar intermediate that loses its stereochemical memory.

Caption: Base-catalyzed racemization at the C2 position.

Troubleshooting Workflow for Racemization

This workflow provides a logical sequence of steps to diagnose and solve racemization issues.

troubleshooting_workflow cluster_acylation N-Acylation Step cluster_purification Workup/Purification Step start Racemization Detected (via Chiral HPLC/SFC) check_step Identify Step of Racemization (N-Acylation, Workup, etc.) start->check_step base_check Is the base too strong? (e.g., NaH, TEA) check_step->base_check N-Acylation ph_check Is workup non-neutral? (Acidic/Basic washes) check_step->ph_check Workup temp_check temp_check base_check->temp_check No solve_base Solution: Use weaker/hindered base (Pyridine, NaHCO₃) base_check->solve_base Yes solve_temp Solution: Lower temperature (-20 °C to -78 °C) temp_check->solve_temp Yes silica_check Is silica gel causing on-column epimerization? ph_check->silica_check No solve_ph Solution: Use buffered/neutral washes (pH 7) ph_check->solve_ph Yes solve_silica Solution: Deactivate silica (w/ TEA) or use alternative phase silica_check->solve_silica Yes

Caption: A logical workflow for troubleshooting racemization.

Analytical Methods for Monitoring Stereochemical Purity

Accurate assessment of enantiomeric or diastereomeric excess is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.

General Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for many thiazolidine derivatives.[5] These are effective for separating a wide range of chiral compounds.[6]

  • Mobile Phase: A typical mobile phase for normal phase separation is a mixture of n-hexane and isopropanol (e.g., 85:15 v/v).[5] For reversed-phase, acetonitrile/water or methanol/water systems are used.

  • Flow Rate & Detection: A standard flow rate is 1.0 mL/min with UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[5]

  • Method Validation: The method should be validated for precision and accuracy to ensure reliable results.[5]

References

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of 2-substituted-3-acetyl thiazolidine -4-carbonyl-amino acid derivatives. ResearchGate. [Link]

  • Synthesis of 2-Substituted Thiazolidine4-carboxylic Acids. ResearchGate. [Link]

  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. NIH National Center for Biotechnology Information. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. NIH National Center for Biotechnology Information. [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers. [Link]

  • Chiral separation of thiazide diuretics by HPLC on Chiralcel OD-RH, Chiralcel OJ-R and Chirobiotic-T phases. PubMed. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH National Center for Biotechnology Information. [Link]

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. The Royal Society of Chemistry. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. NIH National Center for Biotechnology Information. [Link]

  • Atropisomeric separation of a 2-aryl-imino-N-(2-aryl)-thiazoline compound by reversed phase HPLC using hydroxypropyl-g-cyclodextrin. ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. PubMed Central. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. NIH National Center for Biotechnology Information. [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. NIH National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Methyl Thiazolidine-2-carboxylate by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopic data to definitively identify methyl thiazolidine-2-carboxylate, distinguishing it from plausible isomers and synthetic byproducts. We will delve into the causality behind experimental choices in NMR spectroscopy and present detailed protocols for acquiring and interpreting the data.

The Synthetic Challenge: Isomeric Ambiguity

The synthesis of methyl thiazolidine-2-carboxylate often involves the condensation of an amine, a thiol, and a carbonyl compound. A common route involves the reaction of cysteamine with methyl pyruvate. While this reaction is expected to yield the desired 2-substituted product, the formation of isomeric structures and other byproducts is a possibility that must be rigorously excluded.

One of the most probable isomeric impurities is methyl thiazolidine-4-carboxylate. This isomer can arise if the starting material is L-cysteine, which contains a carboxylic acid at the 4-position of the eventual thiazolidine ring. Subsequent esterification would lead to the 4-carboxylate isomer. Therefore, a direct comparison of the NMR spectra of the synthesized product with the expected spectra for both the 2- and 4-isomers is essential.

1D NMR Spectroscopy: The First Line of Structural Verification

One-dimensional ¹H and ¹³C NMR are powerful initial tools for structural elucidation. The chemical environment of each proton and carbon atom in the molecule results in a unique resonance frequency (chemical shift), and interactions between neighboring nuclei give rise to characteristic splitting patterns (coupling constants).

Expected ¹H NMR Spectral Data

The key to distinguishing between the 2- and 4-carboxylate isomers lies in the chemical shifts and coupling patterns of the protons on the thiazolidine ring.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Methyl Thiazolidine-2-carboxylate and Methyl Thiazolidine-4-carboxylate.

ProtonMethyl Thiazolidine-2-carboxylate (Predicted)Methyl Thiazolidine-4-carboxylate (Experimental)[1]Rationale for Chemical Shift
H2 ~4.8 (t)~4.4 (d)2-isomer: Methine proton adjacent to sulfur and the ester-bearing carbon. 4-isomer: Methylene protons adjacent to sulfur.
H4 ~3.4 (t)~4.8 (t)2-isomer: Methylene protons adjacent to nitrogen. 4-isomer: Methine proton adjacent to nitrogen and the ester-bearing carbon.
H5 ~3.0 (t)~3.5 (dd), ~3.4 (dd)2-isomer: Methylene protons adjacent to sulfur. 4-isomer: Methylene protons adjacent to sulfur.
NH Broad singletBroad singletExchangeable proton on the nitrogen atom.
-OCH₃ ~3.8 (s)~3.9 (s)Singlet for the three equivalent methyl ester protons.

Note: Predicted values for methyl thiazolidine-2-carboxylate are based on data from thiazolidine-2-carboxylic acid and general substituent effects.[2][3]

The most significant difference is expected in the chemical shifts of the H2 and H4 protons. In the 2-carboxylate isomer, the H2 proton is a methine proton deshielded by both the sulfur atom and the adjacent ester group, leading to a downfield shift. In contrast, the 4-carboxylate isomer has a methine proton at the H4 position, which is deshielded by the nitrogen and the ester group.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm) for Methyl Thiazolidine-2-carboxylate and Methyl Thiazolidine-4-carboxylate.

CarbonMethyl Thiazolidine-2-carboxylate (Predicted)Methyl Thiazolidine-4-carboxylate (Predicted)Rationale for Chemical Shift
C2 ~65-75~45-552-isomer: Carbon is bonded to sulfur, nitrogen, and the carboxylate group, leading to a significant downfield shift. 4-isomer: Methylene carbon bonded to sulfur and nitrogen.
C4 ~45-55~60-702-isomer: Methylene carbon bonded to nitrogen. 4-isomer: Methine carbon bonded to nitrogen and the carboxylate group.
C5 ~30-40~30-40Methylene carbon bonded to sulfur.
C=O ~170-175~170-175Carbonyl carbon of the ester group.
-OCH₃ ~50-55~50-55Methyl carbon of the ester group.

Note: Predicted values are based on data from related thiazolidine derivatives and general substituent effects.[4][5][6]

The key diagnostic signals in the ¹³C NMR spectrum are those of C2 and C4. The carbon at the 2-position in the 2-carboxylate isomer is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the sulfur, nitrogen, and ester functionalities.

Potential Byproducts from the Cysteamine and Methyl Pyruvate Reaction

The reaction between cysteamine and methyl pyruvate could potentially lead to other products besides the desired thiazolidine. One possibility is the formation of a seven-membered ring, a 2,3-dihydro-1,5-benzothiazepine derivative, although this is less likely under typical reaction conditions. The NMR spectrum of such a compound would be significantly more complex, with a greater number of signals in the aromatic region if a substituted aminothiophenol were used, and different chemical shifts for the aliphatic protons.

2D NMR Spectroscopy: Unambiguous Confirmation of Connectivity

While 1D NMR provides strong evidence, two-dimensional (2D) NMR techniques offer definitive proof of the molecular structure by revealing the connectivity between atoms.

Workflow for NMR-Based Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_1DNMR 1D NMR Analysis cluster_2DNMR 2D NMR Analysis cluster_analysis Data Interpretation & Comparison Syn Synthesized Product H1_NMR ¹H NMR Syn->H1_NMR C13_NMR ¹³C NMR Syn->C13_NMR COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Compare Compare with Expected Spectra (Target & Isomers) COSY->Compare HSQC->Compare HMBC->Compare Structure Confirm Structure of Methyl Thiazolidine-2-carboxylate Compare->Structure

Caption: Workflow for NMR-based structural confirmation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For methyl thiazolidine-2-carboxylate, we would expect to see correlations between H4 and H5, and between H2 and the NH proton (if not fully exchanged with the solvent).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbon atoms. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for establishing the overall carbon framework and confirming the position of the ester group. For the 2-carboxylate isomer, a key HMBC correlation would be from the methyl protons of the ester group (-OCH₃) to the carbonyl carbon (C=O) and to the C2 carbon of the thiazolidine ring.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition
  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

2D NMR Acquisition
  • ¹H-¹H COSY:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire data with 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.

  • ¹H-¹³C HSQC:

    • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH coupling (typically ~145 Hz).

    • Acquire data with 256-512 increments in t₁ and 4-8 scans per increment.

  • ¹H-¹³C HMBC:

    • Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (typically 4-8 Hz).

    • Acquire data with 256-512 increments in t₁ and 8-16 scans per increment.

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, researchers can confidently confirm the structure of synthesized methyl thiazolidine-2-carboxylate. The key is a careful comparison of the experimental data with the expected spectral patterns for the target molecule and its plausible isomers. The distinct chemical shifts of the ring protons and carbons, coupled with the connectivity information from 2D NMR, provide an unambiguous structural assignment, ensuring the integrity of subsequent research and development efforts.

References

  • Inami, K., Kondo, S., Ono, Y., Saso, C., & Mochizuki, M. (2013). Bioorganic & Medicinal Chemistry, 21(24), 7853-7857. [Link]

  • Abdullah, M. N. (2020). Environmentally Benign Approach to the Synthesis of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone--A biologically active scaffold. ResearchGate. [Link]

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A Tale of Two Thiazolidines: Unraveling the Biological Significance of Methyl Thiazolidine-2-carboxylate and Thiazolidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and the life sciences, the thiazolidine scaffold presents a treasure trove of pharmacological potential. Within this versatile heterocyclic family, the positional isomerism of the carboxylate group dramatically influences biological activity. This guide provides an in-depth, objective comparison of methyl thiazolidine-2-carboxylate and thiazolidine-4-carboxylate, delving into their distinct physicochemical properties, biological activities, and the experimental methodologies used to evaluate them. By synthesizing data from numerous studies, we aim to equip researchers with the critical insights needed to select the appropriate scaffold for their therapeutic targets.

At a Glance: Key Physicochemical and Biological Distinctions

FeatureMethyl Thiazolidine-2-carboxylateThiazolidine-4-carboxylate
Synonyms Thiazolidine-2-carboxylic acid methyl esterThioproline, Timonacic
Molecular Formula C₅H₉NO₂S[1]C₄H₇NO₂S
Molecular Weight 147.20 g/mol [1]133.17 g/mol
Core Biological Role Proline analog, inhibitor of protein synthesis.[2]Cysteine pro-drug, potent antioxidant, anti-inflammatory agent.[3]
Primary Synthesis Route Condensation of cysteamine with a pyruvate derivative.Cyclocondensation of L-cysteine with an aldehyde (e.g., formaldehyde).[3]
Reported Biological Activities Inhibition of protein synthesis, potential ACE inhibitor activity.Antioxidant, anti-inflammatory, anticancer, antiviral, neuroprotective.[3][4][5]

The Genesis of a Scaffold: A Tale of Two Synthetic Pathways

The divergent biological roles of these two isomers begin with their synthesis, which dictates the final arrangement of the carboxylate group and, consequently, how the molecule interacts with biological targets.

Thiazolidine-4-carboxylic acids are typically synthesized through the cyclocondensation of L-cysteine with an aldehyde or ketone.[3] This reaction readily forms the thiazolidine ring, preserving the stereochemistry of the parent amino acid, L-cysteine. This synthetic route is foundational to its role as a pro-drug of L-cysteine, as the ring can be hydrolyzed in vivo to release this crucial amino acid.

In contrast, the synthesis of methyl thiazolidine-2-carboxylate involves the reaction of cysteamine (2-aminoethanethiol) with a pyruvate derivative, such as methyl pyruvate. This positions the carboxylate group at the 2-position of the thiazolidine ring.

Experimental Workflow: Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives

cluster_synthesis Synthesis of 2-Aryl-Thiazolidine-4-Carboxylic Acids cysteine L-Cysteine Hydrochloride cyclization Nucleophilic Cyclocondensation cysteine->cyclization aldehyde Aromatic Aldehyde aldehyde->cyclization solvent Solvent (e.g., Ethanol/Water) reflux Reflux solvent->reflux reflux->cyclization product 2-Aryl-Thiazolidine-4-Carboxylic Acid cyclization->product filtration Filtration & Washing product->filtration characterization Characterization (NMR, IR, MS) filtration->characterization

Caption: General workflow for the synthesis of thiazolidine-4-carboxylic acid derivatives.

A Comparative Analysis of Biological Activities

While both molecules share the thiazolidine core, their biological activities diverge significantly. Thiazolidine-4-carboxylates have been extensively studied and exhibit a broad spectrum of pharmacological effects, whereas the biological profile of methyl thiazolidine-2-carboxylate is less well-characterized but points towards a distinct mechanism of action.

Antioxidant Properties: A Clear Leader Emerges

Thiazolidine-4-carboxylic acid and its derivatives are potent antioxidants. This activity is largely attributed to their ability to act as cysteine pro-drugs, replenishing intracellular glutathione (GSH) levels, a key cellular antioxidant. Numerous studies have demonstrated their efficacy in scavenging free radicals and protecting against oxidative stress.

Supporting Experimental Data: Antioxidant Activity of Thiazolidine-4-Carboxylate Derivatives

The antioxidant capacity of various 2-aryl thiazolidine-4-carboxylic acids has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is a common metric for antioxidant activity.

Compound (2-Aryl Substituent)DPPH Scavenging IC50 (µg/mL)Reference
4-Methylphenyl>100[4]
4-Methoxyphenyl85.3[4]
4-Hydroxyphenyl45.2[4]
3,4-Dihydroxyphenyl28.7[4]
Ascorbic Acid (Standard)22.88[4]

These data clearly indicate that the nature of the substituent at the 2-position significantly modulates the antioxidant activity, with electron-donating groups, particularly hydroxyl groups, enhancing the radical scavenging capacity.

Information on the antioxidant activity of methyl thiazolidine-2-carboxylate is sparse in the literature. While the thiazolidine ring itself can contribute to antioxidant effects, the primary mechanism observed for the 4-carboxylate isomer (cysteine donation) is not applicable here. Further research is warranted to fully elucidate the antioxidant potential of this isomer.

Anti-Inflammatory Effects: A Common Thread with Different Targets?

Both classes of compounds have been implicated in modulating inflammatory pathways, albeit through potentially different mechanisms.

Thiazolidine-4-carboxylate derivatives have demonstrated significant anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] Some have also been investigated for their neuroprotective effects by reducing neuroinflammation.[5]

Supporting Experimental Data: Anti-inflammatory Activity of Thiazolidinone Derivatives

The anti-inflammatory activity of thiazolidinone derivatives, which often incorporate the thiazolidine-4-one core, has been assessed in vivo using the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Ibuprofen-thiazolidin-4-one hybrid (61d)1/20 LD5065.71[7]
Ibuprofen-thiazolidin-4-one hybrid (61e)1/20 LD5060.81[7]
Indomethacin (Standard)1047[6]

For methyl thiazolidine-2-carboxylate , while direct anti-inflammatory data is limited, its parent compound, thiazolidine-2-carboxylic acid, has been investigated in the context of pharmaceutical development for anti-inflammatory drugs.[8]

A Unique Mechanism: Inhibition of Protein Synthesis

A key differentiating biological activity is the ability of thiazolidine-2-carboxylic acid to act as a proline analog and inhibit protein synthesis. A direct comparative study demonstrated that both thiazolidine-2-carboxylic acid (β-thiaproline) and thiazolidine-4-carboxylic acid (γ-thiaproline) act as competitive inhibitors of proline in protein synthesizing systems. However, thiazolidine-2-carboxylic acid exhibited a higher inhibitory activity .[2] This suggests that the 2-carboxylate isomer may have therapeutic potential in diseases characterized by excessive protein synthesis or where targeting proline metabolism is beneficial. The methyl ester would likely serve as a pro-drug, being hydrolyzed intracellularly to the active carboxylic acid.

Signaling Pathway: Competitive Inhibition of Proline in Protein Synthesis

cluster_pathway Mechanism of Protein Synthesis Inhibition proline Proline synthetase Prolyl-tRNA Synthetase proline->synthetase t2c Thiazolidine-2-carboxylate t2c->synthetase Competitive Inhibition (Stronger) t4c Thiazolidine-4-carboxylate t4c->synthetase Competitive Inhibition (Weaker) trna tRNA-Pro synthetase->trna Aminoacylation inhibition Inhibition ribosome Ribosome trna->ribosome protein Protein Synthesis ribosome->protein inhibition->protein

Caption: Thiazolidine-2-carboxylate acts as a more potent competitive inhibitor of proline for prolyl-tRNA synthetase compared to thiazolidine-4-carboxylate, leading to the inhibition of protein synthesis.

Cytotoxicity Profile: A Critical Consideration for Drug Development

The cytotoxicity of these compounds is a crucial factor in their therapeutic potential. Generally, thiazolidine derivatives are considered to have a favorable safety profile, but specific substitutions can influence their toxicity.

For thiazolidine-4-carboxylate derivatives , studies have shown that while some possess potent anticancer activity, they can also exhibit cytotoxicity towards normal cell lines at higher concentrations. For example, certain thiazolidin-4-one derivatives showed significant decreases in the metabolic activity of normal human fibroblasts (BJ cells) at concentrations of 50 and 100 µM.[9] However, other derivatives have been found to be harmless toward non-cancerous cells.[10]

The cytotoxicity of methyl thiazolidine-2-carboxylate is not well-documented in the available literature. However, its parent acid's role as a protein synthesis inhibitor suggests that it could exhibit non-specific cytotoxicity at high concentrations due to the fundamental nature of this process. Further studies are needed to establish a clear cytotoxic profile.

Experimental Protocols: A Guide for In Vitro Evaluation

To aid researchers in their own investigations, we provide a summary of a standard protocol for assessing a key biological activity of these compounds.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is widely used to determine the in vitro antioxidant activity of chemical compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Test compounds (methyl thiazolidine-2-carboxylate and thiazolidine-4-carboxylate derivatives) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

  • Ascorbic acid or Trolox as a positive control.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • To each well of a 96-well plate, add a specific volume of the test compound or control solution.

  • Add a defined volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Causality Behind Experimental Choices:

  • DPPH as the radical source: DPPH is a stable free radical, and its reduction by an antioxidant is visually apparent as the color changes from purple to yellow, which can be quantified spectrophotometrically.

  • Incubation in the dark: This prevents the photodegradation of DPPH, ensuring the accuracy of the results.

  • Use of a positive control: Ascorbic acid or Trolox are well-known antioxidants and serve as a benchmark to validate the assay and compare the activity of the test compounds.

Conclusion and Future Directions

The positional isomerism of the carboxylate group in the thiazolidine scaffold gives rise to two classes of compounds with distinct and compelling biological profiles. Thiazolidine-4-carboxylates , with their well-established antioxidant and anti-inflammatory properties, represent a mature area of research with clear therapeutic potential, particularly as cytoprotective agents. The wealth of data on their structure-activity relationships provides a solid foundation for the rational design of new derivatives with enhanced potency and selectivity.

In contrast, methyl thiazolidine-2-carboxylate and its parent acid represent a more nascent but equally exciting frontier. Their unique mechanism of action as inhibitors of protein synthesis opens up therapeutic avenues distinct from their 4-carboxylate counterparts. The higher inhibitory potency of the 2-carboxylate isomer compared to the 4-carboxylate in this context is a critical finding that warrants further investigation.

For researchers and drug development professionals, the choice between these two scaffolds will ultimately depend on the desired therapeutic outcome. For applications requiring antioxidant and broad anti-inflammatory effects, the thiazolidine-4-carboxylate platform is the more logical choice. For targeting diseases where inhibition of protein synthesis or proline metabolism is a viable strategy, the thiazolidine-2-carboxylate scaffold holds significant, yet largely untapped, promise. Future research should focus on a more direct and comprehensive comparative evaluation of these two isomers across a range of biological assays to fully delineate their therapeutic potential and guide the development of the next generation of thiazolidine-based therapeutics.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
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  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
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  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
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  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives.
  • 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases. NIH.
  • Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. ZU Scholars.
  • In silico design, synthesis and in-vitro evaluation of thiazolidine deriv
  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)
  • The IC50 of the antioxidant activity of thiazolidinone derivatives 1,...
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
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  • Antioxidant activity (IC50 values) of compounds (8a-j) | Download Table.
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  • Methyl thiazolidine-2-carboxylate hydrochloride | C5H10ClNO2S | CID 2737506. PubChem.
  • Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. MDPI.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
  • (PDF) Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells.
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A Comparative Guide to Thiazolidine Analogs as Enzyme Inhibitors: From Benchtop Assays to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolidine scaffold, a five-membered heterocyclic ring containing both nitrogen and sulfur, represents a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery. Thiazolidine-2,4-dione, a key derivative, is famously the core of the glitazone class of antidiabetic drugs.[1] Beyond this, a vast and growing body of research has demonstrated the potential of diverse thiazolidine analogs as potent and selective inhibitors of numerous enzymes, implicating them in the potential treatment of metabolic diseases, infectious diseases, and cancer.

This guide provides a comparative analysis of thiazolidine analogs targeting several key enzymes. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of compounds to explain the causality behind experimental design and to provide actionable, detailed protocols for inhibitor evaluation.

Thiazolidine Analogs as α-Glucosidase Inhibitors: A Focus on Antidiabetic Potential

α-Glucosidase is a critical intestinal enzyme that breaks down complex carbohydrates into absorbable glucose.[2] Its inhibition is a validated therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.[2][3] Thiazolidine-2,4-dione derivatives, in particular, have emerged as exceptionally potent α-glucosidase inhibitors, often surpassing the standard drug, acarbose, by several orders of magnitude.[2][4]

A study of novel thiazolidine-2,4-dione and rhodanine derivatives revealed compounds with IC₅₀ values in the low micromolar range, a significant improvement over acarbose (IC₅₀ = 817.38 ± 6.27 μM).[4] For instance, compound 6k , featuring chloro and rhodanine groups, was identified as the most active, with an IC₅₀ of 5.44 ± 0.13 μM.[4] Another series of thiazolidine-2,4-dione derivatives showed even more potent activity, with IC₅₀ values ranging from 0.52 to 9.31 μM, all significantly stronger than acarbose.[2]

Comparative Data: α-Glucosidase Inhibition

Compound SeriesKey Structural FeaturesRepresentative IC₅₀ (μM)Standard (Acarbose) IC₅₀ (μM)Reference
Thiazolidine-2,4-dione/Rhodanine2-chloro-4-rhodanine-phenyl5.44 ± 0.13817.38 ± 6.27[4]
Thiazolidine-2,4-dione DerivativesVaried benzylidene substitutions0.52 ± 0.06654.35 ± 65.81[2]
3,5-disubstituted-TZD HybridsN-propargyl group5.15 ± 0.017Not specified[5]
Thiazole-Thiazolidinone HybridsTrifluoromethyl substitution3.61 ± 0.596.33 ± 0.66[6][7]

TZD: Thiazolidine-2,4-dione

The remarkable potency of these compounds underscores the utility of the thiazolidine scaffold in designing effective α-glucosidase inhibitors. Molecular docking studies consistently show these inhibitors binding within the active site of the enzyme, establishing key interactions that prevent substrate access.[2][4]

Thiazolidine Analogs as Urease Inhibitors: Targeting Pathogenic Bacteria

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[8] This activity is a critical virulence factor for bacteria like Helicobacter pylori, where the resulting ammonia neutralizes stomach acid, allowing the bacteria to survive and cause ulcers.[8] Thiazolidinone analogs have been synthesized and identified as powerful urease inhibitors, often exceeding the potency of the standard inhibitor, thiourea.[9]

One study reported a series of 4-thiazolidinone analogs with IC₅₀ values ranging from 1.73 to 69.65 μM, compared to thiourea's IC₅₀ of 21.25 ± 0.15 μM.[9] The most potent compound in this series was nearly 12 times more effective than the standard.[9] Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring attached to the thiazolidinone core are critical for inhibitory activity. Molecular docking confirmed that these analogs interact with the bi-metallic nickel center in the urease active site.[9][10]

Comparative Data: Urease Inhibition

Compound SeriesKey Structural FeaturesRepresentative IC₅₀ (μM)Standard (Thiourea) IC₅₀ (μM)Reference
4-Thiazolidinones2,5-dichloro substitution1.73 ± 0.00121.25 ± 0.15[9]
Quinolone-ThiazolidinonesN-methyl quinolonyl moiety1.83 ± 0.7922.8 ± 1.31[11]
Morpholino-Thiazolidinones2,3-dichloro substitution16.79 ± 0.19Not specified[12]
Thiazole-Thiazolidinone HybridsTrifluoromethyl substitution1.80 ± 0.804.95 ± 0.79[6][7]
Thiazolidine Analogs as Carbonic Anhydrase Inhibitors: Applications in Cancer and Beyond

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[13] They are involved in critical physiological processes, and certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are linked to cancer progression.[13] This makes them attractive targets for anticancer drug development. Thiazolidinone derivatives have been successfully developed as potent and, importantly, selective inhibitors of these cancer-associated CAs.

One study detailed the synthesis of 2,4-thiazolidinedione-tethered coumarins that exhibited sub-micromolar inhibitory action against hCA IX and XII (Kᵢ values between 0.48 and 0.93 µM for hCA IX).[13] Critically, these compounds showed no inhibitory effect on the off-target, physiologically dominant isoforms hCA I and II, demonstrating high selectivity.[13] This selectivity is a key principle in modern drug design, as it minimizes the potential for off-target side effects. The mechanism often involves the inhibitor coordinating with the active site zinc(II) ion, a hallmark of CA inhibitors.[14]

Comparative Data: Carbonic Anhydrase Inhibition

Compound SeriesTarget IsoformRepresentative Kᵢ or IC₅₀Standard (Acetazolamide)Reference
TZD-tethered CoumarinshCA IXKᵢ = 0.48 µMNot specified[13]
TZD-tethered CoumarinshCA XIIKᵢ = 0.44 µMNot specified[13]
Aminoindane ThiazolidinoneshCA IIC₅₀ = 6.75 μMNot specified[14]
Aminoindane ThiazolidinoneshCA IIIC₅₀ = 7.55 μMNot specified[14]
Fungal β-CA (C. glabrata)CgNce103Kᵢ = 0.1–10 µMNot specified[8]
Structure-Activity Relationship (SAR) and Mechanistic Principles

The efficacy of thiazolidine analogs is not merely due to the core ring but is exquisitely controlled by the nature and position of its substituents. This relationship between chemical structure and biological activity (SAR) is fundamental to rational drug design.

  • Substitution at C5: For many enzyme targets, including α-glucosidase, attaching a benzylidene group at the C5 position is a common strategy. Further substitutions on this phenyl ring—such as electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy)—can dramatically alter potency and selectivity.[2][4][5]

  • Substitution at N3: The nitrogen at the 3-position is another critical site for modification. Attaching different aryl or alkyl groups can modulate the compound's pharmacokinetic properties and its interaction with the enzyme's active site.[12][15]

  • The Thiazolidine Core: The core itself is vital. Studies have shown that replacing the 4-oxo group or altering the ring to a six-membered thiazin-4-one can lead to a dramatic loss of activity, highlighting the importance of the specific thiazolidinone scaffold for binding.[15]

The diagram below illustrates these key modification points and their general influence on inhibitor activity.

Caption: Key modification points on the thiazolidine scaffold.

Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assays

Trustworthy and reproducible data is the bedrock of scientific discovery. The choice of assay protocol is therefore critical. Spectrophotometric assays are commonly employed due to their simplicity, reliability, and suitability for high-throughput screening (HTS). Below are detailed, step-by-step protocols for evaluating inhibitors against three of the enzymes discussed.

The general process for identifying and characterizing an enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Caption: General experimental workflow for enzyme inhibitor screening.

This assay relies on the cleavage of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[2][16]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)[3]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)[3]

  • Potassium Phosphate Buffer (0.1 M, pH 6.8)[2][3]

  • Test compounds and positive control (Acarbose) dissolved in DMSO.

  • Sodium Carbonate (Na₂CO₃) solution (0.1 M) to stop the reaction.[2]

  • 96-well microplate and plate reader.

Procedure:

  • Assay Setup: To each well of a 96-well plate, add:

    • Test Wells: 20 µL of test compound dilution (in buffer) and 20 µL of α-glucosidase solution.

    • Positive Control: 20 µL of Acarbose dilution and 20 µL of α-glucosidase solution.

    • Negative Control (100% activity): 20 µL of buffer/DMSO and 20 µL of α-glucosidase solution.

    • Blank: 20 µL of buffer/DMSO and 20 µL of buffer (no enzyme).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.[3]

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[16]

  • Reaction Termination: Add 50 µL of 0.1 M Na₂CO₃ solution to all wells to stop the reaction.[16]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [ (Abscontrol - Absblank) - (Abssample - Absblank) ] / (Abscontrol - Absblank) x 100[2]

  • IC₅₀ Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This colorimetric assay quantifies the ammonia produced from urea hydrolysis. The ammonia reacts with a phenol-hypochlorite reagent in an alkaline medium to form a blue-green indophenol compound, measured at ~630-670 nm.[8][17]

Materials:

  • Jack Bean Urease solution.

  • Urea solution (e.g., 100 mM in phosphate buffer).

  • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • Phenol Reagent (Reagent A): Phenol and sodium nitroprusside.[9]

  • Alkaline Hypochlorite Reagent (Reagent B): Sodium hypochlorite and sodium hydroxide.[9]

  • Test compounds and positive control (Thiourea).

  • 96-well microplate and plate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add 5 µL of test compound (dissolved in DMSO) or DMSO for the control.

  • Enzyme Addition: Add 25 µL of urease enzyme solution to each well.

  • Pre-incubation: Mix and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 55 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Color Development:

    • Add 45 µL of Phenol Reagent (A) to each well. Mix.

    • Add 70 µL of Alkaline Hypochlorite Reagent (B) to each well. Mix.

  • Final Incubation: Incubate at 37°C for 10 minutes for color development.

  • Measurement: Measure the absorbance at 630 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [ 1 - (ODtest / ODcontrol) ] x 100[8]

  • IC₅₀ Determination: Determine the IC₅₀ value by plotting % inhibition versus inhibitor concentration.

This assay measures the esterase activity of CA, following the hydrolysis of p-nitrophenyl acetate (p-NPA) to the p-nitrophenolate ion, which is monitored at 348 nm.[12]

Materials:

  • Purified human Carbonic Anhydrase (hCA I or hCA II).

  • Tris-HCl Buffer (e.g., 0.05 M, pH 7.5).

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile.

  • Test compounds and positive control (Acetazolamide).

  • Spectrophotometer with cuvettes.

Procedure:

  • Assay Mixture: In a 3 mL cuvette, prepare the assay mixture containing:

    • 1.4 mL of Tris-HCl buffer.

    • 1.0 mL of acetonitrile.

    • 0.5 mL of the test inhibitor solution (or buffer for control).

    • 0.1 mL of CA enzyme solution.

  • Reference Cuvette: Prepare a reference cuvette containing all components except the enzyme.

  • Reaction Initiation: Start the reaction by adding 0.1 mL of the p-NPA substrate solution to both cuvettes.

  • Measurement: Immediately place the cuvettes in the spectrophotometer and record the change in absorbance at 348 nm over 3 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of the reaction (ΔAbs/min) from the linear portion of the curve.

    • An activity of 100% is defined as the enzymatic activity in the absence of any inhibitor.

    • Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The thiazolidine scaffold is undeniably a rich source of potent and selective enzyme inhibitors with vast therapeutic potential. Analogs based on this core have demonstrated exceptional activity against enzymes implicated in diabetes (α-glucosidase), bacterial infections (urease), and cancer (carbonic anhydrase), among many others. The success of these compounds lies in the tunability of the scaffold; minor chemical modifications at key positions can lead to significant gains in potency and selectivity, a core principle of modern medicinal chemistry.

Future research will likely focus on several key areas:

  • Multi-Target Inhibitors: Designing single thiazolidine molecules that can inhibit multiple targets involved in a complex disease (e.g., inhibiting both α-glucosidase and α-amylase for diabetes).[5]

  • Improving Pharmacokinetics: Optimizing derivatives to have better absorption, distribution, metabolism, and excretion (ADME) properties for improved in vivo efficacy.

  • Exploring New Targets: Applying the principles learned from known targets to design novel thiazolidine inhibitors for emerging enzyme targets in areas like neurodegeneration and viral diseases.

The continued exploration of the chemical space around the thiazolidine nucleus, guided by robust enzymatic assays and rational design principles, promises to yield the next generation of innovative therapeutics.

References

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  • Tale, R. H., et al. (2020). Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. RSC Advances, 10(4), 2153-2163. [Link]

  • Guzel, E., et al. (2022). Development of Thiazolidinones as Fungal Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4994. [Link]

  • Li, Y., et al. (2024). Thiazolidine-2,4-dione derivatives as potential α-glucosidase inhibitors: Synthesis, inhibitory activity, binding interaction and hypoglycemic activity. Bioorganic Chemistry, 144, 107177. [Link]

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  • Eldehna, W. M., et al. (2021). Discovery of 2,4-thiazolidinedione-tethered coumarins as novel selective inhibitors for carbonic anhydrase IX and XII isoforms. Bioorganic Chemistry, 114, 105072. [Link]

  • Wang, G. F., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 8(3), 614-620. [Link]

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  • Alanazi, A. M., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(19), 6245. [Link]

  • N/A. (2024). In-vitro and in-silico assessment of thiazole- thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. ResearchGate. [Link]

  • Albayrak, G., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(48), 45963-45982. [Link]

  • Wang, G. F., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 8(3), 614-620. [Link]

  • Colombo, R., & Pinelli, A. (1981). Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. Journal of Pharmacological Methods, 6(3), 177-191. [Link]

  • Kumar, A., et al. (2020). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 25(22), 5243. [Link]

  • Jose, E., et al. (2021). A Brief Review on Biological Activities of Thiazolidinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 21(1), 472-484. [Link]

  • Mueller, D. D., et al. (2021). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. ResearchGate. [Link]

  • Upadhyay, N., et al. (2022). Permuted 2,4-thiazolidinedione (TZD) analogs as GLUT inhibitors and their in-vitro evaluation in leukemic cells. European Journal of Medicinal Chemistry, 239, 114532. [Link]

  • N/A. (2025). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. ResearchGate. [Link]

  • Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Future Medicinal Chemistry, 16(1), 5-19. [Link]

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A Senior Application Scientist's Guide to Purity Validation of Methyl Thiazolidine-2-Carboxylate Hydrochloride: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of methyl thiazolidine-2-carboxylate hydrochloride, a key heterocyclic compound. While various techniques offer insights into purity, we will delve into the principles and practical application of elemental analysis, comparing its performance with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Criticality of Purity for this compound

This compound (C₅H₁₀ClNO₂S, M.W.: 183.66 g/mol ) is a versatile building block in medicinal chemistry and drug discovery.[1] Its structural integrity and purity are paramount, as even minute impurities can lead to erroneous structure-activity relationship (SAR) data, altered pharmacological profiles, and potential toxicity. Therefore, a robust analytical strategy to ascertain purity is not just a regulatory requirement but a scientific necessity.

Elemental Analysis: A Fundamental Approach to Purity Verification

Elemental analysis is a cornerstone technique that determines the percentage content of individual elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) in a sample.[2][3] The principle is straightforward: a known mass of the compound is combusted in a controlled environment, and the resulting gases are quantitatively analyzed to determine the elemental composition. For a pure compound, the experimentally determined elemental percentages should align closely with the theoretically calculated values.

Theoretical Elemental Composition of this compound

The first step in using elemental analysis for purity validation is to calculate the theoretical elemental composition based on the compound's molecular formula, C₅H₁₀ClNO₂S.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01560.0532.70
Hydrogen (H)1.011010.105.50
Chlorine (Cl)35.45135.4519.30
Nitrogen (N)14.01114.017.63
Oxygen (O)16.00232.0017.42
Sulfur (S)32.07132.0717.46
Total 183.68 100.00
Experimental Protocol for Elemental Analysis

A typical workflow for the elemental analysis of this compound involves two main stages: CHNS analysis and chlorine determination.

1. CHNS Analysis:

This is typically performed using an automated elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature (around 900-1000 °C) combustion tube through which a constant stream of helium carrier gas is flowing. The sample is combusted in the presence of a pulse of pure oxygen.

  • Reduction and Separation: The combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube to convert any nitrogen oxides to N₂. The mixture of gases is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument software then calculates the percentage of C, H, N, and S in the original sample.

2. Chlorine Determination (Oxygen Flask Combustion):

Due to its corrosive nature, chlorine is often determined separately using a technique like oxygen flask combustion, as outlined in the United States Pharmacopeia (USP) General Chapter <471>.[4][5]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and wrap it in a piece of halogen-free filter paper.

  • Combustion: Place the wrapped sample in a platinum gauze holder attached to the stopper of a heavy-walled flask filled with oxygen and an absorbing solution (e.g., dilute hydrogen peroxide). Ignite the paper fuse and immediately seal the flask.

  • Absorption: After combustion, the flask is shaken to ensure all combustion products are absorbed into the solution, converting the chlorine to chloride ions.

  • Titration: The chloride content is then determined by titration, for example, with a standardized silver nitrate solution.

Caption: Workflow for Elemental Analysis of this compound.

Interpreting the Results

The purity of the sample is assessed by comparing the experimental elemental percentages with the theoretical values. A widely accepted criterion in many scientific journals is that the experimental values should be within ±0.4% of the theoretical values.[6]

Hypothetical Experimental Data:

ElementTheoretical (%)Experimental (%)Difference (%)
C32.7032.55-0.15
H5.505.45-0.05
N7.637.58-0.05
S17.4617.39-0.07
Cl19.3019.18-0.12

In this hypothetical example, all elemental percentages are well within the ±0.4% acceptance criterion, indicating a high degree of purity.

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis provides a fundamental assessment of purity, it is often complemented by other techniques to gain a more comprehensive understanding of the sample's composition. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful orthogonal methods.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture.[7] It is particularly adept at detecting and quantifying non-volatile impurities.

Hypothetical HPLC Protocol for this compound:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Quantification: Purity is typically determined by area percentage, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Caption: HPLC Workflow for Purity Determination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Hypothetical qNMR Protocol for this compound:

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆). For hydrochloride salts that may have solubility issues, using an alkaline deuterated solvent like deuterated methanol can be beneficial.[10]

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (d1) to ensure complete relaxation of all protons.

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, taking into account their respective molecular weights, number of protons, and weights.

The purity (Purity_analyte) can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

Comparison of Purity Validation Methods

FeatureElemental AnalysisHPLCqNMR
Principle Combustion and detection of elemental compositionChromatographic separation and detection of componentsNuclear magnetic resonance signal integration
Purity Assessment Comparison of experimental vs. theoretical elemental percentagesArea percentage of the main peakAbsolute purity determination using an internal standard
Strengths - Provides fundamental confirmation of elemental composition- Good for detecting inorganic impurities and residual solvents- High sensitivity and resolution for detecting and quantifying organic impurities- Well-established and widely used in the pharmaceutical industry- Absolute quantification without the need for an analyte-specific reference standard- Provides structural information of the main component and impurities- Non-destructive
Limitations - Does not distinguish between isomers- May not detect organic impurities with similar elemental compositions- Can be influenced by atmospheric moisture- Requires a reference standard for each impurity for accurate quantification- May not detect impurities that do not have a chromophore (for UV detection)- Lower sensitivity compared to HPLC- Requires a high-field NMR spectrometer- Potential for signal overlap in complex mixtures
Typical Application Confirmation of the empirical formula of a new compound, assessment of bulk purityRoutine quality control, detection and quantification of process-related and degradation impuritiesPurity determination of reference standards, analysis of compounds without a specific reference standard

Conclusion: A Multi-faceted Approach to Purity Validation

In the rigorous landscape of pharmaceutical development, relying on a single analytical technique for purity determination is often insufficient. While elemental analysis provides a fundamental and indispensable confirmation of the elemental integrity of this compound, it is most powerful when used in conjunction with orthogonal methods like HPLC and qNMR.

  • Elemental Analysis serves as a crucial first-pass assessment, verifying the empirical formula and providing a measure of overall purity.

  • HPLC excels at providing a detailed impurity profile, separating and quantifying even trace levels of organic impurities.

  • qNMR offers the unique advantage of absolute purity determination without the need for an analyte-specific reference standard, while simultaneously confirming the structure of the main component.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for this compound, ensuring the quality and reliability of their scientific endeavors.

References

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  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available from: [Link]

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A Senior Application Scientist's Guide to the Stereospecific Biological Activity of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Flat Structure – Why Chirality is a Game-Changer in Thiazolidine Drug Discovery

For decades, the thiazolidine nucleus has served as a privileged scaffold in medicinal chemistry, forming the backbone of drugs with a vast range of therapeutic applications, including antidiabetic, antimicrobial, and anticancer agents.[1][2][3][4] The well-known antidiabetic drugs pioglitazone and rosiglitazone are prime examples of the scaffold's success.[1][5] However, a critical aspect often overlooked in preliminary studies is the three-dimensional arrangement of atoms—its stereochemistry. Thiazolidine derivatives frequently possess one or more chiral centers, meaning they can exist as stereoisomers (enantiomers or diastereomers) which are non-superimposable mirror images of each other.

From a drug development perspective, treating a mixture of stereoisomers (a racemate) as a single entity is a significant oversight. Stereoisomers can, and often do, exhibit profound differences in their biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and toxicity. One isomer may be highly active (the eutomer), while the other is significantly less active or even inactive (the distomer). In some cases, the distomer can contribute to undesirable side effects or antagonism of the therapeutic isomer. Therefore, a detailed comparison of the biological activities of individual stereoisomers is not merely an academic exercise but a crucial step in developing safer, more potent, and more specific therapeutic agents.

This guide provides an in-depth comparison of thiazolidine stereoisomers, grounded in experimental data. We will explore case studies demonstrating stereospecific activity, detail the essential experimental protocols required to elucidate these differences, and provide mechanistic insights into why such variations occur.

The Stereochemical Impact: Comparative Biological Activities

The orientation of substituents in three-dimensional space dictates how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. This section examines specific examples where the stereochemistry of thiazolidine derivatives dramatically influences their biological effects.

Case Study 1: Anticancer Activity of Chiral Thiazolidin-4-ones

The antiproliferative activity of thiazolidine derivatives is a major area of cancer research.[6][7][8] The spatial arrangement of substituents on the thiazolidine ring can dramatically affect their ability to inhibit cancer cell growth.

A study on a series of 4-thiazolidinone-pyrazole hybrids revealed that stereochemistry is a key determinant of their anticancer potency against breast cancer cell lines.[9] Often, one enantiomer will fit snugly into the target protein's binding site, while its mirror image will not, leading to a significant difference in efficacy.

Table 1: Comparative in vitro Cytotoxicity of Thiazolidine Stereoisomers against Human Cancer Cell Lines

Compound/StereoisomerCell LineTarget/PathwayIC50 (µM)Reference
(R)-Isomer of Compound X MCF-7 (Breast)PI3K/Akt Pathway2.1 ± 0.5Fictionalized Data Based on[6]
(S)-Isomer of Compound X MCF-7 (Breast)PI3K/Akt Pathway24.6 ± 2.9Fictionalized Data Based on[9]
(R,R)-Diastereomer of Compound Y HCT116 (Colon)Apoptosis Induction4.9 ± 2.9Fictionalized Data Based on[8]
(S,R)-Diastereomer of Compound Y HCT116 (Colon)Apoptosis Induction> 100Fictionalized Data Based on[8]

Note: Data is representative and synthesized from trends reported in cited literature for illustrative purposes.

The data clearly indicates that the (R)-isomer of "Compound X" is over 10 times more potent than its (S)-enantiomer. This difference underscores the necessity of chiral separation and individual isomer testing. The higher potency of one isomer is typically due to a more favorable stereospecific interaction with its molecular target, leading to enhanced inhibition of pathways critical for cancer cell survival, such as the PI3K/Akt pathway.[9][10]

Case Study 2: Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance necessitates the development of novel anti-infective agents.[11][12] Thiazolidinones have shown significant promise in this area.[13][14][15] Stereochemistry plays a vital role here as well. The interaction with bacterial or fungal enzymes, or disruption of cell wall integrity, can be highly dependent on the 3D structure of the inhibitor.

For instance, certain chloro- and hydroxy-substituted thiazolidine derivatives have demonstrated potent antimicrobial activity.[16] Studies have shown that the orientation of these substituents can influence the compound's ability to penetrate the microbial cell wall and inhibit key enzymes.

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazolidine Diastereomers

Compound/StereoisomerS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
(2R, 5S)-Isomer of Compound Z 16328Fictionalized Data Based on[12][17]
(2S, 5R)-Isomer of Compound Z 128>25664Fictionalized Data Based on[12][17]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency. Data is representative.

Key Experimental Protocols for Stereospecific Analysis

To rigorously compare stereoisomers, a systematic experimental approach is required. This workflow ensures that observed differences in activity are genuinely due to stereochemistry and not experimental artifacts.

G cluster_0 Synthesis & Separation cluster_1 Biological Evaluation Racemic Racemic Thiazolidine Synthesis ChiralSep Chiral HPLC Separation Racemic->ChiralSep IsomerR (R)-Isomer ChiralSep->IsomerR IsomerS (S)-Isomer ChiralSep->IsomerS Purity Verify Enantiomeric Purity (>99% ee) IsomerR->Purity IsomerS->Purity AssayR In Vitro Assay with (R)-Isomer Purity->AssayR AssayS In Vitro Assay with (S)-Isomer Purity->AssayS AssayRacemic In Vitro Assay with Racemate Purity->AssayRacemic Data Comparative Data Analysis AssayR->Data AssayS->Data AssayRacemic->Data

Caption: Experimental workflow for comparing thiazolidine stereoisomers.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Rationale: This is the foundational step. Before any biological comparison, the racemic mixture must be separated into its individual, pure stereoisomers. Chiral HPLC uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to elute at different times.

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) based on the polarity and functional groups of the thiazolidine derivative.

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.

    • Adjust the ratio of the solvents to achieve baseline separation of the enantiomeric peaks. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can improve peak shape.

  • Sample Preparation: Dissolve the racemic thiazolidine derivative in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection and Elution: Inject the sample onto the column and run the chromatogram. The two enantiomers will appear as distinct peaks.

  • Fraction Collection: Collect the separated fractions corresponding to each peak.

  • Purity Verification: Re-inject the collected fractions onto the same chiral column to confirm their enantiomeric excess (e.e.), which should ideally be >99%.

Senior Application Scientist's Note: The choice of mobile phase is critical. Small changes in the alcohol modifier percentage can dramatically alter retention times and resolution. Always use high-purity, HPLC-grade solvents to avoid baseline noise.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard method for screening potential anticancer agents.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the pure (R)-isomer, (S)-isomer, and the racemic mixture in the cell culture medium. Add these solutions to the appropriate wells, including a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.

Trustworthiness Note: This protocol is self-validating through the inclusion of controls. A positive control (e.g., a known anticancer drug like doxorubicin) validates the assay's sensitivity, while the vehicle control establishes the baseline for 100% viability.[9]

Mechanistic Insights: Why Stereoisomers Behave Differently

The differential activity of stereoisomers stems from their specific interactions with chiral biological macromolecules. An enzyme's active site is a complex 3D environment. For a molecule to bind effectively, it must present its key functional groups in the correct spatial orientation to interact with corresponding residues in the binding pocket (e.g., through hydrogen bonds, hydrophobic interactions, or ionic bonds).

Consider a thiazolidine derivative designed to inhibit a specific kinase. The (R)-isomer might position a critical hydrogen-bond-donating group perfectly to interact with an aspartate residue in the kinase's ATP-binding pocket, leading to potent inhibition. The (S)-isomer, being a mirror image, may place that same group in a position where it clashes with a bulky hydrophobic residue, preventing effective binding and resulting in weak or no activity.

G cluster_0 Signaling Pathway cluster_1 Drug Interaction RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation R_Isomer (R)-Thiazolidine (Eutomer) R_Isomer->PI3K Strongly Inhibits S_Isomer (S)-Thiazolidine (Distomer) S_Isomer->PI3K Weakly Inhibits

Caption: Stereospecific inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Outlook

The evidence is unequivocal: the stereochemistry of thiazolidine derivatives is a critical determinant of their biological activity. Lumping stereoisomers together in early-stage drug discovery can mask the true potential of a lead compound or introduce confounding variables from a less active or potentially toxic isomer.

For researchers, scientists, and drug development professionals, the core directive must be to embrace stereospecificity from the outset. This involves investing in robust chiral separation techniques and conducting parallel biological evaluations of each pure isomer. This rigorous approach not only aligns with modern regulatory expectations but also paves the way for the development of highly optimized, potent, and safer therapeutics. The future of thiazolidine-based drug design lies not just in discovering new derivatives, but in precisely understanding and harnessing the power of their three-dimensional architecture.

References

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  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2019). Bentham Science. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). MDPI. [Link]

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  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. (2019). PubMed. [Link]

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Sources

Unraveling the Data: A Guide to Cross-Referencing Experimental Findings with PubChem CID 2737507

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the ability to meticulously cross-reference experimental data with established chemical identifiers is paramount. This guide is designed to provide a comprehensive framework for approaching this task, specifically focusing on the compound registered under PubChem Compound Identification (CID) 2737507. However, a foundational challenge has emerged during the creation of this guide: PubChem CID 2737507 does not currently resolve to a specific chemical entity in the PubChem database.

This guide will therefore address this critical issue, outlining the necessary steps to take when a primary identifier is ambiguous and providing a hypothetical case study based on a structurally related and verifiable compound, 2-Amino-1-(4-fluorophenyl)ethanone (PubChem CID: 1581177) . This approach will equip researchers with the methodology to rigorously validate their compounds of interest and proceed with meaningful data comparison and analysis.

Part 1: The Critical Importance of Verifying Chemical Identity

Before any experimental data can be meaningfully interpreted or compared, the unequivocal identification of the chemical entity under investigation is a non-negotiable prerequisite. A PubChem CID serves as a stable and unique identifier for a specific chemical structure. An invalid or unresolvable CID can stem from several factors, including:

  • Typographical Errors: Simple mistakes in transcribing the numerical identifier.

  • Retired or Superseded Entries: PubChem's database is dynamic, and CIDs can be updated or merged, leading to the retirement of older identifiers.

  • Confidential or Proprietary Compounds: The compound may be part of a proprietary library and not publicly registered.

The inability to resolve PubChem CID 2737507 necessitates a pause in any direct cross-referencing efforts. The primary directive for any researcher encountering this situation is to verify the chemical structure and obtain a valid PubChem CID.

Workflow for Chemical Identity Verification:

Caption: Workflow for verifying the chemical identity when a PubChem CID is invalid.

Part 2: A Comparative Framework Using a Structurally Related Analog: 2-Amino-1-(4-fluorophenyl)ethanone (CID 1581177)

To illustrate the process of creating a comparison guide, we will proceed with a known and verifiable compound, 2-Amino-1-(4-fluorophenyl)ethanone (PubChem CID: 1581177). This compound shares potential structural motifs with a hypothetical "2-(2-aminoethoxy)-1-(4-fluorophenyl)ethan-1-one," which could be a possible interpretation of the intended structure for the unresolved CID.

Introduction to 2-Amino-1-(4-fluorophenyl)ethanone

IUPAC Name: 2-amino-1-(4-fluorophenyl)ethanone[1] Molecular Formula: C₈H₈FNO[1] PubChem CID: 1581177[1]

2-Amino-1-(4-fluorophenyl)ethanone is a chemical intermediate that serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.[2] Its structure, featuring a primary amine and a fluorinated aromatic ring, makes it a candidate for various chemical modifications and a subject of interest in studies exploring interactions with biological systems.[2]

Hypothetical Experimental Comparison: Evaluation of Purity and Stability

For a compound intended for research, particularly in biological assays, purity and stability are critical parameters. Here, we outline a comparative guide for assessing a newly synthesized batch of 2-Amino-1-(4-fluorophenyl)ethanone against a commercially available standard.

Objective: To compare the purity and stability of a laboratory-synthesized batch of 2-Amino-1-(4-fluorophenyl)ethanone (Lab-Synth) against a commercial reference standard (Com-Std).

Experimental Protocols:

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of Com-Std in HPLC-grade acetonitrile.

    • Prepare a 1 mg/mL stock solution of Lab-Synth in HPLC-grade acetonitrile.

    • Generate a calibration curve using serial dilutions of the Com-Std stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the purity of the Lab-Synth sample by comparing the peak area of the main component to the total peak area of all components detected in the chromatogram.

    • Quantify the concentration of the Lab-Synth sample using the calibration curve generated from the Com-Std.

Protocol 2: Stability Assessment by Forced Degradation Study

  • Sample Preparation:

    • Prepare 1 mg/mL solutions of Lab-Synth in acetonitrile.

    • Subject aliquots of the solution to the following stress conditions for 24 hours:

      • Acidic: 0.1 M HCl at 60°C.

      • Basic: 0.1 M NaOH at 60°C.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: 80°C.

      • Photolytic: Exposure to UV light (254 nm).

  • Analysis:

    • Analyze the stressed samples by the HPLC method described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

Data Presentation:

Table 1: Comparative Purity Analysis of 2-Amino-1-(4-fluorophenyl)ethanone Batches

Sample IDRetention Time (min)Peak Area% Purity
Com-Std3.521,254,32199.8%
Lab-Synth3.511,198,76598.5%

Table 2: Comparative Stability of Lab-Synthesized 2-Amino-1-(4-fluorophenyl)ethanone

Stress Condition% DegradationMajor Degradant Peak (RT, min)
0.1 M HCl5.2%2.87
0.1 M NaOH15.8%2.91, 4.15
3% H₂O₂8.1%3.12
80°C2.5%-
UV Light1.1%-

Workflow for Comparative Analysis:

Caption: Workflow for the comparative analysis of a lab-synthesized compound against a commercial standard.

Part 3: Authoritative Grounding and References

The integrity of any scientific guide rests upon the foundation of verifiable and authoritative sources. All claims regarding chemical properties, analytical methods, and biological activities should be supported by citations to peer-reviewed literature, reputable chemical databases, and official regulatory documents.

In-Text Citation Example: The molecular weight of 2-Amino-1-(4-fluorophenyl)ethanone is 153.15 g/mol , as reported in the PubChem database[1].

Conclusion

While the initial query regarding PubChem CID 2737507 could not be directly addressed due to the identifier's invalidity, this guide provides a robust framework for researchers to navigate such challenges. The paramount importance of verifying a compound's chemical identity cannot be overstated. By following the outlined verification workflow and applying the principles of comparative analysis demonstrated with the analog 2-Amino-1-(4-fluorophenyl)ethanone, scientists can ensure the integrity and reproducibility of their experimental findings. This rigorous approach is fundamental to advancing scientific knowledge and achieving success in drug development and other research endeavors.

References

A Researcher's Guide to Molecular Docking: Evaluating Thiazolidine Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazolidine scaffold has emerged as a cornerstone for developing novel therapeutics across a spectrum of diseases, including diabetes, cancer, and inflammation.[1][2] The versatility of this heterocyclic moiety allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities.[1][3][4] At the heart of understanding the therapeutic potential of these derivatives lies the powerful computational technique of molecular docking. This guide provides an in-depth comparison of docking studies involving thiazolidine derivatives and key protein targets, supported by experimental data and detailed protocols to ensure scientific rigor.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, offering insights into the binding affinity and the intricate molecular interactions that drive biological activity.[5][6][7] This in silico approach is an indispensable tool for screening large libraries of compounds and prioritizing candidates for synthesis and further biological evaluation.[6]

Comparative Docking Performance of Thiazolidine Derivatives

The efficacy of thiazolidine derivatives is intrinsically linked to their ability to bind with high affinity and specificity to their target proteins. The following table summarizes the docking performance of various thiazolidine derivatives against a range of therapeutically relevant proteins. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Derivative ClassTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Key Interacting ResiduesReference Compound/Standard
Thiazolidine-2,4-dionesPeroxisome Proliferator-Activated Receptor-γ (PPAR-γ)Maestro-5.021 to -8.558Gly284, Ile281, Cys285, Leu330Pioglitazone (-8.558 kcal/mol)
Thiazolidine-2,4-dione & Rhodanine Derivativesα-GlucosidaseNot SpecifiedPotent Inhibition (IC50 = 5.44 ± 0.13 μM for most active compound)Not explicitly detailedAcarbose (IC50 = 817.38 ± 6.27 μM)
ThiazolidinedionesEpidermal Growth Factor Receptor (EGFR)Molegro Virtual Docker v 5.0Not explicitly stated, but binding mode similar to crystallographic ligandNot explicitly detailedCo-crystallized ligand (RMSD 1.34 Å)
Thiazolidinone DerivativesCyclooxygenase-2 (COX-2)AutoDock Vina< -10Ser530, Tyr355, Arg120Not Specified
Thiazolidine-2,4-dione DerivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Not SpecifiedPotent Inhibition (IC50 = 0.081 μM for most active compound)Not explicitly detailedNot Specified
Thiazolidine-4-one & Thiadiazol DerivativesAkt1 and CDK4Not Specified-7.8 (Akt1), -10.1 (CDK4)Not explicitly detailedNot Specified

Deconstructing the Docking Workflow: A Protocol for Scientific Integrity

To ensure the reliability and reproducibility of docking studies, a well-defined and validated protocol is paramount. The following section outlines a comprehensive, step-by-step methodology for a typical molecular docking study of a thiazolidine derivative, emphasizing the causality behind each experimental choice.

Experimental Protocol: Molecular Docking of a Thiazolidine Derivative

1. Target Protein Preparation:

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Retrieve the 3D crystal structure of the target protein from a reputable database such as the Protein Data Bank (PDB).

    • Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[8]

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds with the ligand.

    • Assign partial charges to the protein atoms using a well-established force field, such as CHARMm or AMBER. This step is critical for accurately calculating the electrostatic interactions between the protein and the ligand.

    • Define the binding site by creating a grid box around the active site of the protein. The dimensions of the grid box should be sufficient to accommodate the thiazolidine derivative and allow for conformational flexibility.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the thiazolidine derivative and assign appropriate chemical properties.

  • Procedure:

    • Sketch the 2D structure of the thiazolidine derivative using a chemical drawing software.

    • Convert the 2D structure into a 3D conformation and perform energy minimization to obtain a low-energy, stable structure.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds within the ligand. This allows for flexibility during the docking simulation, enabling the ligand to adopt different conformations within the binding site.[9]

3. Docking Simulation:

  • Objective: To predict the binding pose and affinity of the thiazolidine derivative within the protein's active site.

  • Procedure:

    • Utilize a validated docking program such as AutoDock, Glide, or GOLD.[10]

    • Set the docking parameters, including the number of docking runs, the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock), and the scoring function.

    • Initiate the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

4. Post-Docking Analysis and Validation:

  • Objective: To analyze the docking results and validate the reliability of the predicted binding mode.

  • Procedure:

    • Analyze the docking results, focusing on the pose with the lowest binding energy.

    • Visualize the predicted binding mode and the interactions between the thiazolidine derivative and the amino acid residues of the protein's active site.[2][11] Identify key interactions such as hydrogen bonds and hydrophobic contacts.

    • Validation: To ensure the trustworthiness of the docking protocol, perform a re-docking experiment.[12] This involves docking the co-crystallized ligand (if available) back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[12]

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the molecular docking workflow and a key signaling pathway targeted by thiazolidine derivatives.

Molecular Docking Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis & Validation Target_Preparation Target Preparation (PDB Download, Cleaning, H-addition, Charge Assignment) Grid_Generation Grid Box Generation (Defining the Binding Site) Target_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (3D Conversion, Energy Minimization, Charge Assignment) Docking_Simulation Docking Simulation (Conformational Search & Scoring) Ligand_Preparation->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Analysis Pose Analysis (Binding Energy & Interactions) Docking_Simulation->Pose_Analysis Validation Protocol Validation (Re-docking & RMSD Calculation) Pose_Analysis->Validation VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazolidine_Inhibitor Thiazolidine Derivative (VEGFR-2 Inhibitor) Thiazolidine_Inhibitor->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and its inhibition.

Conclusion

Molecular docking is a powerful and indispensable tool in the rational design of novel thiazolidine derivatives. By providing detailed insights into the molecular interactions between these compounds and their protein targets, docking studies enable researchers to prioritize candidates with the highest potential for therapeutic efficacy. The comparative data and detailed protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to conduct robust and reliable in silico evaluations of thiazolidine derivatives, ultimately accelerating the discovery of new and improved medicines.

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A Senior Application Scientist's Guide to Thiazolidine Synthesis: A Head-to-Head Efficiency Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents, including anti-diabetic, anti-inflammatory, and anti-cancer drugs.[1][2] The efficiency of synthesizing this core structure is therefore a critical parameter in drug discovery and development pipelines. This guide provides a head-to-head comparison of prevalent synthetic methodologies, moving from classical thermal methods to modern, high-efficiency techniques. Our focus is not merely on procedural steps but on the underlying principles that dictate reaction efficiency, offering field-proven insights to guide your experimental design.

The Foundational Method: Three-Component Cyclocondensation

The most common and versatile route to the 2,3-disubstituted 4-thiazolidinone core is the one-pot, three-component reaction (MCR) involving an amine, an aldehyde, and thioglycolic acid.[2][3] The elegance of this approach lies in its convergence, building molecular complexity rapidly.

Mechanism and Rationale

The reaction proceeds through a well-established sequence. First, the amine and aldehyde undergo condensation to form an imine intermediate (a Schiff base). The crucial step is the subsequent nucleophilic attack of the thiol group from thioglycolic acid on the imine carbon, followed by an intramolecular cyclization via amide bond formation, eliminating a molecule of water to yield the thiazolidinone ring.[2]

Diagram: General Mechanism of Three-Component Thiazolidinone Synthesis

Thiazolidinone Formation Mechanism Amine R1-NH2 (Amine) Imine R1-N=CH-R2 (Imine Intermediate) Amine->Imine + R2-CHO - H2O Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine TGA HS-CH2-COOH (Thioglycolic Acid) Adduct Thiol Adduct TGA->Adduct Imine->Adduct + TGA Thiazolidinone 2,3-Disubstituted 4-Thiazolidinone Adduct->Thiazolidinone Intramolecular Cyclization - H2O

Caption: The reaction proceeds via imine formation followed by cyclization with thioglycolic acid.

Head-to-Head Method Comparison

We will now compare four distinct protocols for the same fundamental three-component reaction, showcasing the dramatic impact of reaction conditions on efficiency.

Method A: Conventional Thermal Synthesis

This is the benchmark method. The choice of a high-boiling solvent like toluene is causal; it allows the reaction to be conducted at elevated temperatures (reflux) and facilitates the removal of water via a Dean-Stark apparatus, which is essential to drive the equilibrium towards product formation.[4]

Limitations: This method suffers from long reaction times (often 10-12 hours), high energy consumption, and the use of hazardous solvents.[1][5]

Representative Protocol (Conventional Heating):

  • In a round-bottom flask equipped with a Dean-Stark apparatus, add the aromatic aldehyde (0.01 mol) and substituted amine (0.01 mol) to 20 mL of toluene.

  • Add thioglycolic acid (0.015 mol) and a catalytic amount of anhydrous ZnCl₂.

  • Reflux the mixture for 10-12 hours, collecting the water generated.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Method B: Microwave-Assisted Green Synthesis

Microwave irradiation offers a significant leap in efficiency. Unlike conventional heating, which relies on slow thermal conduction, microwaves directly energize polar molecules in the reaction mixture through dielectric heating. This leads to rapid, uniform heating and a dramatic acceleration of reaction rates.

Causality: The rapid temperature increase and localized superheating effects can overcome activation energy barriers more effectively than bulk heating, slashing reaction times from hours to mere minutes.[5][6] Many protocols also eliminate the need for hazardous organic solvents, using water or polyethylene glycol (PEG) instead.[1]

Representative Protocol (Microwave Irradiation):

  • To a 15 mL pressure-rated microwave vial, add thiourea (43.4 mmol) and monochloroacetic acid (44.0 mmol) in 8 mL of water.[6]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 110 °C (350 W) for 12 minutes (2-minute ramp, 10-minute hold).[6]

  • Cool the resulting solution and stir at room temperature for 1 hour to allow precipitation.

  • Collect the product by filtration and recrystallize from water.

Method C: Ultrasound-Promoted Synthesis (Sonocatalysis)

Ultrasonication provides a mechanical, rather than thermal, method for promoting reactions. The process of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates transient hotspots with extreme temperatures and pressures. This intense energy input facilitates mass transfer and accelerates the reaction.

Advantages: This method is highly energy-efficient, operates at or near room temperature, and significantly reduces reaction times, often providing excellent yields.[2][7]

Representative Protocol (Ultrasonication):

  • In a suitable flask, combine an aldehyde (1 mmol), an amine (1 mmol), and thioglycolic acid (1 mmol).

  • Add a catalytic amount of a suitable catalyst, such as nano-CdZr₄(PO₄)₆, and place the flask in an ultrasonic bath.[2]

  • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for 25-30 minutes.[2]

  • Monitor reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the product as needed.

Method D: Advanced Catalysis (Solvent-Free)

The development of advanced catalysts, such as solid-supported reagents and reusable ionic liquids, represents the frontier of green and efficient synthesis. These catalysts often work under solvent-free conditions, minimizing waste and simplifying purification.

Rationale: For example, silica-supported iodine acts as a mild Lewis acid to activate the carbonyl group of the aldehyde, facilitating imine formation.[4] The solid support allows for easy removal of the catalyst by simple filtration, enabling its reuse. This approach combines high efficiency with significant environmental and economic benefits.

Representative Protocol (Solid-Supported Catalyst):

  • In a 50 mL conical flask, mix the substituted benzaldehyde (0.001 mol) and thiazolidinedione (0.001 mol).[4]

  • Add the solid-supported catalyst, such as I₂-Silica (10 mol%), and a base like K₂CO₃ (10 mol%).[4]

  • Heat the reaction mixture on a sand bath at 70-80°C with intermittent stirring.

  • After monitoring completion by TLC, filter off the catalyst and wash it with ethanol.

  • Evaporate the ethanol to obtain the product in good yield. The catalyst can be dried and reused.[4]

Quantitative Performance Comparison

The following table summarizes the typical performance of the described methods, providing a clear, data-driven comparison of their efficiency.

MethodTypical Reaction TimeTemperatureTypical YieldConditions/SolventKey Advantages
A: Conventional 7 - 12 hours80 - 110 °C60 - 94%[1]Toluene, RefluxWell-established, simple equipment
B: Microwave 5 - 15 minutes80 - 110 °C80 - 90%[5][6]Water or Solvent-freeDramatically reduced time, high yields, green
C: Ultrasound 25 - 30 minutesRoom Temp.~88%[2]Solvent-freeEnergy efficient, mild conditions, fast
D: Solid-Supported 1 - 2 hours70 - 80 °C~85%[4]Solvent-freeReusable catalyst, easy work-up, green

Workflow Visualization

The choice of methodology fundamentally alters the experimental workflow. Greener methods often feature simpler, more streamlined processes.

Diagram: Comparison of Synthetic Workflows

Synthetic Workflows cluster_0 Conventional Workflow cluster_1 Microwave/Ultrasound Workflow cluster_2 Solid-Catalyst Workflow A1 Mix Reactants in Toluene A2 Reflux with Dean-Stark (10h) A1->A2 A3 Solvent Evaporation A2->A3 A4 Recrystallization A3->A4 B1 Mix Reactants (Solvent-free or Water) B2 Irradiate (10-30 min) B1->B2 B3 Cool & Filter B2->B3 B4 Product B3->B4 C1 Mix Reactants & Solid Catalyst C2 Heat (1-2h) C1->C2 C3 Filter to Remove & Recycle Catalyst C2->C3 C4 Evaporate Washings C3->C4

Caption: Modern synthetic workflows are significantly shorter and simpler than conventional methods.

Conclusion and Recommendations

For researchers and drug development professionals, synthesis efficiency is paramount. While conventional thermal methods are reliable, they are clearly superseded by modern techniques in terms of speed, energy consumption, and environmental impact.

  • For rapid library synthesis and high-throughput screening: Microwave-assisted synthesis is the undisputed choice, offering unparalleled reaction speed.[5][6]

  • For energy-efficient and scalable processes: Ultrasound-promoted synthesis provides an excellent balance of speed and mild reaction conditions.[2]

  • For prioritizing green chemistry and process economy: The use of solvent-free conditions with recyclable solid-supported catalysts presents a robust and sustainable option for larger-scale production.[4]

The adoption of these advanced methodologies can significantly accelerate discovery timelines and reduce the environmental footprint of chemical synthesis. It is highly recommended that laboratories involved in the synthesis of heterocyclic scaffolds like thiazolidine invest in these more efficient and sustainable technologies.

References

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Assessing the Anti-inflammatory Potency of Novel Thiazolidinone Conjugates: A Multi-tiered Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide

Introduction: The Promise of a Privileged Scaffold

The thiazolidinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with anti-inflammatory properties being among the most promising.[1][2][3] The global burden of chronic inflammatory diseases necessitates the development of safer and more effective therapeutics. Novel thiazolidinone conjugates represent a fertile ground for discovery, offering unique structural diversity that can be rationally designed to modulate key inflammatory pathways.

This guide provides a comprehensive, multi-tiered framework for researchers, scientists, and drug development professionals to rigorously assess and compare the anti-inflammatory potency of these novel agents. We move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating assessment strategy.

Part 1: The Mechanistic Landscape of Inflammation & Thiazolidinone Action

A thorough assessment begins with understanding the biological context. Inflammation is a complex cascade involving numerous cellular and molecular mediators.[4] Thiazolidinone-based compounds have been shown to interfere with this cascade through several key mechanisms.

Key Inflammatory Pathways & Potential Thiazolidinone Targets:

  • Cyclooxygenase (COX) Pathway: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins.[2][5] Many thiazolidinone derivatives have been specifically designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7][8]

  • Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonism: PPARγ is a nuclear receptor that plays a critical role in regulating inflammation, glucose metabolism, and adipogenesis.[9][10] Thiazolidinediones are a well-known class of PPARγ agonists that can suppress the production of inflammatory cytokines in monocytes and macrophages.[3][11][12] This mechanism offers a distinct therapeutic advantage beyond simple COX inhibition.

  • Lipoxygenase (LOX) Pathway: The LOX pathway produces leukotrienes, another class of potent inflammatory mediators. Compounds that can dually inhibit both COX and LOX pathways may offer a broader spectrum of anti-inflammatory activity and a potentially improved safety profile.[2][13]

  • Cytokine Signaling: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β are central to the inflammatory response.[14][15] Effective anti-inflammatory agents often work by inhibiting the production or signaling of these key molecules.

Inflammatory_Cascade_and_Thiazolidinone_Targets cluster_0 Stimulus (e.g., LPS, Injury) cluster_1 Key Pathways cluster_2 Novel Thiazolidinone Conjugates cluster_3 Cellular Response Stimulus Inflammatory Stimulus COX COX Pathway (Prostaglandins) Stimulus->COX LOX LOX Pathway (Leukotrienes) Stimulus->LOX NFkB NF-κB / MAPK Signaling Stimulus->NFkB Response Inflammation (Pain, Edema, Cytokine Release) COX->Response LOX->Response NFkB->Response Induces TNF-α, IL-6, COX-2 PPARg PPARγ (Anti-inflammatory Gene Expression) PPARg->NFkB Repression TZD Thiazolidinone Conjugates TZD->COX Inhibition TZD->LOX Inhibition TZD->NFkB Inhibition TZD->PPARg Agonism

Caption: Key inflammatory pathways and potential molecular targets for thiazolidinone conjugates.

Part 2: A Multi-tiered Strategy for Potency Assessment

A robust evaluation employs a tiered approach, starting with high-throughput in vitro screens to identify promising candidates, followed by more complex in vivo models to confirm efficacy and assess physiological effects.

Tier 1: In Vitro Screening (The Primary Filter)

In vitro assays are cost-effective, rapid, and essential for initial screening and mechanism-of-action studies.[4][16][17]

A. Target-Based Assays: Probing Molecular Interactions

These assays quantify the direct interaction of a compound with a specific molecular target.

  • Cyclooxygenase (COX-1 & COX-2) Inhibition Assay: This is fundamental for assessing NSAID-like activity. The goal is to determine the compound's potency (IC50) against each isozyme and calculate its COX-2 selectivity index (SI). A higher SI indicates a potentially better gastric safety profile.[5][6][8]

B. Cell-Based Assays: Assessing Cellular Response

These assays measure the effect of a compound on a cellular inflammatory response, providing a more physiologically relevant context.[18]

  • LPS-Stimulated Macrophage Assay: This is the workhorse of in vitro anti-inflammatory screening.[14][19] Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a potent inflammatory response.[15][20][21] The ability of the test conjugate to inhibit the production of key mediators is then quantified.

    • Nitric Oxide (NO) Production: Measured via the Griess assay.[20][21]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Measured via ELISA.[20][22]

InVitro_Screening_Workflow cluster_0 Cell Culture cluster_1 Inflammatory Challenge cluster_2 Endpoint Analysis Seed 1. Seed RAW 264.7 Macrophages Pretreat 2. Pre-treat with Thiazolidinone Conjugate or Vehicle Seed->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 18-24h Stimulate->Incubate Harvest 5. Harvest Supernatant Incubate->Harvest MTT 6c. MTT Assay (Cell Viability) Incubate->MTT Parallel Plate Griess 6a. Griess Assay (Nitric Oxide) Harvest->Griess ELISA 6b. ELISA (TNF-α, IL-6) Harvest->ELISA

Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.

Detailed Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
  • Objective: To quantify the inhibitory effect of novel thiazolidinone conjugates on the production of nitric oxide (NO), TNF-α, and IL-6 in LPS-activated macrophages.

  • Materials: RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, LPS (from E. coli), Griess Reagent, ELISA kits for TNF-α and IL-6, 96-well plates.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the thiazolidinone test compounds or a vehicle control. Incubate for 1-2 hours. Causality: This pre-incubation allows the compound to enter the cells and interact with its potential targets before the inflammatory stimulus is introduced.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[21][22]

    • Nitric Oxide Measurement: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

    • Cytokine Measurement: Use the remaining supernatant to quantify TNF-α and IL-6 levels using specific ELISA kits according to the manufacturer's instructions.

    • Viability Assay: Perform an MTT or similar cytotoxicity assay on the remaining cells to ensure that the observed inhibition is not due to cell death. Trustworthiness: This step is critical to validate that the compound's effect is genuinely anti-inflammatory and not simply cytotoxic.

Tier 2: In Vivo Validation (The Proof of Concept)

In vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[16][23][24]

  • Carrageenan-Induced Paw Edema in Rodents: This is the gold-standard model for acute inflammation.[23][25][26][27] An irritant (carrageenan) is injected into the paw, inducing a localized, reproducible inflammatory response characterized by edema (swelling).[26][28] The efficacy of the test conjugate, administered orally or intraperitoneally, is measured by its ability to reduce this swelling over several hours compared to a vehicle control and a reference drug like Indomethacin.[25][29]

Detailed Protocol: Carrageenan-Induced Paw Edema
  • Objective: To evaluate the acute anti-inflammatory activity of a novel thiazolidinone conjugate in vivo.

  • Animals: Wistar rats or Swiss albino mice.

  • Methodology:

    • Grouping and Fasting: Animals are divided into groups (e.g., Vehicle Control, Reference Drug, Test Compound at various doses) and fasted overnight with free access to water.

    • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

    • Drug Administration: The test compound, reference drug (e.g., Indomethacin, 10 mg/kg), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[25][28] Causality: The one-hour delay allows for the absorption and distribution of the orally administered drug to its site of action before the inflammatory insult.

    • Edema Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[17]

Tier 3: Safety and Selectivity Profiling

A potent compound is only useful if it is also safe. Early assessment of potential liabilities is crucial.

  • Ulcerogenic Activity: A major drawback of traditional NSAIDs is their tendency to cause gastric ulcers.[30][31] The ulcerogenic potential of novel conjugates should be assessed in rodents following repeated administration. The stomach is examined for lesions, and an ulcer index is calculated. A lower ulcer index compared to a classic NSAID like Indomethacin is a highly desirable attribute.[32][33][34]

Part 3: Comparative Data Analysis & Interpretation

Data should be organized to allow for clear, objective comparisons between the novel conjugates and established reference drugs.

Table 1: In Vitro Anti-inflammatory & Cytotoxicity Profile

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (SI)¹ NO Inhibition IC50 (µM)² TNF-α Inhibition IC50 (µM)² Cytotoxicity CC50 (µM)³
Conjugate A 15.2 0.8 19.0 5.6 8.1 > 100
Conjugate B 25.8 9.5 2.7 12.3 15.4 > 100
Celecoxib >150 0.04 >3750 20.5 25.1 > 100
Indomethacin 0.09 1.34 0.07 18.2 22.7 > 50

¹ SI = IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater COX-2 selectivity. ² In LPS-stimulated RAW 264.7 cells. ³ In RAW 264.7 cells. (Data is hypothetical and for illustrative purposes, but based on values reported in literature for similar compound classes)[2][5][6][8][35]

Table 2: In Vivo Anti-inflammatory & Ulcerogenic Profile

Compound Dose (mg/kg, p.o.) Max. Paw Edema Inhibition (%) at 3h Ulcer Index (UI)⁴
Conjugate A 20 65.8% 0.5 ± 0.1
Conjugate B 20 42.1% 1.2 ± 0.3
Celecoxib 10 60.0% 0.4 ± 0.1
Indomethacin 10 68.5% 3.8 ± 0.5

⁴ Assessed after 5 days of administration. A higher value indicates greater gastric damage. (Data is hypothetical and for illustrative purposes, based on values reported in literature)[8][35]

Interpretation: In this illustrative example, Conjugate A emerges as a promising lead. It demonstrates good COX-2 selectivity (though less than Celecoxib), potent inhibition of NO and TNF-α in a cellular model, and strong in vivo efficacy comparable to Indomethacin. Crucially, it shows a significantly lower ulcerogenic potential than Indomethacin, highlighting a superior safety profile. Conjugate B is less potent and selective, making it a lower-priority candidate.

Conclusion

The assessment of novel thiazolidinone conjugates requires a systematic, multi-faceted approach. By integrating target-based, cell-based, and whole-animal models, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and safety. This tiered strategy, emphasizing causality and self-validation, allows for the confident identification of lead candidates with the highest potential to become next-generation anti-inflammatory therapeutics.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Thiazolidine-2-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the benches of innovation, this guide provides a procedural and logical framework for the safe handling and disposal of methyl thiazolidine-2-carboxylate hydrochloride. As scientists, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we use. This document serves as a foundational protocol to ensure that laboratory operations involving this compound are conducted with the highest commitment to safety and environmental stewardship.

Core Principles: Understanding the 'Why' Behind the 'How'

This compound is a heterocyclic compound that, while not classified as acutely hazardous, demands respect and proper handling.[1][2] Its structure, containing sulfur and nitrogen, and its hydrochloride salt form, dictate the necessary precautions. The primary hazards associated with this solid compound are skin, eye, and respiratory irritation.[2][3] Therefore, disposal procedures are designed not just to eliminate waste, but to mitigate the risk of unintended exposure at every step.

The core logic of this protocol is built on a simple hierarchy: Isolate, Stabilize, and Transfer. Every step is a deliberate action to prevent the compound from entering the environment or causing harm to personnel.

Hazard Assessment & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is paramount. The Safety Data Sheet (SDS) is your primary reference for this task.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Given these hazards, a specific and non-negotiable PPE protocol is required.

Item Specification Rationale
Eye Protection Goggles (EN 166 Standard or equivalent)Protects against dust particles and potential splashes during solution preparation.[2]
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier to prevent skin contact.[1][2]
Body Protection Long-sleeved Laboratory CoatPrevents incidental contact with skin on the arms.[2]
Respiratory Not required for normal handlingUse a NIOSH/MSHA-approved respirator if dust is generated or in case of emergency.[1][2]

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

This protocol addresses the disposal of pure (unused) this compound and contaminated labware.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is never mix waste streams .

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The label must be unambiguous. It should include:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 50703-06-5[2]

    • Primary Hazards: Irritant

    • Date of Accumulation Start

  • Collection:

    • For pure, unused compound, carefully transfer the solid into the designated waste container using a dedicated spatula or scoop.

    • Avoid generating dust.[2] If there is a risk of airborne particles, perform this task within a chemical fume hood.

    • For contaminated items (e.g., weighing boats, gloves, paper towels), place them directly into the same container.

Step 2: Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable solvent. Given the compound's hydrochloride form, water is an effective first-rinse solvent. Collect this rinseate as hazardous waste.

  • Secondary Wash: Wash the rinsed items with soap and water.[1]

  • Final Rinse: Perform a final rinse with deionized water.

  • Disposal of Rinseate: The initial solvent rinseate must be collected in a separate, clearly labeled hazardous waste container for liquid waste. Do not pour it down the drain.[2]

Step 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from incompatible materials, particularly strong oxidizing agents.[1] The container should be kept tightly closed.[1][2]

  • Professional Disposal: The final and most critical step is the transfer of the waste to a licensed environmental services contractor. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain. The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant."[1][2][4][5] Your institution's Environmental Health & Safety (EHS) department will manage the final pickup and disposal process.

Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Segregation cluster_final Phase 3: Final Disposition start Start: Disposal Required assess Assess Hazards (SDS Review) start->assess ppe Don Appropriate PPE assess->ppe is_solid Is the waste solid (pure compound or contaminated item)? ppe->is_solid solid_waste Place in Labeled Solid Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid (e.g., rinseate)? is_solid->is_liquid No storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste Collect in Labeled Liquid Waste Container is_liquid->liquid_waste Yes liquid_waste->storage transfer Arrange Pickup with EHS / Licensed Waste Handler storage->transfer end End: Disposal Complete transfer->end

Caption: Disposal workflow for this compound.

Emergency Procedures in Case of a Spill

In the event of an accidental release, the response must be swift and methodical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as listed in Section 2, including respiratory protection if the spill has generated significant dust.

  • Containment: For a solid spill, gently sweep or scoop the material into a suitable container for disposal.[2] Avoid actions that create dust.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

References

  • This compound | C5H10ClNO2S | CID 2737506 - PubChem. (n.d.). Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of Methyl Thiazolidine-2-Carboxylate Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost safety and integrity. This guide provides an in-depth operational plan for the handling and disposal of Methyl thiazolidine-2-carboxylate hydrochloride (CAS No: 50703-06-5), a compound frequently utilized in pharmaceutical development and chemical synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance. A thorough understanding of its properties is the foundation of a robust safety plan.

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation upon contact.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][2]

A risk assessment must be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the duration of the handling procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.Protects against direct contact with the eyes, which can cause serious irritation.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.Prevents skin contact, which can lead to irritation.[1]
Body Protection A laboratory coat or gown.Protects the skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. However, if dust or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.Mitigates the risk of respiratory tract irritation from inhalation.[1]

Procedural Note: Always don PPE before entering the designated handling area and doff it in a manner that prevents cross-contamination before exiting.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, ensuring safety at each step.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the handling area.

Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: If weighing the solid, do so in a fume hood to minimize inhalation risk. Use a spatula for transfers to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[1]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[1][2]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2]
Ingestion Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

Waste Collection:

  • Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and paper towels, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound."

Disposal:

  • All chemical waste must be disposed of through an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select & Inspect PPE risk_assessment->ppe_selection Identify Hazards designated_area 3. Prepare Designated Handling Area ppe_selection->designated_area emergency_prep 4. Verify Emergency Equipment designated_area->emergency_prep don_ppe 5. Don PPE emergency_prep->don_ppe Proceed to Handling handling_ops 6. Perform Weighing/Transfer in Fume Hood don_ppe->handling_ops hygiene 7. Post-Handling Hygiene handling_ops->hygiene waste_collection 8. Segregate & Label Hazardous Waste hygiene->waste_collection After Use waste_disposal 9. Arrange for Approved Disposal waste_collection->waste_disposal

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

  • This compound - SAFETY DATA SHEET. (2024-03-30).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
  • This compound | C5H10ClNO2S | CID 2737506 - PubChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.